Gid4-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21BrFN5 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[3-(2-bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21BrFN5/c1-10(2)13-8-15(23-17(20)22-13)24-7-6-21-14(9-24)11-4-3-5-12(19)16(11)18/h3-5,8,10,14,21H,6-7,9H2,1-2H3,(H2,20,22,23) |
InChI Key |
GOCQQNWAYQJFNH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gid4-IN-1: A Chemical Probe for Interrogating GID4 Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal to LisH (CTLH) complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in cellular protein homeostasis by recognizing and targeting proteins for degradation. A key component of this complex is the Glucose-Induced Degradation 4 (GID4) protein, which functions as a substrate receptor, specifically recognizing proteins with an N-terminal proline (Pro/N-degron). The discovery and characterization of selective chemical probes for GID4 are paramount to elucidating its biological functions and validating it as a potential therapeutic target. This technical guide provides a comprehensive overview of Gid4-IN-1 (also known as PFI-7), a potent and selective chemical probe for human GID4. This document details its mechanism of action, quantitative biochemical and cellular characterization, and provides detailed protocols for its use in key experiments.
Mechanism of Action
This compound (PFI-7) is a small molecule antagonist of the GID4 substrate recognition domain.[1] It binds within the β-barrel of the GID4 substrate-binding pocket, the same site that recognizes the Pro/N-degron of target proteins.[2][3] By occupying this pocket, this compound directly competes with and inhibits the binding of endogenous substrates, thereby preventing their subsequent ubiquitination and degradation by the CTLH complex.[2][3] The interaction is characterized by a network of hydrophobic interactions and hydrogen bonds.[3] A closely related, but significantly less active, compound, PFI-7N, serves as a valuable negative control for in-cell experiments.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (PFI-7) and its negative control, PFI-7N.
Table 1: In Vitro Binding and Affinity Data for this compound (PFI-7)
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 nM | [1][6][7] |
| Fluorescence Polarization (FP) | Kdisp | 4.1 µM | [1][2] |
| Isothermal Titration Calorimetry (ITC) | Kd | 110 µM (for analog rac-16) | [6][7] |
Table 2: Cellular Activity and Target Engagement of this compound (PFI-7)
| Assay Type | Cell Line | Parameter | Value | Reference |
| NanoBRET | HEK293T | EC50 | 0.6 µM | [4][6][7] |
| NanoBRET (Tracer Competition) | HEK293T | IC50 (GID4-N) | 0.35 µM | [2] |
| NanoBRET (Tracer Competition) | HEK293T | IC50 (GID4-C) | 0.28 µM | [2] |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | ΔTm | 5.4 °C (for analog 88) |
Table 3: Negative Control (PFI-7N) Data
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 5 µM | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the GID4 signaling pathway and a general experimental workflow for characterizing this compound.
Experimental Protocols
NanoBRET™ Protein-Protein Interaction Assay
This protocol is adapted from methodologies used to assess the inhibition of the GID4-degron peptide interaction by this compound in live cells.[2]
a. Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). In this application, a Pro/N-degron peptide is fused to NanoLuc (donor), and GID4 is fused to HaloTag (acceptor). Binding of the degron to GID4 brings the donor and acceptor into close proximity, resulting in a BRET signal. This compound will compete with the NanoLuc-degron for binding to HaloTag-GID4, leading to a dose-dependent decrease in the BRET signal.
b. Materials:
-
HEK293T cells
-
Expression vectors:
-
pNLF1-N containing the Pro/N-degron peptide sequence (e.g., PGLWKS) fused to the N-terminus of NanoLuc® luciferase.
-
An expression vector containing human GID4 fused to the N-terminus of HaloTag® protein.
-
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound (PFI-7) and negative control (PFI-7N)
-
BRET-capable plate reader
c. Method:
-
Cell Seeding: Seed HEK293T cells in a 96-well white assay plate at a density of 2 x 104 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the NanoLuc-degron and HaloTag-GID4 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of donor to acceptor plasmid is a good starting point.
-
Compound Treatment: 24 hours post-transfection, prepare serial dilutions of this compound and the negative control in Opti-MEM®. Remove the growth medium from the cells and add 90 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
HaloTag® Labeling: Add 10 µL of HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100 nM) to all wells. Incubate for 4 hours at 37°C, 5% CO2.
-
Signal Detection: Add 25 µL of NanoBRET™ Nano-Glo® Substrate to each well. Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Peptide Displacement Assay
This protocol is designed to measure the ability of this compound to displace a fluorescently labeled Pro/N-degron peptide from the GID4 binding pocket in vitro.[6][7]
a. Principle: FP measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled peptide tumbles rapidly, resulting in low polarization of emitted light. When this peptide binds to a larger protein (GID4), its tumbling slows, leading to an increase in fluorescence polarization. A compound that competes for the same binding site will displace the fluorescent peptide, causing a decrease in polarization.
b. Materials:
-
Purified recombinant human GID4 protein.
-
Fluorescently labeled Pro/N-degron peptide (e.g., Fluorescein-PGLWKS).
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100).
-
Black, 384-well assay plates.
-
This compound (PFI-7).
-
Plate reader with fluorescence polarization capabilities.
c. Method:
-
Reagent Preparation: Prepare a solution of GID4 and the fluorescently labeled peptide in the assay buffer. The final concentration of GID4 should be close to the Kd of the peptide interaction, and the peptide concentration should be low (e.g., 10-50 nM) to ensure a good assay window.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 384-well plate, add a small volume of the GID4/fluorescent peptide mix to each well. Then, add the serially diluted this compound. The final volume in each well should be consistent (e.g., 20 µL). Include controls for high polarization (GID4 + peptide, no compound) and low polarization (peptide only).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the this compound concentration. Fit the data to a competitive binding equation to determine the Kdisp or IC50 value.
Cellular Thermal Shift Assay (CETSA™)
This protocol is a general framework for assessing the target engagement of this compound in intact cells.
a. Principle: Ligand binding can stabilize a protein against thermal denaturation. CETSA measures this stabilization in a cellular environment. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
b. Materials:
-
HeLa or other suitable cell line.
-
This compound (PFI-7) and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against GID4 or an epitope tag if using an overexpressed construct.
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
Chemiluminescence or fluorescence imaging system.
c. Method:
-
Cell Treatment: Culture cells to confluency. Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle for 1 hour at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or sonication.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and perform Western blotting using an antibody against GID4.
-
Data Analysis: Quantify the band intensities for GID4 at each temperature for both the vehicle- and this compound-treated samples. Normalize the data to the intensity at the lowest temperature (100% soluble). Plot the percentage of soluble GID4 against the temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample indicates stabilization and target engagement.
Conclusion
This compound (PFI-7) is a well-characterized, potent, and cell-active chemical probe for the substrate receptor GID4 of the CTLH E3 ubiquitin ligase complex. Its ability to selectively antagonize the Pro/N-degron binding pocket provides a powerful tool for dissecting the complex biology of GID4. The availability of a matched negative control, PFI-7N, further strengthens its utility for rigorous in-cell studies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the use of this compound by the scientific community to further explore the roles of GID4 in health and disease and to advance the development of novel therapeutic strategies targeting this pathway.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of Gid4-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins via the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key component of this system is the E3 ubiquitin ligase, which provides substrate specificity. The Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor subunit of the human C-terminal to LisH (CTLH) E3 ligase complex, has garnered significant interest as a potential target for novel therapeutic development. GID4 recognizes proteins with N-terminal proline degrons (Pro/N-degrons), marking them for ubiquitination and subsequent degradation.[1][2][3] This whitepaper provides an in-depth technical guide to the discovery and synthesis of a potent and selective chemical probe for GID4. While the prompt specified "Gid4-IN-1", the publicly available scientific literature extensively documents the discovery and synthesis of a key GID4 chemical probe designated as PFI-7 . It is highly probable that "this compound" is an alternative or internal designator for PFI-7 or a closely related analog. Therefore, this document will focus on the discovery and synthesis of PFI-7 and its associated compounds.
The GID4 Signaling Pathway and the Role of Inhibitors
GID4 is an integral part of the multi-subunit CTLH E3 ubiquitin ligase complex.[4][5] In yeast, the GID complex is involved in the degradation of gluconeogenic enzymes in response to glucose levels.[2] In humans, the CTLH complex and GID4 are implicated in a broader range of cellular processes, including the regulation of transcription factors like HBP1.[2] The core function of GID4 is to act as a receptor for proteins bearing a Pro/N-degron, thereby recruiting them to the CTLH complex for ubiquitination by an associated E2 ubiquitin-conjugating enzyme.[6][7] This ubiquitination cascade marks the substrate protein for degradation by the proteasome.
A GID4 inhibitor, such as PFI-7, functions by binding to the substrate recognition pocket of GID4, thereby preventing the binding of Pro/N-degron-containing substrates.[6][8] This antagonism of substrate recognition can be a valuable tool to elucidate the biological functions of the CTLH complex and its substrates. Furthermore, potent GID4 binders can serve as a foundational component for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which could potentially hijack the CTLH complex to degrade neo-substrates of therapeutic interest.[9]
Caption: GID4 signaling pathway and the mechanism of inhibition by PFI-7.
Discovery of PFI-7: A Chemical Probe for GID4
The discovery of PFI-7 was the result of a collaborative effort between Pfizer and the Structural Genomics Consortium (SGC).[10] The process began with a high-throughput screening campaign to identify initial hits, followed by structure-based drug design (SBDD) to optimize potency and drug-like properties.[4]
Initial Hit Identification
The initial discovery efforts involved screening Pfizer's extensive compound library.[4] This led to the identification of a moderately potent "E3 Handle" compound, PFI-E3H1 (also referred to as compound 7), which exhibited a dissociation constant (KD) of 0.5 μM in a Surface Plasmon Resonance (SPR) binding assay.[4]
Structure-Based Drug Design and Optimization
With the initial hit PFI-E3H1 in hand, a structure-based drug design approach was employed to enhance the binding affinity and cellular activity. Co-crystal structures of early compounds bound to GID4 provided key insights into the ligand-binding interactions within the substrate recognition pocket.[4][9] This structural information guided the synthesis of a library of analogs to probe the structure-activity relationship (SAR).[4] This optimization campaign led to the development of PFI-7 (compound 9 in the discovery series), which demonstrated a significantly improved binding affinity and desirable characteristics for a chemical probe.[4] A structurally similar but inactive analog, PFI-7N (compound 10), was also developed as a negative control.[4]
Caption: Experimental workflow for the discovery and validation of PFI-7.
Quantitative Data Summary
The following tables summarize the key quantitative data for PFI-7 and related compounds.
Table 1: In Vitro Binding Affinity and Cellular Target Engagement
| Compound | Target | Assay | KD (μM) | IC50/EC50 (μM) | Reference |
| PFI-7 | GID4 | SPR | 0.08 | - | [10][11] |
| PFI-7 | GID4 | NanoBRET | - | 0.6 | [10][11] |
| PFI-E3H1 | GID4 | SPR | 0.5 | - | [4] |
| PFI-7N | GID4 | SPR | 5 | - | [10][11] |
Table 2: Data from Fragment-Based and DEL Screening
| Compound ID | Discovery Method | Kd (μM) | Cellular EC50 (nM) | Reference |
| 16 | NMR Fragment Screen | 110 | - | [6][12] |
| 67 | NMR Fragment Screen | 17 | - | [6][12] |
| 88 | DNA-Encoded Library (DEL) | 5.6 | 558 | [6][9][12] |
Synthesis of PFI-7
The synthesis of PFI-7 and its analogs was achieved through a robust synthetic strategy that allowed for the exploration of the SAR around the N-terminal binding site of GID4.[4] The general approach involved the reaction of various primary benzylamines with an α-chloroamide template.[4]
Caption: Generalized synthetic scheme for PFI-7.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR assays were utilized to determine the binding kinetics and affinity (KD) of the compounds to GID4. In a typical experiment, purified GID4 protein is immobilized on a sensor chip. The compound of interest is then flowed over the chip at various concentrations. The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time. These data are then fitted to a binding model to calculate the association (kon) and dissociation (koff) rate constants, from which the KD is derived.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay was employed to confirm target engagement in a cellular context.[10][11] This assay measures the binding of a compound to a target protein within living cells. The GID4 protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to GID4 is used as the energy acceptor. In the absence of a competing compound, the binding of the tracer to the NanoLuc-GID4 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). When a test compound is introduced, it competes with the tracer for binding to GID4, leading to a decrease in the BRET signal. The concentration-dependent inhibition of the BRET signal is used to determine the cellular EC50 of the compound.
Proximity-Dependent Biotinylation (BioID)
To identify the interacting partners of GID4 in a cellular environment, proximity-dependent biotinylation (BioID) followed by mass spectrometry was used.[1] In this method, GID4 is fused to a promiscuous biotin ligase (BioID2). When expressed in cells and in the presence of biotin, proteins in close proximity to the GID4-BioID2 fusion protein are biotinylated. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry. The use of PFI-7 in these experiments allows for the identification of interactors that are displaced by the inhibitor, thus confirming that their interaction is mediated by the substrate-binding pocket of GID4.[8]
Conclusion
The discovery of PFI-7 represents a significant advancement in the study of the GID4 and the CTLH E3 ligase complex.[1] This potent and selective chemical probe, along with its corresponding negative control, provides the scientific community with valuable tools to investigate the biological roles of GID4-mediated protein degradation.[4] The detailed understanding of its discovery and synthesis, as outlined in this whitepaper, serves as a foundation for further research into the therapeutic potential of targeting this pathway and for the development of novel targeted protein degradation strategies.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. elifesciences.org [elifesciences.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 11. eubopen.org [eubopen.org]
- 12. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gid4-IN-1: A Technical Guide to Harnessing the GID E3 Ligase for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. A key component of this strategy is the recruitment of E3 ubiquitin ligases to induce the degradation of specific proteins of interest. While the field has been dominated by a handful of E3 ligases, there is a growing need to expand the repertoire of available ligases to overcome challenges such as acquired resistance and to enhance tissue and cell-type specificity. This technical guide provides an in-depth exploration of Gid4-IN-1 and other small molecule binders of the Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the highly conserved C-terminal to LisH (CTLH)/GID E3 ubiquitin ligase complex. We delve into the molecular mechanisms of the GID complex, the discovery and characterization of GID4 ligands, and their application in the development of proteolysis-targeting chimeras (PROTACs). This document aims to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway and workflow visualizations, to empower researchers in the pursuit of novel GID4-based degraders.
Introduction to the GID/CTLH E3 Ligase Complex
The GID complex, also known as the CTLH complex in mammals, is a multi-subunit RING E3 ubiquitin ligase that plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system (UPS).[1][2][3] In yeast, the GID complex is well-characterized for its role in glucose metabolism, where it recognizes and targets gluconeogenic enzymes for degradation when glucose is abundant.[4][5][6] This process is mediated by the substrate receptor Gid4, which recognizes proteins containing a proline at the N-terminus (a Pro/N-degron).[1][3]
The human CTLH complex is highly conserved and its subunits are ubiquitously expressed across various tissues, suggesting a broad range of biological functions beyond metabolic regulation, including roles in cell proliferation.[5][7] The ability of the GID4 subunit to recognize specific degrons makes it an attractive target for the development of heterobifunctional degraders, or PROTACs. These molecules are designed to hijack the E3 ligase machinery by bringing a target protein into proximity with the ligase, leading to the target's ubiquitination and subsequent degradation.[8][9] The exploration of GID4 as a novel E3 ligase for TPD opens up new avenues for drug discovery, potentially expanding the scope of degradable proteins.[10][11]
GID4 Ligands: Discovery and Characterization
The development of GID4-based degraders hinges on the availability of potent and selective small molecule ligands that can bind to the GID4 substrate receptor. Several screening campaigns have been undertaken to identify such molecules, leading to the discovery of promising chemical matter.
Discovery Strategies
Two primary strategies have been successfully employed to identify novel GID4 binders:
-
NMR-Based Fragment Screening: This technique involves screening a library of low-molecular-weight fragments to identify compounds that bind to the target protein, in this case, the substrate-binding domain of GID4.[5][6] Hits are detected by observing chemical shift perturbations in the protein's NMR spectrum upon fragment binding.[5] This approach led to the identification of initial fragment hits that were subsequently optimized through structure-guided design.[5][6]
-
DNA-Encoded Library (DEL) Screening: DEL technology allows for the screening of vast combinatorial libraries of compounds.[5][6] Each compound is attached to a unique DNA barcode, enabling the identification of binders through sequencing after affinity selection against the target protein. This method successfully identified several distinct chemical scaffolds that bind to GID4.[5][6]
Key GID4 Binders
Through these screening efforts, several key GID4 binders have been identified and characterized, including:
-
PFI-7: A potent and selective chemical probe for GID4.[2][10][12] It binds to GID4 with high affinity and has been shown to engage the target in cells.[2][10] A closely related analogue, PFI-7N, serves as a negative control due to its significantly weaker binding.[2]
-
Compound 88 (GID4 Ligand 1): Identified through a DEL screen, this compound is a cell-permeable and highly selective GID4 binder.[5][6] It has been demonstrated to engage GID4 in a cellular context and serves as a valuable tool for developing GID4-based PROTACs.
-
Other Fragment-Derived Binders (e.g., Compounds 16 and 67): These molecules were developed through the optimization of initial hits from the NMR fragment screen.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for prominent GID4 binders and a GID4-based PROTAC.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Assay | Target | Kd (μM) | IC50 (μM) | EC50 (μM) | Reference(s) |
| PFI-7 | SPR | GID4 | 0.079 | - | - | [2][12] |
| NanoBRET | GID4-Degron | - | - | 0.6 | [2] | |
| FP Competition | GID4 | - | 4.1 | - | [5][6] | |
| PFI-7N (Negative Control) | SPR | GID4 | 5 | - | - | [2] |
| Compound 88 (GID4 Ligand 1) | in vitro | GID4 | 5.6 | 5.4 | - | [5][6] |
| Cellular | GID4 | - | - | 0.558 | [5][6] | |
| Compound 16 | in vitro | GID4 | 110 | 148.5 | - | [5][6] |
| Compound 67 | in vitro | GID4 | 17 | - | - | [5][6] |
| PGLWKS (Degron Peptide) | FP | GID4 | 4.0 | - | - | [5][6] |
Table 2: Thermal Shift Assay Data for GID4 Binders
| Compound | Concentration | ΔTm (°C) | Reference(s) |
| PGLWKS (Degron Peptide) | - | 9.4 | [5][6] |
| Fragment 1 | - | 6.7 | [5][6] |
| Fragment 4 | - | 4.5 | [5][6] |
| Fragment 7 | - | 3.2 | [5][6] |
| Compound 88 | 50 μM | 5.4 (in lysate) | [5][6] |
| - | 3.8 (in cells) | [5][6] | |
| Compound 92 (Negative Control) | 50 μM | 0.3 (in lysate) | [5][6] |
Table 3: Degradation Efficiency of a GID4-Based PROTAC
| PROTAC | Target | Cell Line | DC50 (μM) | Dmax | Reference(s) |
| NEP162 | BRD4 | SW480 | 1.2 | - | [8] |
| U2OS | 1.6 | - | [8] |
Signaling and Experimental Workflow Visualizations
GID/CTLH E3 Ligase Ubiquitination Pathway
Caption: The GID/CTLH pathway for targeted protein degradation.
GID4-Based PROTAC Development Workflow
Caption: A typical workflow for the development of GID4-based PROTACs.
Experimental Workflow for NMR Fragment Screening
Caption: Workflow for identifying GID4 binders using NMR fragment screening.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of GID4 ligands and PROTACs.
Western Blotting for PROTAC-Mediated Degradation
Objective: To quantify the degradation of a target protein induced by a GID4-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
GID4-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1][4]
-
Treat cells with a serial dilution of the PROTAC or a fixed concentration for a time-course experiment. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[1]
-
Scrape the cells and collect the lysate.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein lysate.[1]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][4]
-
Wash the membrane three times with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of a GID4 ligand in a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., FLAG-tagged GID4)
-
GID4 ligand
-
DMSO
-
Cell culture medium
-
PBS
-
Lysis buffer
-
Equipment for heat challenge (e.g., PCR cycler)
-
Western blotting materials (as described above) or a suitable detection system (e.g., HiBiT-based assay).[13]
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the GID4 ligand or DMSO for a specified time (e.g., 1 hour) at 37°C.[14]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or with a specific lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.[15]
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting or another sensitive detection method.[15]
-
-
Data Analysis:
NanoBRET™ Target Engagement Assay
Objective: To measure the displacement of a tracer ligand from GID4 by a test compound in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-GID4 fusion protein and a HaloTag®-degron peptide fusion
-
FuGENE® HD transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand (tracer)
-
Test compounds
-
White, 384-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-GID4 and HaloTag®-degron peptide plasmids using FuGENE® HD.
-
Allow protein expression for 20-24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compound.
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cell suspension.
-
-
Assay Execution:
-
Dispense the test compound dilutions into the 384-well plate.
-
Add the cell suspension containing the tracer to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (HaloTag® 618) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The discovery of small molecule ligands for GID4, such as this compound, PFI-7, and compound 88, has firmly established the GID/CTLH complex as a viable and exciting new E3 ligase for targeted protein degradation. The development of GID4-based PROTACs, exemplified by the successful degradation of BRD4 by NEP162, underscores the potential of this approach.
Future research in this area will likely focus on several key aspects:
-
Expansion of the GID4 Ligand Toolbox: The continued discovery and optimization of diverse GID4-binding chemotypes will be crucial for developing PROTACs with improved properties, such as enhanced potency, selectivity, and drug-like characteristics.
-
Broadening the Scope of Degradable Targets: A major effort will be to apply the existing GID4 ligands to develop PROTACs for a wide range of disease-relevant proteins that are currently considered undruggable.
-
Understanding the Biology of the GID/CTLH Complex: Further investigation into the cellular functions and substrate scope of the human GID/CTLH complex will provide valuable insights for the rational design of GID4-based degraders and may reveal novel therapeutic opportunities.
-
Overcoming Resistance Mechanisms: As with other TPD strategies, understanding and overcoming potential resistance mechanisms to GID4-based degraders will be critical for their long-term clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 3. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GID/CTLH E3 Ligase Complex
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GID/CTLH (Glucose-Induced Degradation Deficient / C-terminal to LisH) complex is a highly conserved, multi-subunit RING E3 ubiquitin ligase that plays a critical role in maintaining cellular homeostasis across eukaryotes.[1][2][3] Initially discovered in Saccharomyces cerevisiae for its role in regulating glucose metabolism, its mammalian counterpart, the CTLH complex, is now implicated in a wide array of fundamental processes, including cell cycle progression, development, and tumorigenesis.[4][5][6] This complex is characterized by its intricate architecture, involving a core scaffold, a catalytic RING heterodimer, and interchangeable substrate receptor modules.[1][7] Its ability to form higher-order supramolecular assemblies allows for the recognition and ubiquitination of diverse, often oligomeric, substrates.[5] Understanding the structure, function, and regulation of the GID/CTLH complex is paramount for developing novel therapeutic strategies, particularly in the field of targeted protein degradation.[2][3] This guide provides a comprehensive overview of the GID/CTLH complex, detailing its composition, mechanism, known substrates, and the experimental protocols essential for its study.
Core Subunits and Architecture
The GID/CTLH complex is a sophisticated molecular machine built from multiple protein subunits, many of which are characterized by the presence of conserved LisH (Lissencephaly-1 Homology), CTLH (C-terminal to LisH), and CRA (CT11-RanBP9) domains.[1][3][5] These domains are crucial for mediating the protein-protein interactions that drive the complex's hierarchical assembly.[5] The overall architecture is conserved from yeast to humans, though the nomenclature and specific paralogs can differ.[5][8]
Subunit Composition
The complex can be functionally divided into a scaffold, a catalytic module, and substrate recognition modules.[5] In yeast, a stable core is formed by Gid1, Gid5, and Gid8.[1] The human CTLH complex is more intricate, with at least 11 known members and paralogous subunits that may confer cell-type-specific functions.[6][9]
| Function | S. cerevisiae (GID Complex) | H. sapiens (CTLH Complex) | Key Domains/Features |
| Scaffold | Gid1 (Vid30) | RANBP9, RANBP10 | LisH, CTLH, CRA |
| Gid8 | GID8 (TWA1) | LisH, CTLH, CRA | |
| Gid5 (Vid28) | ARMC8 (α and β isoforms) | ARM repeats | |
| Catalytic Module | Gid2 | RMND5A, RMND5B | RING domain |
| Gid9 | MAEA | RING-like domain | |
| Substrate Receptors | Gid4 (Vid24) | GID4 | β-barrel (Pro/N-degron binding) |
| Gid10 | YPEL5 | - | |
| Gid11 | - | - | |
| Assembly/Regulation | Gid7 | WDR26, MKLN1 | WD40 repeats |
Table 1: Conserved subunits of the S. cerevisiae GID and H. sapiens CTLH E3 ligase complexes, grouped by function.[5][6][8]
Hierarchical Assembly
The assembly of the GID/CTLH complex follows a stepwise pathway. In humans, the small scaffolding protein GID8/Twa1 is central, potentially dimerizing to form a hub for the recruitment of other components.[4] The catalytic RING proteins (RMND5A/MAEA) and the main scaffold (RANBP9) assemble onto this hub.[4][7] The incorporation of ARMC8 is a critical subsequent step, as it is required for the binding of the substrate receptor GID4.[4][7] Additional regulatory proteins like WDR26 and MKLN1 can associate with the complex to facilitate the formation of larger, oligomeric structures.[1][3]
Figure 1: Hierarchical assembly pathway of the human CTLH complex.
Catalytic Mechanism and Function
The GID/CTLH complex functions as a canonical RING E3 ligase, mediating the transfer of ubiquitin from a charged E2 conjugating enzyme to a substrate protein.[5][10]
The Ubiquitination Cascade
The catalytic activity resides in the heterodimer of RMND5A (Gid2) and MAEA (Gid9).[1][3] The RMND5A subunit contains the RING domain that binds the E2 enzyme, while MAEA possesses a "RING-like" domain that is essential for activity but does not coordinate zinc itself.[3] The cognate E2 enzyme for the yeast complex is Ubc8, and for the human complex, it is UBE2H.[4][5] The complex can also utilize promiscuous E2 enzymes like UBE2D2 in vitro.[1] Upon substrate binding, the complex facilitates the transfer of ubiquitin, leading to the formation of a polyubiquitin chain on the substrate, typically targeting it for degradation by the 26S proteasome.
Figure 2: GID/CTLH-mediated ubiquitin-proteasome degradation pathway.
Substrate Recognition and Regulation
The specificity of the GID/CTLH complex is dictated by its substrate receptor subunits and its ability to form higher-order structures.[5][9]
Interchangeable Substrate Receptors
The complex employs a "plug-and-play" model, incorporating different substrate receptors to target distinct sets of proteins.
-
GID4: The best-characterized receptor, GID4, recognizes proteins containing a proline at their N-terminus (a Pro/N-degron).[1][10] In yeast, this is the primary mechanism for degrading gluconeogenic enzymes like Fbp1 when glucose becomes available.[10] Human GID4 also recognizes Pro/N-degrons and targets substrates such as HMGCS1.[5]
-
WDR26: This subunit has been proposed to act as an alternative substrate receptor.[7][10] It cooperates with RANBP9 to mediate the ubiquitination of the transcription factor HBP1, a key regulator of cell proliferation.[7]
-
YPEL5: Recent evidence suggests YPEL5 can also modulate substrate recognition.[5]
Supramolecular Assemblies
A unique feature of the GID/CTLH E3 ligase is its regulation by Gid7 (in yeast) or its homologs WDR26/MKLN1 (in humans).[1][5] These proteins promote the oligomerization of the core complex into much larger assemblies.[1] In yeast, Gid7 mediates the formation of a 1.5-MDa "Chelator-GID" structure that completely encircles its tetrameric substrate, Fbp1, ensuring efficient ubiquitination.[5] The human complex can form stable tetramers, creating a ring-like architecture with distinct substrate recruitment modules at either end.[7]
Role in Cellular Processes and Disease
While the yeast GID complex is primarily associated with metabolic adaptation, the mammalian CTLH complex is involved in a broader range of critical cellular functions.[4][5]
-
Cell Cycle Control: The CTLH complex is crucial for cell proliferation.[4][11] Its deletion leads to cell cycle exit in G1, partly by stabilizing the tumor suppressor Hbp1.[4][12][13]
-
Development: Subunits of the complex are essential for normal development in various organisms, including neurodevelopment in Xenopus and erythrocyte differentiation in mammals.[3]
-
Oncogenesis: Many CTLH subunits are dysregulated in cancer.[6] The complex interacts with key cancer-related signaling pathways, including WNT, TGF-β, and PI3-kinase, suggesting a role in promoting tumorigenesis and cancer cell plasticity.[6] For instance, GID8 promotes WNT signaling by facilitating the nuclear accumulation of β-catenin in colon cancer cells.[6]
Known Substrates
The list of confirmed and putative substrates for the GID/CTLH complex is growing, highlighting its diverse physiological roles.
| Substrate | Organism | Function of Substrate | Recognition Module | Physiological Context |
| Fbp1, Mdh2, Pck1 | S. cerevisiae | Gluconeogenesis | Gid4 (Pro/N-degron) | Glucose-induced catabolite degradation[1][10] |
| Hbp1 | H. sapiens | Transcription factor, tumor suppressor | WDR26/RANBP9 | Cell cycle control, proliferation[4][7] |
| HMGCS1 | H. sapiens | Mevalonate synthesis | GID4 (Pro/N-degron) | mTORC1 signaling[5] |
| Lamin B | H. sapiens | Nuclear lamina protein | Not specified | Nuclear condensation in erythroblasts[3] |
| AMPK | H. sapiens | Energy sensor | Not specified | Energy homeostasis[3] |
| PKM2, LDHA | H. sapiens | Glycolytic enzymes | Not specified | Regulation of glycolysis[3] |
| ZMYND19 | H. sapiens | Zinc finger protein | GID4 (non-Pro/N-degron) | Unknown[7] |
| NMNAT1 | H. sapiens | Metabolic enzyme | WDR26 | Prodrug metabolism[14] |
Table 2: A summary of known substrates for the GID/CTLH E3 ligase complex.[1][3][4][5][7][10][14]
Key Experimental Methodologies
Studying the GID/CTLH complex requires a combination of biochemical, proteomic, and cell-based assays.
Protocol 1: Immunoprecipitation (IP) of Endogenous CTLH Complex
This protocol describes the enrichment of the endogenous CTLH complex from mammalian cell lysates for subsequent analysis (e.g., Western blotting).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Antibody against a core CTLH subunit (e.g., RANBP9, GID8).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 1x SDS-PAGE loading buffer or a low pH glycine buffer).
Procedure:
-
Culture and harvest mammalian cells (e.g., HEK293T). Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30-40 minutes on ice or with gentle rotation at 4°C.[15]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[15]
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of the primary antibody overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnet or centrifugation. Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.[16]
-
Elute the bound protein complexes by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by using a native elution buffer.
-
Analyze the eluate by Western blotting using antibodies against various CTLH subunits to confirm co-immunoprecipitation.
Protocol 2: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of the CTLH complex.[17]
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (UBE2H for human CTLH).[4]
-
Recombinant ubiquitin.
-
Recombinant, purified CTLH complex or individual subunits.
-
Recombinant substrate protein (e.g., Hbp1).
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 20 mM DTT).
-
ATP solution (10-20 mM).
Procedure:
-
Set up the reaction on ice in a final volume of 30-50 µL.[18][19]
-
Combine the following components: E1 enzyme (50-100 nM), E2 enzyme (0.2-1 µM), ubiquitin (5-10 µg), and the substrate protein (0.5-2 µg).
-
Add the purified CTLH complex (concentration to be optimized, typically in the nanomolar range).
-
Add 1x reaction buffer.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.[18]
-
Incubate the reaction at 30-37°C for 1-2 hours.[18]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting. A high-molecular-weight smear or laddering of the substrate protein, detected with an anti-substrate or anti-ubiquitin antibody, indicates successful ubiquitination.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) Workflow
AP-MS is a powerful technique to identify novel interaction partners and substrates of the CTLH complex.[20]
Figure 3: Experimental workflow for identifying GID/CTLH interacting proteins via AP-MS.
Brief Protocol Outline:
-
Bait Expression: Generate a stable cell line expressing a tagged version of a core CTLH subunit (e.g., FLAG- or Strep-tagged RANBP9). A control cell line (e.g., expressing GFP) is essential.
-
Affinity Purification: Perform a large-scale immunoprecipitation from nuclear or whole-cell lysates under native conditions as described in Protocol 1, using anti-tag affinity beads.
-
Elution and Digestion: Elute the captured protein complexes. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin. This can be done in-solution or directly on the beads.[21]
-
LC-MS/MS: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[21]
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins in the sample. To distinguish true interactors from non-specific background proteins, quantitative proteomics software (e.g., SAINT, MaxQuant) is used to compare spectral counts or peptide intensities between the bait and control purifications.[4]
Conclusion and Future Directions
The GID/CTLH E3 ligase complex is emerging from the shadow of more extensively studied E3 ligases as a central regulator of diverse and critical cellular pathways.[5] Its modular architecture, reliance on interchangeable substrate receptors, and formation of supramolecular assemblies make it a highly adaptable and sophisticated enzyme system.[1][5] Key questions remain regarding the full spectrum of its substrates, the precise signals that regulate its assembly and activity, and how the functions of its various paralogs differ.[1] For drug development professionals, the CTLH complex represents a compelling target. Its frequent upregulation in cancer and essentiality for cell proliferation make it an attractive candidate for the development of novel inhibitors or as an E3 ligase to hijack for targeted protein degradation (TPD) applications like PROTACs and molecular glues.[6][22] Continued research into the fundamental biology of this complex will undoubtedly unlock new therapeutic opportunities.
References
- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The CTLH Complex in Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. The many faces of the GID/CTLH E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The multi-subunit GID/CTLH E3 ligase promotes proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 12. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | Semantic Scholar [semanticscholar.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Non-canonical substrate recognition by the human WDR26-CTLH E3 ligase regulates prodrug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Effects of Gid4 Inhibition on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. A key component of this system is the E3 ubiquitin ligase, which provides substrate specificity for ubiquitination. The GID (Glucose-induced degradation deficient) complex, known as the CTLH complex in mammals, is an evolutionarily conserved multi-subunit E3 ubiquitin ligase.[1][2] In yeast, the GID complex is well-characterized for its role in metabolic regulation, specifically in targeting gluconeogenic enzymes for degradation upon glucose availability.[3][4][5] In humans, the hGID complex is implicated in diverse cellular processes, including cell cycle control and proliferation.[6][7]
At the heart of the GID complex's substrate specificity is the Gid4 subunit, which functions as a substrate receptor.[8] Gid4 recognizes proteins containing a specific degradation signal known as a Pro/N-degron, which is characterized by an unmodified N-terminal proline residue.[9][10][11] By binding to these substrates, Gid4 facilitates their ubiquitination by the GID complex and subsequent degradation by the proteasome.
The development of small molecule inhibitors targeting Gid4 provides a powerful tool to probe the functions of the GID/CTLH complex and to explore its therapeutic potential. This technical guide focuses on the effects of Gid4 inhibition on the ubiquitin-proteasome system, with a particular emphasis on the recently developed chemical probe, PFI-7, as a key example of a Gid4 antagonist.[11][12][13] We will delve into the mechanism of action of Gid4 inhibitors, present quantitative data on their activity, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Mechanism of Action of Gid4 Inhibition
Gid4-targeted inhibitors, such as PFI-7, are designed to competitively occupy the substrate-binding pocket of the Gid4 protein.[11][12][14] This pocket is a deep cavity within an eight-strand β-barrel structure that recognizes the Pro/N-degron of substrate proteins.[14] By binding to this site, the inhibitor prevents the recruitment of endogenous Gid4 substrates to the GID E3 ligase complex.
The downstream effect of this inhibition is the stabilization of proteins that would otherwise be targeted for degradation. By preventing the initial substrate recognition step, the entire ubiquitination cascade for those specific substrates is halted. This leads to an accumulation of the Gid4 target proteins, allowing for the study of their cellular functions and the consequences of their stabilization.
The following diagram illustrates the mechanism of Gid4-mediated protein degradation and its inhibition.
Quantitative Analysis of Gid4 Inhibitor Activity
The characterization of Gid4 inhibitors involves various biophysical and cellular assays to determine their binding affinity, potency, and selectivity. The following tables summarize key quantitative data for Gid4-targeting compounds from published studies.
Table 1: Binding Affinity and Cellular Engagement of Gid4 Ligands
| Compound/Peptide | Assay Type | Target | Value | Reference |
| PGLWKS peptide | Fluorescence Polarization (FP) | Human GID4 | Kd = 4.0 µM | [14] |
| PFI-7 | NanoBRET PPI Assay | Human GID4 | IC50 = 19 nM | [11] |
| PFI-7 | HiBiT CETSA | Human GID4 in HeLa cells | EC50 = 558 nM | [14] |
| Analog 15 | FP Competition Assay | Human GID4 | IC50 = 264.0 µM | [14] |
| Compound 20964 | HiBiT CETSA | Human GID4 in HeLa cells | Stabilized GID4 at 1 µM | [15] |
Table 2: Substrate Binding Affinities to Gid4
| Peptide Sequence | Assay Type | Target | Value | Reference |
| PGLW | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd = 2.1 µM | [10] |
| PSRW | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd = 2.3 µM | [10] |
| PTLV | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd = 3.6 µM | [10] |
| PHRV | Isothermal Titration Calorimetry (ITC) | Human GID4 | Kd = 2.0 µM | [10] |
Experimental Protocols for Studying Gid4 Inhibition
A multi-faceted approach is required to fully characterize the effects of Gid4 inhibitors. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay measures the binding of a ligand to its target protein in a cellular environment by assessing changes in the protein's thermal stability.
Protocol (HiBiT-based CETSA): [15]
-
Cell Culture and Transfection:
-
Culture HeLa cells in appropriate media.
-
Transfect cells with a vector expressing Gid4 fused to a HiBiT tag at the N-terminus.
-
-
Compound Treatment:
-
Plate the transfected cells in a 384-well plate.
-
Treat the cells with various concentrations of the Gid4 inhibitor (e.g., PFI-7) or DMSO as a control for 1 hour.
-
-
Thermal Denaturation:
-
Heat the plate across a temperature gradient for a set amount of time to induce protein denaturation.
-
-
Cell Lysis and Luminescence Detection:
-
Lyse the cells to release the proteins.
-
Add LgBiT protein and a luciferase substrate (furimazine). The binding of LgBiT to the thermally stable HiBiT-Gid4 reconstitutes a functional NanoLuc luciferase.
-
Measure the luminescence signal. A higher signal indicates greater thermal stability of Gid4, and thus, ligand binding.
-
-
Data Analysis:
-
Plot luminescence intensity against temperature to generate melting curves.
-
Calculate the EC50 value from dose-response curves at a specific temperature.
-
Fluorescence Polarization (FP) Competition Assay
This in vitro assay measures the ability of a compound to displace a fluorescently labeled peptide from the Gid4 binding pocket.
Protocol: [14]
-
Reagents and Preparation:
-
Purified recombinant human Gid4 protein.
-
A fluorescently labeled peptide known to bind Gid4 (e.g., fluorescein-PGLWKS).
-
Gid4 inhibitor compounds at various concentrations.
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of Gid4 and the fluorescently labeled peptide.
-
Add the Gid4 inhibitor at serially diluted concentrations.
-
Incubate the mixture to allow it to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of the samples. When the fluorescent peptide is bound to the larger Gid4 protein, it tumbles slower, resulting in high polarization. When displaced by the inhibitor, it tumbles faster, leading to low polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value of the inhibitor.
-
Proximity-Dependent Biotinylation (BioID) for Interactome Profiling
This technique identifies proteins that interact with Gid4 in living cells.
Protocol: [11]
-
Construct Generation and Cell Line Creation:
-
Generate a construct expressing Gid4 fused to a promiscuous biotin ligase (e.g., TurboID).
-
Create a stable cell line expressing the fusion protein.
-
-
Biotin Labeling:
-
Culture the cells and treat with a Gid4 inhibitor or DMSO.
-
Add biotin to the culture medium to initiate biotinylation of proteins in close proximity to the Gid4-TurboID fusion protein.
-
-
Cell Lysis and Protein Purification:
-
Lyse the cells under denaturing conditions.
-
Capture the biotinylated proteins using streptavidin-coated beads.
-
-
Mass Spectrometry:
-
Elute the captured proteins and digest them into peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis:
-
Compare the identified proteins between the inhibitor-treated and control samples to identify interactions that are dependent on the Gid4 substrate-binding pocket.
-
The following diagram outlines a general workflow for characterizing a Gid4 inhibitor.
Conclusion
Inhibitors of Gid4, such as the chemical probe PFI-7, are invaluable tools for dissecting the role of the GID/CTLH E3 ubiquitin ligase complex in cellular physiology and disease. By blocking the recognition of Pro/N-degron-containing substrates, these molecules allow for the identification of novel GID complex targets and the elucidation of their functions. The methodologies outlined in this guide provide a robust framework for the characterization of Gid4 inhibitors and their effects on the ubiquitin-proteasome system. Further research in this area holds the potential to validate the GID/CTLH complex as a therapeutic target for various diseases, including cancer, by modulating the degradation of key regulatory proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A GID E3 ligase assembly ubiquitinates an Rsp5 E3 adaptor and regulates plasma membrane transporters | EMBO Reports [link.springer.com]
- 4. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. The multi-subunit GID/CTLH E3 ligase promotes proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 9. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 13. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
An In-depth Technical Guide to the Cellular Targets of Gid4 Inhibition by PFI-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of the Gid4 inhibitor, PFI-7 (also referred to as Gid4-IN-1). It is designed to offer an in-depth understanding of the molecular interactions and cellular consequences of inhibiting the Gid4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to Gid4 and the CTLH Complex
The human Glucose-Induced Degradation 4 (Gid4) is a substrate receptor subunit of the CTLH complex, a multi-subunit E3 ubiquitin ligase.[1][2] This complex plays a crucial role in cellular protein homeostasis by recognizing and targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[3][4] Gid4 specifically recognizes proteins with a "Pro/N-degron," a sequence motif with a proline residue at the N-terminus.[2][5] The ability to modulate the activity of E3 ligases and their substrate receptors is a promising avenue for therapeutic intervention, particularly in the field of targeted protein degradation (TPD).[6][7] PFI-7 is a potent and selective chemical probe developed to antagonize the Pro/N-degron binding pocket of human Gid4, thereby enabling the investigation of its cellular functions.[5][6]
Quantitative Data: PFI-7 Binding and Cellular Activity
The following table summarizes the key quantitative metrics for the interaction of PFI-7 with Gid4.
| Parameter | Value | Method | Cell Line | Reference |
| Binding Affinity (Kd) | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | - | [5] |
| Cellular Target Engagement (IC50) | 0.57 ± 0.04 µM | NanoBRET PPI Assay | HEK293T | [5] |
| Peptide Displacement (Kdisp) | 0.01 to 150 µM (range tested) | Fluorescence Polarization (FP) | - | [5] |
| GID4 Stabilization (ΔTm) | Significant at 1 µM | HiBiT CETSA | HeLa | [2] |
Identified Cellular Targets of Gid4
Inhibition of Gid4 with PFI-7 has led to the identification of several cellular proteins whose stability or interactions are dependent on Gid4. These findings expand our understanding of the CTLH complex's role beyond its function in yeast, which is primarily linked to glucose metabolism.[1][4]
3.1. ARHGAP11A: A Key Regulator of Cell Migration
A primary and well-characterized target of the hGIDGID4 E3 ligase complex is ARHGAP11A, a Rho GTPase-activating protein.[3][8]
-
Function: Gid4 mediates the ubiquitination and subsequent proteasomal degradation of ARHGAP11A.[3][4]
-
Effect of Inhibition: Inhibition of Gid4, either by genetic depletion or with PFI-7, leads to the stabilization and accumulation of ARHGAP11A.[3][8] This accumulation occurs at the cell periphery, leading to the inactivation of RhoA, which in turn inhibits cell motility and directional movement.[4][8]
-
Degron: Notably, ARHGAP11A does not possess a canonical N-terminal degron, suggesting that Gid4 can recognize substrates through alternative binding motifs.[3][4]
3.2. RNA Helicases: DDX21 and DDX50
Proteomic studies using PFI-7 have revealed that Gid4 interacts with and regulates the levels of several nuclear and nucleolar proteins, including the RNA helicases DDX21 and DDX50.[5]
-
Interaction: These RNA helicases possess canonical Pro/N-degron sequences and their interaction with Gid4 is disrupted by PFI-7 treatment.[5]
-
Regulation: Antagonism of Gid4 by PFI-7 leads to altered protein levels of these helicases, indicating that they are regulated by the CTLH complex.[5]
3.3. Other Potential Substrates
Proximity-dependent biotinylation (BioID2) studies have identified a broad range of Gid4-interacting proteins.[3][9] While not all of these are necessarily degradation substrates, they represent a valuable resource for understanding the expanded interactome of the CTLH complex. It's important to note that interaction with Gid4 via the Pro/N-degron pathway is not always sufficient to promote proteasomal degradation, suggesting that the CTLH complex has both degradative and non-degradative functions.[5][9]
Signaling Pathways and Experimental Workflows
4.1. Gid4-Mediated Regulation of Cell Migration
The following diagram illustrates the signaling pathway through which Gid4 regulates cell migration by targeting ARHGAP11A.
Caption: Gid4-ARHGAP11A signaling pathway in cell migration.
4.2. Experimental Workflow: Proximity-Dependent Biotinylation (BioID2)
This diagram outlines the workflow for identifying Gid4-interacting proteins using the BioID2 technique.
Caption: Workflow for BioID2-based identification of Gid4 interactors.
Detailed Experimental Protocols
5.1. Proximity-Dependent Biotinylation (BioID2)
This method is used to identify proteins that interact with Gid4 in a cellular context.[3]
-
Construct Generation: A fusion protein of Gid4 and the promiscuous biotin ligase BioID2 is created and cloned into a suitable expression vector.
-
Cell Culture and Transfection: A human cell line (e.g., HeLa or HEK293T) is cultured and transfected with the Gid4-BioID2 expression vector.
-
Biotin Labeling: The transfected cells are incubated with biotin, allowing the Gid4-BioID2 fusion protein to biotinylate nearby proteins.
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed to extract total protein.
-
Streptavidin Affinity Purification: The biotinylated proteins are captured and purified from the cell lysate using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the Gid4-interacting proteins.
5.2. Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct engagement of PFI-7 with Gid4 within intact cells.[2]
-
Cell Treatment: HeLa cells, often expressing a tagged version of Gid4 (e.g., HiBiT-tagged), are treated with various concentrations of PFI-7 or a vehicle control (DMSO).[2]
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Protein Quantification: After heating, the cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured fraction.
-
Detection: The amount of soluble Gid4 is quantified. For HiBiT-CETSA, this is done by adding a complementary NanoLuc subunit (LgBiT) and a substrate to measure luminescence.[2]
-
Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
5.3. NanoBRET Protein-Protein Interaction (PPI) Assay
This assay is used to quantify the ability of PFI-7 to disrupt the interaction between Gid4 and a Pro/N-degron peptide in living cells.[5]
-
Constructs: Two constructs are co-expressed in cells (e.g., HEK293T):
-
A Pro/N-degron peptide (e.g., PGLWKS) fused to NanoLuc luciferase (the BRET donor).
-
Gid4 fused to HaloTag, which is labeled with a fluorescent acceptor.
-
-
Cell Treatment: The transfected cells are treated with varying concentrations of PFI-7.
-
BRET Measurement: The NanoLuc substrate is added, and the light emitted by both the donor (NanoLuc) and the acceptor (fluorophore) is measured.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio with increasing concentrations of PFI-7 indicates that the compound is disrupting the interaction between Gid4 and the Pro/N-degron peptide. The IC50 value is determined from the dose-response curve.
Conclusion
The development of the chemical probe PFI-7 has been instrumental in elucidating the cellular targets and functions of the human Gid4 subunit of the CTLH E3 ligase complex. The identification of ARHGAP11A as a key substrate has uncovered a novel role for this complex in regulating cell migration.[3][4][8] Furthermore, proteomic studies have revealed a broader interactome that includes RNA helicases and other nuclear proteins, suggesting diverse functions for Gid4-mediated protein recognition.[5] The detailed experimental protocols provided herein offer a guide for researchers to further investigate the biology of the CTLH complex and to explore its potential as a target for therapeutic development, particularly in the context of targeted protein degradation.[6][7]
References
- 1. elifesciences.org [elifesciences.org]
- 2. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 9. PXD038487 - GID4-dependent proteome and interactome - OmicsDI [omicsdi.org]
Gid4-IN-1: A Technical Guide for Studying Pro/N-degron Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gid4-IN-1, a representative small molecule inhibitor of the GID4 E3 ligase subunit, and its application in the study of Pro/N-degron pathways. This document details the underlying biology, quantitative data for known GID4 inhibitors, and explicit protocols for key biochemical and cellular assays.
Introduction: The Pro/N-degron Pathway and GID4
The ubiquitin-proteasome system (UPS) is a primary mechanism for protein degradation in eukaryotic cells, regulating a vast array of cellular processes.[1] The specificity of the UPS is largely conferred by E3 ubiquitin ligases, which recognize specific degradation signals (degrons) on substrate proteins.[2] One such pathway is the Pro/N-degron pathway, which targets proteins bearing an N-terminal proline residue for ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5]
The key recognition component of this pathway is the Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor subunit of the multi-subunit GID/CTLH E3 ubiquitin ligase complex.[3][6][7][8][9] In yeast, the GID complex is crucial for glucose homeostasis, targeting gluconeogenic enzymes for degradation when glucose is abundant.[1][2][10] In humans, the homologous CTLH complex and GID4 are implicated in diverse processes, including cell cycle progression and cell migration.[7][10][11]
GID4 contains a deep, hydrophobic β-barrel structure that specifically recognizes the N-terminal proline of substrates, as well as other hydrophobic N-terminal residues in certain contexts.[4][8] Given its critical role in substrate recognition and its well-defined binding pocket, GID4 has emerged as an attractive target for the development of chemical probes to modulate the Pro/N-degron pathway and for applications in targeted protein degradation (TPD).[8][9]
This compound: A Chemical Probe for the GID4 Substrate Receptor
"this compound" is used here as a representative term for potent, selective, and cell-active small molecule inhibitors that bind to the substrate recognition pocket of human GID4. Several such molecules have been developed, including the chemical probe PFI-7 and other compounds identified through fragment-based screening and DNA-encoded library (DEL) screening.[8][12][13][14] These inhibitors function by competitively displacing Pro/N-degron-containing substrates from GID4, thereby preventing their ubiquitination and degradation.[12][14] This makes them invaluable tools for:
-
Elucidating the biological functions of the GID4/CTLH complex.
-
Identifying novel substrates of the Pro/N-degron pathway.
-
Validating GID4 as a target for therapeutic intervention.
-
Serving as a chemical handle for the development of bifunctional degraders like PROTACs (Proteolysis Targeting Chimeras).[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for published small molecule inhibitors of GID4. These compounds serve as concrete examples for the "this compound" class of molecules.
Table 1: In Vitro Binding Affinity and Target Engagement
| Compound | Assay Type | Kd (μM) | Kdisp (μM) | IC50 (μM) | Reference |
|---|---|---|---|---|---|
| Compound 88 | DNA-Encoded Library Screen | 5.6 | - | - | [8][13] |
| Compound 16 | NMR Fragment Screen | 110 | - | >100 | [8][13] |
| Compound 67 | NMR Fragment Screen | 17 | - | >100 | [8] |
| PFI-7 | Surface Plasmon Resonance (SPR) | 0.079 | - | - | [10] |
| PFI-7 | Fluorescence Polarization (FP) | - | 4.1 | - | [10] |
| PFI-E3H1 (Cpd 7) | Surface Plasmon Resonance (SPR) | 0.5 | - | - | [15] |
| PFI-E3H1 (Cpd 7) | Fluorescence Polarization (FP) | - | 4.1 | - |[3] |
Table 2: Cellular Target Engagement and Thermal Stabilization
| Compound | Assay Type | EC50 (nM) | IC50 (μM) | ΔTm (°C) | Reference |
|---|---|---|---|---|---|
| Compound 88 | ITDRF-CETSA | 558 | - | 5.4 | [8][13] |
| Compound 1 | Differential Scanning Fluorimetry (DSF) | - | - | 6.7 | [3] |
| Compound 4 | Differential Scanning Fluorimetry (DSF) | - | - | 4.5 | [3] |
| Compound 7 | Differential Scanning Fluorimetry (DSF) | - | - | 3.2 | [3] |
| PFI-7 | NanoBRET PPI Assay | - | 0.57 | - | [10] |
| PFI-E3H1 (Cpd 7) | NanoBRET PPI Assay | - | 2.5 | - | [1][15] |
| Compound 20964 | HiBiT CETSA | - | - | Significant stabilization at 1 μM |[6][16] |
Signaling Pathway Diagram
The diagram below illustrates the canonical Pro/N-degron pathway mediated by the GID/CTLH complex and the inhibitory action of this compound.
Caption: The Pro/N-degron pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction and effects of this compound.
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures changes in the thermal stability of a protein upon ligand binding.[17][18] A stabilizing ligand, like this compound, will increase the protein's melting temperature (Tm).[3]
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.
Methodology:
-
Reagent Preparation:
-
GID4 Protein: Prepare purified human GID4 (e.g., residues 124-289) to a final concentration of 2-5 µM in DSF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[3]
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 1 to 100 µM.
-
SYPRO Orange Dye: Prepare a 5000x stock solution (as supplied by the manufacturer). Dilute to a 20x working stock in DSF buffer.
-
-
Assay Setup (in a 96- or 384-well qPCR plate):
-
For a final reaction volume of 20 µL:
-
Add 10 µL of 2x GID4 protein solution (e.g., 4 µM).
-
Add 5 µL of 4x this compound dilution (or DMSO for control).
-
Add 5 µL of 4x SYPRO Orange dye.
-
-
Include controls: protein + DMSO, buffer + dye only, buffer + dye + highest inhibitor concentration.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data (using a channel appropriate for SYPRO Orange, e.g., ROX).
-
Apply a thermal ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.[19]
-
-
Data Analysis:
-
Export the fluorescence data and plot fluorescence intensity versus temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm (the midpoint of the unfolding transition).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample (ΔTm = Tm,inhibitor - Tm,DMSO).[3]
-
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a non-fluorescent compound (this compound) to displace a fluorescently labeled peptide probe from the GID4 binding pocket.[7] Displacement causes the probe to tumble more rapidly, resulting in a decrease in fluorescence polarization.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Methodology:
-
Reagent Preparation:
-
GID4 Protein: Prepare purified GID4 in FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20). The final concentration should be around the Kd of the fluorescent probe.
-
Fluorescent Probe: Use a fluorescein-labeled peptide known to bind GID4, such as Fluorescein-PGLWKS.[3] Prepare a stock solution and dilute to a final concentration of ~50 nM.[7]
-
This compound: Prepare a serial dilution series in DMSO, then dilute further in FP buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a black, low-volume 384-well plate):
-
To each well, add GID4 protein and the fluorescent probe.
-
Add the this compound serial dilutions. The final DMSO concentration should be kept constant (e.g., 1%) across all wells.
-
Include controls: probe only (minimum polarization) and probe + GID4 without inhibitor (maximum polarization).
-
The final volume per well is typically 20 µL.[20]
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.[5]
-
Measure fluorescence polarization on a suitable microplate reader, with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).[7] The reader measures fluorescence intensity parallel (S) and perpendicular (P) to the excitation light plane.
-
-
Data Analysis:
-
The instrument software calculates the polarization (P) in millipolarization units (mP).
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA confirms that a compound engages its target protein in a cellular environment.[8] Ligand binding stabilizes the target protein against heat-induced denaturation and aggregation, allowing more of it to remain in the soluble fraction after heating.[8]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology (HiBiT-based):
This protocol is adapted from a validated high-throughput method.[6][16]
-
Cell Preparation:
-
Compound Treatment and Heating:
-
Treat the cell suspension with this compound (e.g., 1-30 µM) or DMSO vehicle control for 1 hour at 37 °C.[16]
-
Aliquot 50 µL of the cell suspension into a 96-well PCR plate.[16]
-
Heat the plate in a thermocycler for 3 minutes across a temperature gradient (e.g., 40 °C to 64 °C).[21]
-
Cool the plate at room temperature for 3 minutes.[16]
-
-
Lysis and Detection:
-
Add 50 µL of LgBiT solution (containing 200 nM LgBiT protein and 0.02% NP-40 in OptiMEM) to each well.[16]
-
Incubate at room temperature for 10 minutes to allow cell lysis and HiBiT/LgBiT complementation.[16]
-
Add 25 µL of Nano-Glo substrate, mix, and transfer 20 µL to a white 384-well assay plate.[16]
-
-
Data Acquisition and Analysis:
-
Immediately read the luminescence signal using a microplate reader.[16]
-
For each condition (DMSO and this compound), plot the normalized luminescence signal against temperature.
-
The resulting curves represent the melting/aggregation profile of HiBiT-GID4. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination cascade to determine if this compound can functionally inhibit the GID/CTLH complex from ubiquitinating a model substrate.
Caption: Workflow for an in vitro ubiquitination assay.
Methodology:
-
Reagent Preparation:
-
Enzymes and Substrates: Use purified recombinant proteins: E1 (UBA1), E2 (Ube2H), Ubiquitin, and a purified GID/CTLH complex (or relevant sub-complex containing GID4).[9] The substrate can be a known target like HBP1 or a model peptide with a Pro/N-degron.[9][22]
-
Reaction Buffer: A typical buffer is 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT.
-
ATP: Prepare a 10 mM stock solution.
-
-
Assay Setup:
-
In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 µL reaction might contain:
-
100 nM E1 enzyme
-
500 nM E2 enzyme (Ube2H)[9]
-
5 µM Ubiquitin
-
1 µM Substrate
-
100 nM GID/CTLH complex
-
This compound or DMSO (pre-incubated with the GID complex for 15-30 min)
-
Reaction Buffer to volume
-
-
Initiate the reaction by adding 2 mM ATP.[23]
-
-
Reaction and Detection:
-
Incubate the reaction at 37 °C for 30-90 minutes.[24]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Data Analysis:
-
Perform a Western blot using an antibody against the substrate or against ubiquitin.
-
A successful reaction will show a ladder of higher molecular weight bands above the unmodified substrate, corresponding to polyubiquitination.
-
Effective inhibition by this compound will result in a significant reduction or elimination of this ubiquitination ladder compared to the DMSO control.
-
Proximity-Dependent Biotinylation (BioID)
BioID is used to identify proteins that interact with GID4 in living cells.[25] GID4 is fused to a promiscuous biotin ligase (e.g., AirID, TurboID), which biotinylates proximal proteins.[12][26] These biotinylated proteins are then purified and identified by mass spectrometry. This compound can be used to identify interactors that bind specifically to the substrate pocket.
Caption: Workflow for a Proximity-Dependent Biotinylation (BioID) experiment.
Methodology:
-
Cell Line Generation:
-
Labeling and Treatment:
-
Induce expression of the fusion protein.
-
Treat one set of cells with this compound (e.g., 1 µM) and another with DMSO for 2-4 hours.
-
Add biotin (e.g., 50 µM) to the cell culture medium and incubate for the desired labeling period (e.g., 16-24 hours for BioID2, shorter for TurboID).[12]
-
-
Cell Lysis and Protein Capture:
-
Washing and Elution:
-
Perform a series of stringent washes with high-salt and detergent-containing buffers to remove non-specifically bound proteins.[25]
-
-
Mass Spectrometry and Data Analysis:
-
Perform an on-bead tryptic digest to release non-biotinylated peptides for analysis.[25]
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. Compare the spectral counts or intensities for each identified protein between the BioID2-GID4 samples (DMSO vs. This compound) and the BioID2-GFP control.
-
Proteins enriched in the GID4-DMSO sample compared to the GFP control are considered GID4 proximity partners. Proteins whose enrichment is significantly reduced upon treatment with this compound are likely interactors that bind to the substrate recognition pocket.[10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 15. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
- 17. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ubiqbio.com [ubiqbio.com]
- 21. biorxiv.org [biorxiv.org]
- 22. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 25. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Proximity-Dependent Biotinylation Approaches to Explore the Dynamic Compartmentalized Proteome [frontiersin.org]
GID4 Inhibition: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase substrate receptor GID4 (Glucose-Induced Degradation protein 4) has emerged as a compelling target for therapeutic intervention, particularly in the burgeoning field of targeted protein degradation (TPD). As a key component of the C-terminal to LisH (CTLH) complex, GID4 is responsible for recognizing proteins bearing a Pro/N-degron, marking them for ubiquitination and subsequent proteasomal degradation. This mechanism plays a crucial role in various cellular processes, including metabolic regulation and cell cycle control. Dysregulation of GID4-mediated pathways has been implicated in diseases such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic potential of GID4 inhibition, presenting key quantitative data for known inhibitors, detailed experimental protocols for studying GID4, and visualizations of relevant biological pathways and experimental workflows.
Introduction to GID4 and its Therapeutic Rationale
GID4 is a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[1] This complex selectively accepts ubiquitin from the E2 conjugating enzyme UBE2H and mediates the ubiquitination and subsequent proteasomal degradation of target proteins.[1] The primary recognition motif for GID4 is the Pro/N-degron, which consists of an unmodified N-terminal proline residue followed by a small amino acid.[1] One of the well-characterized functions of the yeast ortholog, Gid4, is in the rapid degradation of gluconeogenic enzymes upon glucose replenishment, highlighting its role in metabolic adaptation.[2]
The therapeutic potential of targeting GID4 lies in its druggability and its role in TPD. The development of small molecule ligands that bind to the substrate recognition pocket of GID4 opens up the possibility of creating potent and selective inhibitors.[3] Furthermore, these ligands can be incorporated into proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[4] This approach is particularly promising for eliminating traditionally "undruggable" proteins that lack a functional active site.[5] By hijacking the GID4-CTLH complex, novel PROTACs can be designed to degrade a wide range of pathogenic proteins.[4]
Quantitative Data on GID4 Inhibitors
The development of small molecule inhibitors and chemical probes for GID4 has been a significant focus of recent research. These efforts have yielded several compounds with varying affinities and cellular activities. The following tables summarize the key quantitative data for some of the most notable GID4 binders.
| Compound/Probe | Assay Type | Value | Unit | Reference(s) |
| PFI-7 | Surface Plasmon Resonance (SPR) | 79 | nM (Kd) | [6] |
| NanoBRET™ | 0.6 | µM (EC50) | [7] | |
| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | 5 | µM (Kd) | [7] |
| PFI-E3H1 | Surface Plasmon Resonance (SPR) | 0.5 | µM (Kd) | [8] |
| NanoBRET™ | 2.5 | µM (IC50) | [8] | |
| NEP162 (PROTAC) | Cell-based degradation | - | - | [9] |
| Fragment 1 | Differential Scanning Fluorimetry (DSF) | 6.7 | °C (ΔTm) | [1][10] |
| Fragment 4 | Differential Scanning Fluorimetry (DSF) | 4.5 | °C (ΔTm) | [1][10] |
| Fragment 7 | Differential Scanning Fluorimetry (DSF) | 3.2 | °C (ΔTm) | [1][10] |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | 110 | µM (Kd) | [10][11] |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | 17 | µM (Kd) | [10][11] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | 5.6 | µM (Kd) | [11] |
| Cellular Thermal Shift Assay (CETSA) | 558 | nM (EC50) | [10][11] | |
| PGLWKS Peptide | Differential Scanning Fluorimetry (DSF) | 9.4 | °C (ΔTm) | [1] |
| Isothermal Titration Calorimetry (ITC) | 1.9 | µM (Kd) | [10] |
Note: Kd represents the dissociation constant, a measure of binding affinity (lower values indicate higher affinity). IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. ΔTm is the change in melting temperature, indicating ligand binding and protein stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GID4 inhibitors and their effects.
Biochemical Assays
3.1.1. Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Materials: Purified GID4 protein, SYPRO Orange dye, test compounds, qPCR instrument with a thermal ramping capability.
-
Protocol:
-
Prepare a master mix containing purified GID4 protein (final concentration typically 1-5 µM) and SYPRO Orange dye (final concentration 5x) in a suitable buffer (e.g., HEPES-buffered saline).
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add test compounds or DMSO vehicle control to the wells to the desired final concentration.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a qPCR instrument and run a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The Tm is determined by fitting the resulting melt curve to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.
-
3.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Materials: Purified GID4 protein, test compound, ITC instrument.
-
Protocol:
-
Thoroughly dialyze the GID4 protein and dissolve the test compound in the same buffer to minimize heat of dilution effects.
-
Load the GID4 protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the test compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including injection volume, spacing between injections, and temperature.
-
Initiate the titration, where small aliquots of the compound are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
The resulting data are integrated and fit to a suitable binding model to determine the thermodynamic parameters.
-
Cell-Based Assays
3.2.1. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.
-
Materials: HEK293T cells, plasmids encoding NanoLuc®-GID4 fusion protein and a HaloTag®-degron peptide fusion, HaloTag® NanoBRET™ 618 Ligand, test compounds.
-
Protocol:
-
Co-transfect HEK293T cells with the NanoLuc®-GID4 and HaloTag®-degron peptide plasmids.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate to allow for labeling of the HaloTag® fusion protein.
-
Dispense the cell suspension into a 384-well white plate.
-
Add test compounds at various concentrations to the wells.
-
Add the Nano-Glo® Substrate to initiate the luminescence reaction.
-
Immediately measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 or EC50 value.
-
3.2.2. Proximity-Dependent Biotinylation (BioID)
BioID is a technique used to identify protein-protein interactions in living cells. It utilizes a promiscuous biotin ligase (BirA*) fused to a protein of interest (GID4 in this case) to biotinylate proximal proteins.
-
Materials: Cells expressing BirA*-GID4 fusion protein, biotin, streptavidin beads, mass spectrometer.
-
Protocol:
-
Induce the expression of the BirA*-GID4 fusion protein in the cells.
-
Supplement the cell culture medium with biotin for a defined period (e.g., 24 hours) to allow for biotinylation of proximal proteins.
-
Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize proteins.
-
Enrich the biotinylated proteins from the cell lysate using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving GID4 is crucial for understanding its function and the mechanism of its inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
The Pro/N-Degron Pathway Mediated by the GID/CTLH Complex
Caption: The Pro/N-degron pathway for targeted protein degradation.
GID4's Role in Regulating Cell Migration
Caption: GID4 regulates cell migration by targeting ARHGAP11A for degradation.
Experimental Workflow for GID4-based PROTACs
Caption: Workflow for targeted protein degradation using a GID4-based PROTAC.
Conclusion and Future Directions
The inhibition of GID4 presents a promising therapeutic strategy with broad potential applications. The development of potent and selective small molecule binders has not only provided valuable chemical probes to dissect the biology of the CTLH complex but has also laid the foundation for the creation of novel TPD therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.
Future efforts will likely focus on several key areas:
-
Expansion of the GID4-recruiting PROTAC pipeline: Designing and synthesizing new PROTACs to target a wider range of disease-relevant proteins.
-
Optimization of GID4 binders: Improving the affinity, selectivity, and drug-like properties of existing GID4 ligands.
-
Elucidation of GID4's broader biological roles: Investigating the full spectrum of GID4 substrates and its involvement in various cellular pathways will uncover new therapeutic opportunities.
-
Clinical translation: Advancing the most promising GID4-based therapeutics through preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Gid4-IN-1: A Technical Guide to its Impact on Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gid4-IN-1 and similar chemical probes, such as PFI-7, are potent and selective inhibitors of the GID4 (Glucose-Induced Degradation Protein 4) subunit of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex. GID4 is a key substrate receptor that recognizes proteins containing a Proline/N-degron motif, targeting them for ubiquitination and subsequent proteasomal degradation. By competitively binding to the substrate recognition pocket of GID4, these inhibitors prevent the recruitment of GID4 substrates to the CTLH complex, thereby stabilizing their protein levels. This guide provides an in-depth overview of the mechanism of action of Gid4 inhibitors, their impact on crucial cell signaling pathways, particularly cell migration via the ARHGAP11A-RhoA axis, and detailed experimental protocols for their study.
Introduction: The GID/CTLH Complex and the Role of Gid4
The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, maintaining protein homeostasis and regulating a plethora of cellular processes. E3 ubiquitin ligases confer substrate specificity to this system. The GID (Glucose-Induced Degradation) complex, known as the CTLH complex in humans, is a multi-subunit E3 ligase. In yeast, the GID complex is pivotal in glucose metabolism, where it targets gluconeogenic enzymes for degradation when glucose is abundant[1].
The GID4 subunit functions as the substrate receptor of this complex, recognizing proteins with a specific N-terminal degradation signal, the Pro/N-degron[2][3]. The human CTLH complex and its GID4 subunit are implicated in a broader range of cellular functions beyond metabolism, including cell cycle progression and cell migration[4][5].
This compound and PFI-7: Potent Chemical Probes for Gid4
While "this compound" is a less common designation, it likely refers to a compound within a class of Gid4 inhibitors. The most extensively characterized chemical probe for Gid4 is PFI-7. PFI-7 is a potent, selective, and cell-active antagonist of human GID4. It binds to the substrate-binding pocket of GID4, preventing the recognition of Pro/N-degron-containing substrates.
Quantitative Data on Gid4 Inhibitor Activity
The following tables summarize the key quantitative data for the Gid4 inhibitor PFI-7.
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 80 nM | [6][7] |
| NanoBRET Target Engagement | EC50 | 600 nM | [7][8] |
| Fluorescence Polarization (FP) Peptide Displacement | Kdisp | 4.1 µM | [7] |
Table 1: In Vitro and Cellular Potency of PFI-7 against Gid4.
| Compound | Assay | Value | Reference |
| PFI-7 | GID4 Kd (SPR) | 80 nM | [6][7] |
| PFI-7N (Negative Control) | GID4 Kd (SPR) | 5 µM | [8] |
Table 2: Binding Affinity of PFI-7 and its Negative Control to Gid4.
Impact on Cell Signaling Pathways
Inhibition of Gid4 by compounds like PFI-7 leads to the stabilization of its substrates, which in turn modulates various cell signaling pathways.
The Pro/N-degron Ubiquitination Pathway
The canonical function of Gid4 is to recognize and mediate the degradation of proteins bearing a Pro/N-degron. This compound and PFI-7 directly inhibit this process.
Caption: Gid4-mediated ubiquitination pathway and its inhibition.
Regulation of Cell Migration via the ARHGAP11A-RhoA Pathway
A significant finding from studies using Gid4 inhibitors is the regulation of cell migration. Gid4 targets the Rho GTPase-activating protein ARHGAP11A for degradation[5][9]. Inhibition of Gid4 with PFI-7 stabilizes ARHGAP11A, leading to the inactivation of RhoA and a subsequent reduction in cell motility[5].
Caption: Gid4 inhibition stabilizes ARHGAP11A, inactivating RhoA.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Gid4 inhibitors.
Proximity-Dependent Biotinylation (BioID2) for Interactome Analysis
This method identifies proteins that interact with Gid4 in living cells.
Caption: Workflow for identifying Gid4-interacting proteins using BioID2.
Protocol:
-
Cell Line Generation: Establish a stable cell line expressing a BioID2-Gid4 fusion protein. A control cell line expressing BioID2 alone should also be generated.
-
Biotin Labeling: Culture the cells and induce expression of the fusion protein. Add biotin (final concentration 50 µM) to the culture medium and incubate for 16-24 hours. For inhibitor studies, treat cells with this compound/PFI-7 or a vehicle control during the biotin incubation period.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.
-
Streptavidin Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Use software like SAINT to score protein-protein interactions and identify high-confidence interactors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a Gid4 inhibitor binds to Gid4 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293) and treat with various concentrations of the Gid4 inhibitor or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Quantify the amount of soluble Gid4 in the supernatant using methods like Western blotting or a HiBiT-based assay[10]. A shift in the melting curve of Gid4 in the presence of the inhibitor indicates target engagement.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of Gid4 inhibition on cell migration.
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and replace the medium with fresh medium containing the Gid4 inhibitor or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure to quantify cell migration.
Conclusion and Future Directions
This compound and related compounds like PFI-7 are invaluable tools for dissecting the cellular functions of the GID/CTLH E3 ligase complex. The inhibition of Gid4 has been shown to have a significant impact on cell migration through the stabilization of ARHGAP11A and subsequent inactivation of RhoA. Further research using these inhibitors will likely uncover additional substrates and signaling pathways regulated by Gid4, potentially opening new avenues for therapeutic intervention in diseases characterized by aberrant cell migration, such as cancer. The detailed protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of Gid4 in cellular signaling.
References
- 1. clyte.tech [clyte.tech]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. genecards.org [genecards.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. researchgate.net [researchgate.net]
- 8. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wound healing migration/invasion assay in 96-well format [protocols.io]
- 10. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Gid4-IN-1: A Technical Guide for Interrogating Novel E3 Ligase Biology
Introduction
The C-terminal to LisH (CTLH) complex, a conserved multi-subunit E3 ubiquitin ligase, plays a crucial role in cellular homeostasis by targeting proteins for degradation via the ubiquitin-proteasome system.[1][2] A key component of this complex is the substrate receptor subunit, Glucose-induced degradation protein 4 (GID4), which recognizes proteins containing N-terminal proline degrons (Pro/N-degrons).[1][3] The development of small molecule ligands that bind to GID4 provides powerful tools to investigate the biology of the CTLH E3 ligase complex and to explore its potential in targeted protein degradation (TPD).[4][5] While the specific designation "Gid4-IN-1" is not widely documented, this guide details the technical aspects of well-characterized GID4 inhibitors, such as PFI-7 and other novel chemical probes, which serve the purpose of interrogating GID4 and CTLH E3 ligase function.
The human GID4 subunit is an attractive target for TPD strategies as it is expressed in most tissue types and is localized in both the cytosol and the nucleus.[5] Small molecule binders of GID4 can be utilized to develop Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of specific proteins of interest, offering therapeutic potential for various diseases, including cancer.[6][7] This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of GID4 inhibitors in E3 ligase research.
Data Presentation: Quantitative Data for GID4 Ligands
The following tables summarize the quantitative data for various small molecule ligands developed to target the GID4 subunit of the CTLH E3 ligase complex. These data are essential for comparing the potency and cellular activity of different compounds.
Table 1: Binding Affinities and Cellular Engagement of GID4 Binders
| Compound | Method | Target | Kd (μM) | IC50 (μM) | EC50 (nM) | ΔTm (°C) | Reference |
| PFI-7 | - | GID4 | - | - | - | - | [1] |
| PFI-E3H1 | - | GID4 | - | - | - | - | [8] |
| Compound 88 | DEL Screen | GID4 | 5.6 | - | 558 | - | [4][5] |
| Compound 16 | NMR Fragment Screen | GID4 | 110 | - | - | >1 | [4] |
| Compound 67 | NMR Fragment Screen | GID4 | 17 | - | - | - | [4] |
| Compound 15 | Structure-Guided Optimization | GID4 | - | 264.0 | - | >1 | [4] |
| PGLWKS peptide | FP Assay | GID4 | 4.0 | - | - | - | [4] |
| NEP162 | PROTAC | GID4-BRD4 | - | - | - | - | [6][7] |
| Compound 14 | Fragment-Based Screening | GID4 | - | - | - | - | [9] |
| Compound 20964 | HiBiT CETSA | HiBiT-GID4 | - | - | - | Stabilized | [10] |
| Compound 12966 | HiBiT CETSA | HiBiT-GID4 | - | - | - | Stabilized | [10] |
Table 2: Summary of GID4-Targeting Chemical Tools
| Tool Name | Description | Key Features | Application | Reference |
| PFI-7 | Chemical probe for GID4 | Potent, selective, and cell-active antagonist of Pro/N-degron binding. | Interrogating GID4-mediated recruitment to the CTLH complex.[1][11] | [1][8][11] |
| PFI-E3H1 | Chemical handle for GID4 | A novel ligand for the GID4 subunit. | Can be used to develop bifunctional molecules like PROTACs. | [1][8] |
| NEP162 | GID4-based PROTAC | Induces degradation of BRD4. | Demonstrates the feasibility of using GID4 for targeted protein degradation.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of GID4 inhibitors in research. The following are protocols for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of compounds to GID4 by measuring the change in polarization of a fluorescently labeled peptide probe.
-
Materials:
-
Recombinant GID4 protein
-
Fluorescently labeled PGLWKS peptide (probe)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.05% P-20, 1mM DTT, 2% DMSO)[9]
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled PGLWKS peptide in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the GID4 protein to the wells of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescently labeled PGLWKS peptide to all wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 value.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[10]
-
Materials:
-
Cells expressing the target protein (e.g., HeLa cells transfected with HiBiT-tagged GID4)[10]
-
Test compounds and DMSO control
-
Cell lysis buffer
-
Antibodies for Western blotting or a reporter system (e.g., NanoLuciferase)
-
PCR machine or heating block
-
SDS-PAGE and Western blotting equipment or a luminometer
-
-
Procedure:
-
Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour).[10]
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or a reporter assay (e.g., HiBiT-LgBiT luminescence).[10]
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It can be used to determine the binding affinity of GID4 ligands and to study the formation of ternary complexes (e.g., GID4-PROTAC-target protein).[9]
-
Materials:
-
Procedure for Ternary Complex Formation:
-
Immobilize the target protein (e.g., biotinylated BRD4) on the sensor chip surface.[9]
-
Perform a dose-response experiment by injecting a mixture of the bifunctional degrader and the GID4 protein over the sensor surface.
-
Measure the change in the SPR signal, which corresponds to the formation of the ternary complex.
-
The data can be analyzed to determine the kinetics and affinity of the ternary complex formation.[9]
-
Proximity-Dependent Biotinylation (e.g., BioID)
This method is used to identify proteins that interact with GID4 in living cells. A promiscuous biotin ligase (e.g., BirA*) is fused to GID4, which then biotinylates nearby proteins.
-
Materials:
-
Cells expressing GID4 fused to a promiscuous biotin ligase
-
Biotin
-
Cell lysis buffer
-
Streptavidin beads
-
Mass spectrometer
-
-
Procedure:
-
Induce the expression of the GID4-biotin ligase fusion protein.
-
Treat the cells with biotin for a specified time to allow for the biotinylation of proximal proteins.
-
Lyse the cells and capture the biotinylated proteins using streptavidin beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
The identified proteins are potential interactors of GID4.[12]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to GID4 and its inhibitors.
GID4 in the CTLH E3 Ligase Complex and Ubiquitination Pathway
Caption: The role of GID4 in the CTLH E3 ligase-mediated ubiquitination pathway.
Mechanism of Action of a GID4 Inhibitor
Caption: GID4 inhibitors block substrate recognition, preventing degradation.
Experimental Workflow for GID4 Ligand Discovery and Validation
Caption: A typical workflow for discovering and validating GID4 chemical probes.
PROTAC-Mediated Protein Degradation Using GID4
Caption: Mechanism of GID4-based PROTACs for targeted protein degradation.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Gid4 Inhibitor PFI-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gid4 (Glucose-induced degradation protein 4), a substrate receptor of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, plays a crucial role in the Pro/N-degron pathway. This pathway is responsible for recognizing and targeting proteins with N-terminal proline for proteasomal degradation, thereby regulating various cellular processes. PFI-7 is a potent and selective chemical probe that acts as an antagonist to human Gid4. It binds to the substrate-binding pocket of Gid4, preventing the recognition of Pro/N-degron-containing substrates. These application notes provide detailed protocols for utilizing PFI-7 in cell-based assays to investigate the functions of the Gid4/CTLH complex and its role in cellular signaling.
Mechanism of Action
PFI-7 selectively binds to the β-barrel substrate binding pocket of Gid4, disrupting its ability to recognize and bind to the Pro/N-degron motif of its target substrates. This inhibition prevents the subsequent ubiquitination and proteasomal degradation of these substrates, leading to their accumulation and altered downstream signaling. The Gid4/CTLH complex has been implicated in the regulation of various proteins, including the transcription factor HBP1, the RhoA-GAP ARHGAP11A, and RNA helicases DDX21 and DDX50.
Data Presentation
The following tables summarize the quantitative data for the Gid4 inhibitor PFI-7 from various in vitro and cell-based assays.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 79 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Cellular Target Engagement (EC50) | 0.57 ± 0.04 µM | NanoBRET Assay (HEK293T cells) | |
| Peptide Displacement (Kdisp) | 4.1 ± 0.2 µM | Fluorescence Polarization (FP) |
Table 1: In Vitro and Cellular Potency of PFI-7
| Cell Line | Assay | PFI-7 Concentration | Observed Effect | Reference |
| HCT116 | Cell Growth | Up to 10 µM (3 days) | Minimal cytotoxic effects | [3] |
| HEK293T | Cell Growth | Up to 10 µM (3 days) | Minimal cytotoxic effects | [3] |
| U2OS | Cell Growth | Up to 10 µM (3 days) | Minimal cytotoxic effects | [3] |
| HeLa | Cell Proliferation | Not specified | Reduced growth rate | |
| RPE1 | Cell Migration | 10 µM | Inhibition of cell motility |
Table 2: Cellular Effects of PFI-7
Experimental Protocols
General Cell Culture
Materials:
-
Cell lines (e.g., HEK293T, HeLa, HCT116, U2OS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
PFI-7 (and PFI-7N as a negative control)
-
DMSO (vehicle control)
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed cells at the desired density in appropriate culture vessels.
-
Prepare stock solutions of PFI-7 and its negative control, PFI-7N, in DMSO.
-
Treat cells with the desired concentrations of PFI-7 or vehicle control (DMSO) for the indicated times.
Cell Viability Assay (MTS Assay)
This protocol is to assess the cytotoxic effects of PFI-7 on cultured cells.
Materials:
-
Cells seeded in a 96-well plate
-
PFI-7
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of PFI-7 (e.g., 0.1 to 10 µM) or DMSO control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Gid4 Substrates
This protocol is to determine the effect of PFI-7 on the protein levels of Gid4 substrates.
Materials:
-
Cells treated with PFI-7
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Gid4 substrates (e.g., HBP1, ARHGAP11A) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with PFI-7 or DMSO for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative protein levels.
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction between Gid4 and its binding partners.
Materials:
-
Cell lysates
-
Antibody against the protein of interest (e.g., Gid4 or a known substrate)
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting.
Cell Migration Assay (Wound Healing Assay)
This protocol is to assess the effect of PFI-7 on cell migration.
Materials:
-
Cells grown to a confluent monolayer in a 6-well plate
-
PFI-7
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to full confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing PFI-7 or DMSO.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point and calculate the rate of wound closure.
Mandatory Visualizations
Caption: Gid4 signaling pathway and the inhibitory effect of PFI-7.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for GID4 Inhibitor in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a GID4 inhibitor, herein referred to as Gid4-IN-1 (a representative name for a GID4 inhibitor such as PFI-7), in western blot experiments to study its effects on substrate protein levels. GID4 is a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which targets specific proteins for degradation via the ubiquitin-proteasome system.[1][2][3] By inhibiting GID4, the degradation of its substrates is blocked, leading to their accumulation, which can be quantified by western blotting.
Mechanism of Action
The GID4 protein is a key component of the CTLH E3 ubiquitin ligase complex.[1][2] It functions by recognizing specific proteins that have a proline at their N-terminus (Pro/N-degron) and targeting them for ubiquitination and subsequent degradation by the proteasome.[1][3][4] this compound acts as an inhibitor of GID4, likely by blocking the binding pocket for these Pro/N-degron-containing substrates.[2][5] This inhibition prevents the ubiquitination and degradation of GID4 target proteins, resulting in their accumulation within the cell.[5][6] A notable substrate of the GID4-containing complex is ARHGAP11A, a protein involved in regulating cell migration through the RhoA pathway.[5][6]
Signaling Pathway
The inhibition of GID4 has a direct impact on downstream signaling pathways by stabilizing its substrate proteins. For instance, the accumulation of ARHGAP11A due to GID4 inhibition leads to the inactivation of RhoA, a key regulator of the actin cytoskeleton, which in turn affects cell motility and migration.[5][6]
Caption: GID4 Signaling Pathway Inhibition.
Experimental Protocol: Western Blot Analysis of GID4 Substrate Accumulation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to detect the accumulation of a target GID4 substrate, such as ARHGAP11A.
Materials
-
This compound (or a specific GID4 inhibitor like PFI-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-ARHGAP11A)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Procedure
-
Cell Seeding and Culture:
-
Seed cells at an appropriate density in multi-well plates to ensure they reach 70-80% confluency at the time of treatment.
-
Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a specific period (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-ARHGAP11A) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the loading control.
-
Data Presentation
The quantitative data from the western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Treatment Time (h) | Normalized Target Protein Level (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.12 |
| This compound | 1 | 24 | 1.85 | ± 0.21 |
| This compound | 5 | 24 | 3.20 | ± 0.35 |
| This compound | 10 | 24 | 4.50 | ± 0.48 |
Note: The above data is illustrative. Actual results will vary depending on the cell type, inhibitor potency, and specific experimental conditions.
Troubleshooting
-
No change in target protein levels:
-
Verify the activity of the this compound.
-
Increase the concentration or treatment time.
-
Ensure the chosen cell line expresses the target protein and GID4.
-
-
High background on the western blot:
-
Optimize the blocking conditions and antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Uneven loading:
-
Ensure accurate protein quantification and careful loading of the gel.
-
Always normalize to a reliable loading control.
-
References
- 1. uniprot.org [uniprot.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
Application Notes and Protocols for Gid4-Targeting Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gid4 (Glucose-induced degradation protein 4) is a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] This complex plays a crucial role in cellular protein homeostasis by targeting proteins for degradation through the ubiquitin-proteasome system.[3] Gid4 specifically recognizes proteins containing a Pro/N-degron, a sequence with a proline residue at the N-terminus, marking them for ubiquitination and subsequent degradation.[4][5][6] The GID complex has been implicated in various biological processes, including the regulation of glucose metabolism, cell cycle progression, and AMPK activity.[5][7][8] Given its role in these fundamental cellular pathways, Gid4 has emerged as an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation.
This document provides an overview of the available data on a key chemical probe, PFI-7, that has been developed to modulate the function of human Gid4. While in vivo data in mouse models, including dosage and administration, is not yet available in the public domain, these notes summarize the current understanding of Gid4's mechanism and the properties of PFI-7 based on in vitro and cellular studies.
Gid4 Signaling Pathway and Mechanism of Action
The Gid4 subunit is a core component of the CTLH E3 ligase complex, where it functions as a substrate receptor. The primary mechanism of Gid4-mediated protein degradation involves the recognition of a Pro/N-degron on the target protein. This interaction leads to the recruitment of the substrate to the CTLH complex, resulting in its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Gid4-mediated protein degradation pathway and the inhibitory action of PFI-7.
Chemical Probe for Gid4: PFI-7
PFI-7 is a potent, selective, and cell-active chemical probe that antagonizes the binding of Pro/N-degron substrates to human Gid4.[6] It was developed to facilitate the study of CTLH complex biology and to aid in the development of targeted protein degradation strategies.
Quantitative Data for PFI-7
| Parameter | Value | Reference |
| Binding Affinity (Gid4) | Sub-100 nM | [2] |
| Cellular EC50 | 558 nM | [1] |
| Negative Control | PFI-7N (inactive analog) | [2] |
Experimental Protocols
While specific in vivo protocols for mouse models are not available, the following outlines a general workflow for characterizing the cellular activity of Gid4 inhibitors like PFI-7, based on published studies.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct engagement of a compound with its target protein in a cellular context.
Protocol:
-
Cell Culture: Culture cells (e.g., HEK293T) expressing tagged Gid4.
-
Compound Treatment: Treat cells with varying concentrations of the Gid4 inhibitor (e.g., PFI-7) or vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and lyse to obtain cell lysate.
-
Heat Shock: Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the samples to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody against the Gid4 tag.
-
Data Analysis: Quantify the band intensities to determine the melting temperature of Gid4 in the presence and absence of the inhibitor. An increase in the melting temperature indicates target engagement.
Caption: A typical experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Proximity-Dependent Biotinylation (BioID)
This method is used to identify proteins that interact with Gid4 in a cellular environment and how this interactome is affected by inhibitors.
Protocol:
-
Construct Generation: Generate a fusion construct of Gid4 with a promiscuous biotin ligase (e.g., TurboID).
-
Cell Line Generation: Create a stable cell line expressing the Gid4-TurboID fusion protein.
-
Biotin and Compound Treatment: Treat the cells with biotin and the Gid4 inhibitor (or vehicle) to label proteins in proximity to Gid4.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and perform a streptavidin pulldown to enrich for biotinylated proteins.
-
Mass Spectrometry: Identify the enriched proteins by mass spectrometry.
-
Data Analysis: Analyze the data to identify Gid4 interactors and determine which interactions are disrupted by the inhibitor.
Future Directions and Considerations for In Vivo Studies
The development of potent and selective chemical probes like PFI-7 is a critical first step toward validating Gid4 as a therapeutic target. The next phase of research will undoubtedly involve preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Gid4-targeting compounds.
When designing future in vivo experiments, researchers should consider the following:
-
Formulation: Developing a suitable formulation for the compound to ensure adequate bioavailability for the chosen route of administration.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the selected animal model.
-
Pharmacodynamics: Establishing a dose-response relationship and measuring target engagement in vivo, for example, by monitoring the levels of known Gid4 substrates in relevant tissues.
-
Toxicity: Conducting toxicology studies to determine the safety profile of the compound.
As research in this area progresses, it is anticipated that data on the dosage and administration of Gid4 inhibitors in mouse models will become available, paving the way for potential clinical applications.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. elifesciences.org [elifesciences.org]
- 6. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Gid4-IN-1 in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] This is achieved through a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] While the majority of PROTACs in development have utilized a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of novel E3 ligases is crucial for expanding the scope and efficacy of targeted protein degradation.[3][4][5]
One such emerging E3 ligase is the Glucose-induced degradation protein 4 (Gid4), a substrate receptor of the human CTLH (C-terminal to LisH) E3 ligase complex.[5][6] The development of small molecule ligands that bind to Gid4, such as Gid4-IN-1 and its derivatives, has opened the door to the creation of a new class of PROTACs.[3][7] These Gid4-based PROTACs offer the potential to degrade a new range of therapeutic targets and overcome resistance mechanisms associated with other E3 ligases.
This document provides detailed application notes and protocols for researchers interested in utilizing this compound and similar ligands in the development of novel PROTACs.
Gid4 Signaling Pathway and PROTAC Mechanism of Action
The GID/CTLH E3 ligase complex plays a role in cellular metabolism by recognizing and targeting proteins for degradation.[8] In yeast, the Gid4 subunit recognizes substrates containing an N-terminal proline degron (Pro/N-degron).[8][9] The human CTLH complex, with Gid4 as a key substrate receptor, is now being harnessed for targeted protein degradation through the development of Gid4-recruiting PROTACs.[3][7]
A Gid4-based PROTAC functions by forming a ternary complex between the Gid4 E3 ligase, the PROTAC molecule, and the target protein of interest (POI). This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for subsequent degradation by the 26S proteasome.
Caption: Mechanism of action for a Gid4-based PROTAC.
Quantitative Data Summary
The following tables summarize key quantitative data for Gid4 ligands and derived PROTACs from published literature. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: Binding Affinities of Small Molecule Ligands to Gid4
| Compound | Binding Assay | Kd (μM) | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | 0.5 | [6] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | 5.6 | [5] |
| Compound 16 | NMR-based fragment screen | 110 | [4][5] |
| Compound 67 | NMR-based fragment screen | 17 | [4][5] |
| PFI-E3H1 (7 ) | NanoBRET | IC50 = 2.5 | [6][10] |
Table 2: In Vitro and In-Cellular Activity of Gid4-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NEP108 | BRD4 | U2OS | Not specified | >90 | [3] |
| NEP162 | BRD4 | U2OS | Not specified | >90 | [3][7][11] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the development and evaluation of Gid4-based PROTACs.
PROTAC Development Workflow
The development of a novel Gid4-based PROTAC typically follows an iterative process of design, synthesis, and biological evaluation.
Caption: Iterative workflow for Gid4-based PROTAC development.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of a Gid4 ligand.
Materials:
-
Purified recombinant Gid4 protein
-
Gid4 ligand (e.g., this compound derivative)
-
ITC instrument (e.g., Malvern MicroCal)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Prepare the Gid4 protein solution in the ITC buffer to a final concentration of 10-20 µM.
-
Prepare the Gid4 ligand solution in the same ITC buffer to a final concentration of 100-200 µM.
-
Degas both solutions for 10-15 minutes.
-
Load the Gid4 protein solution into the sample cell of the ITC instrument.
-
Load the Gid4 ligand solution into the injection syringe.
-
Set the experimental parameters:
-
Temperature: 25°C
-
Stirring speed: 750 rpm
-
Injection volume: 2 µL
-
Number of injections: 20
-
Spacing between injections: 150 seconds
-
-
Run the ITC experiment.
-
Analyze the data using the instrument's software to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the Gid4 ligand engages with Gid4 in a cellular context.
Materials:
-
Cell line expressing endogenous Gid4 (e.g., HEK293T)
-
Gid4 ligand
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating, cell lysis, centrifugation, and Western blotting
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with the Gid4 ligand at various concentrations or with DMSO for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Gid4 in each sample by Western blotting using a Gid4-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein induced by the Gid4-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
Gid4-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Gid4-based PROTAC, DMSO, and the PROTAC in combination with a proteasome inhibitor for a specified time (e.g., 18-24 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control.
Conclusion
The utilization of this compound and other Gid4-targeting ligands in PROTAC development is a promising strategy to expand the arsenal of targeted protein degradation therapeutics.[3][7] The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and evaluate novel Gid4-based PROTACs. As our understanding of the CTLH complex and its substrates grows, so too will the opportunities for developing innovative and effective therapies based on this E3 ligase.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. elifesciences.org [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Gid4-IN-1 Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gid4 (Glucose-induced degradation protein 4) is a crucial substrate receptor component of the GID/CTLH E3 ubiquitin ligase complex.[1][2] This complex plays a significant role in cellular protein degradation through the Pro/N-degron pathway, which targets proteins bearing an N-terminal proline for ubiquitination and subsequent proteasomal degradation.[3][4][5] In yeast, Gid4 is instrumental in metabolic regulation by targeting gluconeogenic enzymes.[4][6] While the full range of substrates for human Gid4 is still under investigation, its involvement in processes like cell proliferation is emerging.[6][7]
Gid4-IN-1 and similar small molecule inhibitors (e.g., PFI-7) are chemical probes designed to modulate the interaction between Gid4 and its substrates.[3][8][9] These inhibitors serve as valuable tools for studying the biological functions of the GID/CTLH complex and for developing novel therapeutics. This document provides detailed protocols for key in vitro assays to measure the activity and efficacy of this compound.
Signaling Pathway Overview
Gid4 functions as the N-recognin in the Pro/N-degron pathway. It directly binds to the N-terminal proline of substrate proteins, recruiting them to the GID E3 ligase complex for polyubiquitination and subsequent degradation by the 26S proteasome. This compound acts by occupying the substrate-binding pocket of Gid4, thereby preventing substrate recognition and subsequent degradation.
Biochemical Assays
Biochemical assays are fundamental for directly measuring the impact of this compound on the ubiquitination process.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to monitor the E3 ligase activity of the GID complex and its inhibition by this compound. The primary readout is the detection of polyubiquitinated substrate via Western blot.
Experimental Workflow:
Protocol:
-
Reagents:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b or UBE2H/UbcH8)[2]
-
Recombinant GID E3 ligase complex (containing Gid4)
-
Substrate with N-terminal proline (e.g., a peptide or full-length protein like Fbp1)[2][6]
-
Ubiquitin
-
ATP
-
This compound (at various concentrations) and DMSO (vehicle control)
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
Prepare a master mix containing E1, E2, GID complex, substrate, and ubiquitin in ubiquitination buffer.
-
Aliquot the master mix into separate tubes.
-
Add this compound (at desired final concentrations) or DMSO to the respective tubes and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP. A typical reaction might contain: 100 nM E1, 1 µM E2, 1 µM E3, 1 µM substrate, and 50 µM Ub.[10]
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody against the substrate or ubiquitin to visualize the characteristic high molecular weight smear or ladder of polyubiquitinated protein.
-
-
Data Analysis:
-
Compare the intensity of the ubiquitinated substrate bands in the this compound treated samples to the DMSO control. A decrease in signal indicates inhibition of Gid4 activity.
-
Quantify band intensities using densitometry to determine the IC50 value of this compound.
-
Quantitative Data Summary: In Vitro Ubiquitination
| Component | Typical Concentration | Reference |
| E1 Enzyme | 100 nM | [10] |
| E2 Enzyme | 1 µM | [10] |
| E3 Ligase (GID Complex) | 1 µM | [10] |
| Substrate | 1 µM | [10] |
| Ubiquitin | 50 µM | [10] |
| ATP | 0.2 mM | [11] |
Binding Assays
These assays quantify the direct interaction between this compound and the Gid4 protein, or measure the inhibitor's ability to disrupt the Gid4-substrate interaction.
a. Fluorescence Polarization (FP) Assay
This method measures the disruption of the Gid4-substrate interaction by this compound. A fluorescently labeled peptide substrate is used. When bound to the larger Gid4 protein, the labeled peptide tumbles slowly, emitting highly polarized light. When this compound displaces the peptide, it tumbles faster, resulting in lower polarization.
Protocol:
-
Reagents:
-
Procedure:
-
In a microplate, add Gid4 protein and the fluorescently labeled peptide at constant concentrations.
-
Add a serial dilution of this compound or DMSO.
-
Incubate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of this compound.
-
Fit the data to a suitable binding model to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.
-
b. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity. It measures the binding of this compound (analyte) to Gid4 protein immobilized on a sensor chip.
Protocol:
-
Reagents:
-
Recombinant Gid4 protein
-
This compound (at various concentrations)
-
SPR sensor chip (e.g., CM5) and immobilization reagents
-
Running Buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the Gid4 protein onto the sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
After each injection, flow running buffer over the chip to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates higher binding affinity.
-
Quantitative Data Summary: Gid4 Inhibitor Binding
| Compound | Assay | Value | Reference |
| PFI-E3H1 (7) | NanoBRET IC50 | 2.5 ± 0.4 µM | [8] |
| Compound 16 | FP IC50 | 148.5 µM | [12][13] |
| Compound 16 | ITC Kd | 110 µM | [12][13] |
| Compound 67 | FP IC50 | 18.9 µM | [12][13] |
| Compound 67 | ITC Kd | 17 µM | [12][13] |
| Compound 88 | Binding Kd | 5.6 µM | [12][13] |
| Compound 88 | Cellular EC50 | 558 nM | [12][13] |
Cell-Based Assays
Cell-based assays are critical for confirming that this compound can enter cells and engage its target in a physiological context.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the target engagement of a compound in cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[12]
Experimental Workflow:
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 10. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 11. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gid4 Inhibition in Combination Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is no publicly available inhibitor designated "Gid4-IN-1". However, a potent and selective chemical probe for the Gid4 subunit of the CTLH E3 ubiquitin ligase complex, PFI-7 , has been developed.[1][2][3] These application notes and protocols are based on the known mechanism of PFI-7 and the broader biological context of the GID/CTLH complex, providing a framework for investigating its potential in combination cancer therapies. The combination studies described herein are hypothetical and intended to serve as a guide for future research, as no preclinical or clinical data for Gid4 inhibitors in combination therapies have been published to date.
Introduction to Gid4 and its Inhibition
The human GID (hGID) or CTLH (C-terminal to LisH) complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell cycle progression, metabolism, and DNA repair.[4][5] Gid4 is a key substrate receptor of this complex, responsible for recognizing proteins with a proline/N-degron motif, targeting them for proteasomal degradation.[3][6] The dysregulation of the GID/CTLH complex has been linked to cancer cell plasticity and resistance to therapy, making it an emerging target in oncology.[5][7]
PFI-7 is a cell-active chemical probe that potently and selectively binds to the substrate-binding pocket of human Gid4, antagonizing the recognition of Pro/N-degron-containing substrates.[1][3][8] This inhibition offers a novel mechanism to modulate cellular protein homeostasis and potentially sensitize cancer cells to other therapeutic agents.
Table 1: Characteristics of the Gid4 Probe PFI-7
| Feature | Description | Reference |
| Target | Glucose-Induced Degradation 4 (Gid4) | [1] |
| Mechanism of Action | Antagonizes Pro/N-degron binding to the Gid4 substrate pocket | [3][8] |
| Binding Affinity (Kd) | 79 nM | [9] |
| Cellular Activity | Yes, engages Gid4 in live cells | [2] |
| Negative Control | PFI-7N | [10] |
Rationale for Combination Therapies
The GID/CTLH complex is implicated in key signaling pathways that are frequently dysregulated in cancer.[5] This provides a strong rationale for exploring the synergistic potential of Gid4 inhibition with other targeted therapies.
WNT/β-catenin Signaling
The GID/CTLH complex has been shown to regulate the WNT/β-catenin signaling pathway.[5] Specifically, the Gid8 subunit is required for the nuclear accumulation of β-catenin.[5] Hyperactivation of this pathway is a major driver in several cancers, including colorectal cancer.
-
Hypothetical Combination: A Gid4 inhibitor like PFI-7 could be combined with WNT pathway inhibitors (e.g., tankyrase inhibitors) to achieve a more profound blockade of this oncogenic pathway.
mTORC1 Signaling
Recent studies have linked the CTLH complex to the regulation of mTORC1 signaling at the lysosomal membrane.[11] The CTLH substrates MKLN1 and ZMYND19 act as negative regulators of mTORC1.[11] Inhibition of the CTLH complex leads to the accumulation of these substrates and subsequent mTORC1 inhibition.[11]
-
Hypothetical Combination: Combining a Gid4 inhibitor with PI3K/AKT/mTOR pathway inhibitors could lead to a synergistic anti-proliferative effect, particularly in cancers with PI3K pathway mutations.[11]
DNA Damage Response (DDR)
The GID/CTLH complex has been implicated in the DNA damage response through the regulation of proteins like UNG2, an enzyme involved in base excision repair.[4]
-
Hypothetical Combination: A Gid4 inhibitor could potentially sensitize cancer cells to DNA-damaging agents (e.g., platinum-based chemotherapy, PARP inhibitors) by impairing the DNA repair machinery.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GID/CTLH complex involvement in WNT and mTORC1 signaling pathways.
Caption: A general experimental workflow for evaluating Gid4 inhibitors in combination therapy.
Hypothetical Application Note: PFI-7 in Combination with a WNT Inhibitor in Colorectal Cancer
Objective
To evaluate the synergistic anti-tumor activity of the Gid4 inhibitor PFI-7 in combination with the WNT pathway inhibitor WNT-C59 in colorectal cancer (CRC) cell lines with APC mutations.
Materials
-
Cell Lines: HCT116, SW480 (APC mutant CRC cell lines)
-
Compounds: PFI-7 (Gid4 inhibitor), WNT-C59 (WNT inhibitor)
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay, antibodies for Western blotting (β-catenin, c-Myc, Cyclin D1, PARP, Caspase-3, Gid4, β-actin).
Experimental Protocol
A. Cell Viability Assay (Synergy Screen)
-
Seed HCT116 and SW480 cells in 96-well plates at a density of 5,000 cells/well and allow to attach overnight.
-
Prepare a dose-response matrix of PFI-7 (e.g., 0.1 to 10 µM) and WNT-C59 (e.g., 0.01 to 1 µM).
-
Treat cells with single agents and combinations for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate synergy scores using a suitable model (e.g., ZIP synergy score).
B. Western Blot Analysis
-
Seed cells in 6-well plates and treat with PFI-7, WNT-C59, or the combination at synergistic concentrations for 24 and 48 hours.
-
Lyse cells and perform SDS-PAGE and Western blotting.
-
Probe for β-catenin, c-Myc, Cyclin D1 to assess WNT pathway inhibition, and cleaved PARP and Caspase-3 for apoptosis. Probe for Gid4 to confirm target presence and β-actin as a loading control.
Hypothetical Data
Table 2: Hypothetical Synergy Data for PFI-7 and WNT-C59 in HCT116 cells
| PFI-7 (µM) | WNT-C59 (µM) | % Inhibition (Observed) | % Inhibition (Expected, Bliss) | ZIP Synergy Score |
| 1 | 0.1 | 65 | 45 | 20 |
| 2.5 | 0.1 | 78 | 55 | 23 |
| 1 | 0.25 | 82 | 60 | 22 |
| 2.5 | 0.25 | 95 | 70 | 25 |
A positive ZIP score indicates synergy.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods to confirm that PFI-7 engages Gid4 in cells.[12]
-
Culture HeLa cells expressing HiBiT-tagged Gid4.
-
Treat cells with various concentrations of PFI-7 or DMSO control for 1 hour.
-
Heat the cells at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lyse the cells and add LgBiT and luciferase substrate.
-
Measure luminescence. A shift in the melting curve in the presence of PFI-7 indicates target engagement.
Proximity-Dependent Biotinylation (BioID) for Interactor Discovery
This protocol can be used to identify proteins whose interaction with Gid4 is modulated by PFI-7, providing insights into the mechanism of action.[3]
-
Generate stable cell lines expressing Gid4 fused to a promiscuous biotin ligase (e.g., BioID2).
-
Induce expression of the fusion protein and supplement the medium with biotin.
-
Treat cells with PFI-7 or DMSO.
-
Lyse the cells and perform streptavidin affinity purification to capture biotinylated proteins.
-
Identify and quantify the captured proteins by mass spectrometry.
Conclusion and Future Directions
The development of the chemical probe PFI-7 provides a valuable tool to explore the therapeutic potential of Gid4 inhibition.[2][3] While clinical applications are still on the horizon, the central role of the GID/CTLH complex in oncogenic signaling pathways suggests that Gid4 inhibitors could be effective in combination with a range of existing and emerging cancer therapies. Future research should focus on validating the synergistic interactions proposed here, identifying predictive biomarkers of response, and developing more drug-like Gid4 inhibitors and Gid4-based PROTACs for clinical translation.[4][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The CTLH Complex in Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CTLH Complex in Cancer Cell Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gid4-IN-1 Based Immunoprecipitation Assays: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on the use of Gid4-IN-1 (also known as PFI-7) in immunoprecipitation assays to study the interactions of the Gid4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This document outlines the mechanism of Gid4, detailed experimental procedures, and data presentation guidelines.
Introduction to Gid4 and the CTLH Complex
The human CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell cycle progression and metabolism. Gid4 (Glucose-induced degradation protein 4) functions as a key substrate receptor within this complex, recognizing proteins that contain a proline at their N-terminus (Pro/N-degrons) and targeting them for ubiquitination and subsequent proteasomal degradation. The discovery of the potent and selective chemical probe this compound (PFI-7) has provided a valuable tool for elucidating the substrates and functions of the Gid4/CTLH complex. This compound binds to Gid4 with high affinity, antagonizing the binding of Pro/N-degron-containing substrates and enabling the study of Gid4-dependent protein interactions.[1][2][3]
Gid4/CTLH Signaling Pathway
The Gid4 subunit acts as the substrate recognition module of the CTLH E3 ubiquitin ligase complex. Upon substrate binding, the complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the substrate, marking it for degradation by the proteasome. This compound inhibits this process by blocking the substrate-binding site on Gid4.
This compound Based Immunoprecipitation Workflow
This workflow outlines the key steps for identifying Gid4 interactors using this compound in a competitive affinity purification-mass spectrometry (AP-MS) or proximity-dependent biotinylation (BioID) experiment.
Experimental Protocols
This section provides a detailed protocol for an immunoprecipitation assay using this compound, followed by mass spectrometry to identify Gid4-dependent interactors. This protocol is adapted from methodologies used in proximity-dependent biotinylation and affinity purification studies.[2][4]
Materials:
-
HEK293T cells expressing FLAG-tagged Gid4
-
This compound (PFI-7) (Storage: -20°C as dry powder or in DMSO)[5]
-
Negative control compound (PFI-7N) or DMSO
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG M2 magnetic beads
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or 3xFLAG peptide solution)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for in-solution or on-bead protein digestion for mass spectrometry
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells expressing FLAG-Gid4 to ~80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM) or the negative control (e.g., 1 µM PFI-7N or equivalent volume of DMSO) for a predetermined time (e.g., 24 hours).[6] The optimal concentration and incubation time should be determined empirically.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Immunoprecipitation:
-
Equilibrate anti-FLAG M2 magnetic beads by washing them with lysis buffer.
-
Add the equilibrated beads to the cell lysate (use a sufficient amount of lysate, e.g., 1-2 mg of total protein).
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind to the FLAG-tagged Gid4.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using either a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5) followed by immediate neutralization, or by competitive elution with 3xFLAG peptide.
-
-
Sample Preparation for Mass Spectrometry:
-
For mass spectrometry analysis, proteins can be digested either in-solution after elution or directly on the beads.
-
Reduce, alkylate, and digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Compare the protein abundances between the this compound treated and control samples. Proteins that show significantly reduced abundance in the this compound treated sample are considered Gid4-dependent interactors.
-
Quantitative Data Presentation
The following table summarizes quantitative proteomics data from a study that utilized PFI-7 to identify Gid4 interactors.[1][2][7] The data highlights proteins whose interaction with Gid4 is significantly reduced upon treatment with the inhibitor.
| Protein | Description | Log2 Fold Change (PFI-7/Control) | p-value | Putative Pro/N-degron |
| DDX21 | DEAD-box helicase 21 | -1.6 | < 0.05 | Yes |
| DDX50 | DEAD-box helicase 50 | -1.5 | < 0.05 | Yes |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | -1.2 | < 0.05 | Yes |
Table 1: Gid4-dependent interactors identified by quantitative proteomics. Data is representative and derived from studies using PFI-7 to competitively inhibit substrate binding to Gid4.[1][8]
Conclusion
This compound (PFI-7) is a powerful chemical probe for investigating the biology of the Gid4/CTLH E3 ubiquitin ligase complex. The protocols and data presented in this application note provide a framework for researchers to design and execute immunoprecipitation-based experiments to identify and characterize Gid4 substrates and interacting partners. These studies will contribute to a deeper understanding of the role of the CTLH complex in health and disease and may inform the development of novel therapeutic strategies.[3]
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. researchgate.net [researchgate.net]
- 7. ProteomeXchange Dataset PXD038487 [proteomecentral.proteomexchange.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Studying Protein-Protein Interactions with Gid4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the molecular basis of diseases. The human GID (hGID) complex, also known as the C-terminal to LisH (CTLH) complex, is a multi-subunit E3 ubiquitin ligase that plays a crucial role in regulating diverse biological processes, including glucose metabolism and cell cycle progression, by targeting proteins for proteasomal degradation.[1] A key component of this complex is the substrate receptor Gid4 (Glucose-induced degradation protein 4 homolog), which recognizes proteins containing a proline/N-degron motif.[2][3]
Gid4-IN-1 is a potent and selective inhibitor of Gid4, acting as a valuable chemical tool to investigate the biology of the hGID/CTLH complex.[4] By blocking the substrate-binding pocket of Gid4, this compound prevents the recruitment of target proteins to the E3 ligase complex, thereby inhibiting their ubiquitination and subsequent degradation. This allows for the identification of Gid4-dependent PPIs and the elucidation of the functional consequences of their disruption. A well-characterized compound with this activity is PFI-7, which will be used as the reference for the quantitative data and protocols in these application notes.[5][6][7][8] PFI-7 binds potently to human Gid4 and antagonizes the binding of Pro/N-degrons.[7]
These application notes provide detailed protocols for using this compound (exemplified by PFI-7) to study Gid4-mediated PPIs, including methods for in vitro binding validation and cellular target engagement, as well as strategies for identifying Gid4 interactors.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Gid4 inhibitor PFI-7 and its negative control, PFI-7N. This data is essential for designing and interpreting experiments aimed at studying Gid4-protein interactions.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| PFI-7 | Human GID4 | Surface Plasmon Resonance (SPR) | Kd | 79 nM (or 0.08 µM) | [5][6][7][8] |
| Human GID4 | Fluorescence Polarization (FP) Competition Assay | Kdisp | 4.1 µM | [6] | |
| Human GID4 | NanoBRET Cellular Target Engagement Assay | EC50 | 0.6 µM (or 600 nM) | [5][8][9] | |
| PFI-7N (Negative Control) | Human GID4 | Surface Plasmon Resonance (SPR) | Kd | 5 µM | [5][8] |
| This compound | GID4 | Not Specified | IC50 | < 500 nM | [4] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively binding to the substrate recognition pocket of the Gid4 subunit of the CTLH E3 ubiquitin ligase complex. This prevents the binding of substrate proteins that possess a Pro/N-degron, thereby inhibiting their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the stabilization and accumulation of Gid4 substrates, facilitating their identification and functional characterization.
Caption: Mechanism of action of this compound in the CTLH E3 ligase pathway.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the interaction of this compound with Gid4 and to identify Gid4-dependent protein-protein interactions in a cellular context.
Fluorescence Polarization (FP) Assay for In Vitro Binding
This assay measures the binding of this compound to Gid4 by competing with a fluorescently labeled peptide known to bind to the Gid4 substrate pocket.
Materials:
-
Purified recombinant human Gid4 protein
-
Fluorescently labeled peptide tracer (e.g., fluorescein-labeled PGLWKS)
-
This compound (and negative control, e.g., PFI-7N)
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)
-
384-well non-binding microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Tracer and Protein Titration:
-
To determine the optimal concentrations, first titrate the Gid4 protein against a fixed concentration of the fluorescent tracer (e.g., 1 nM) to determine the concentration of Gid4 that gives a robust polarization signal.
-
-
Competition Assay:
-
Prepare a solution of Gid4 and the fluorescent tracer in assay buffer at their optimal concentrations.
-
Prepare serial dilutions of this compound and the negative control in assay buffer.
-
In a 384-well plate, add the Gid4/tracer mix to each well.
-
Add the serially diluted compounds to the wells. Include wells with Gid4/tracer only (maximum polarization) and tracer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or Kdisp value.
-
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to Gid4 within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing Gid4 (e.g., HeLa or HEK293T)
-
This compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
PCR tubes
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody against Gid4 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody and ECL substrate
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet aggregated proteins and collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against Gid4.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Gid4 at each temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Proximity-Dependent Biotinylation (BioID) for Interactor Discovery
BioID is a powerful technique to identify proteins that interact with Gid4 in a cellular environment. By comparing the proteins biotinylated by a Gid4-BirA* fusion protein in the presence and absence of this compound, one can identify interactors that bind to the Gid4 substrate pocket.
Materials:
-
Expression vector for Gid4 fused to a promiscuous biotin ligase (BirA*)
-
Cell line suitable for transfection
-
This compound and vehicle control (DMSO)
-
Biotin
-
Lysis buffer
-
Streptavidin-coated beads
-
Reagents for mass spectrometry sample preparation
Protocol:
-
Cell Line Generation and Validation:
-
Generate a stable cell line expressing Gid4-BirA*.
-
Validate the expression and correct subcellular localization of the fusion protein.
-
-
Biotin Labeling and Inhibitor Treatment:
-
Induce biotinylation by incubating the cells with biotin.
-
Treat one set of cells with this compound and another with vehicle control during the biotin incubation period.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells under denaturing conditions.
-
Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Elute the biotinylated proteins from the beads.
-
Prepare the samples for mass spectrometry analysis (e.g., by tryptic digestion).
-
Identify and quantify the proteins by mass spectrometry.
-
Compare the protein profiles from this compound-treated and vehicle-treated cells. Proteins that show reduced abundance in the this compound-treated sample are candidate interactors that bind to the Gid4 substrate pocket.[6]
-
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).
Conclusion
This compound is a valuable tool for dissecting the protein-protein interactions mediated by the Gid4 subunit of the CTLH E3 ligase complex. The protocols outlined in these application notes provide a comprehensive framework for researchers to validate the in vitro and cellular activity of Gid4 inhibitors and to identify novel Gid4 substrates and interacting proteins. By employing these methods, scientists can gain deeper insights into the biological roles of the Gid4/CTLH pathway and its implications in health and disease, potentially paving the way for new therapeutic strategies in areas such as cancer and metabolic disorders.
References
- 1. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. pubs.acs.org [pubs.acs.org]
Gid4-IN-1: Application Notes and Protocols for CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Gid4-IN-1, a hypothetical inhibitor of the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, in CRISPR screening workflows. While "this compound" is a placeholder name, the principles and protocols described herein are based on the known functions of GID4 and its characterized chemical probe, PFI-7. These notes are intended to guide researchers in designing and executing CRISPR screens to identify novel cancer dependencies, drug targets, and mechanisms of action related to the GID4-mediated protein degradation pathway.
Introduction to GID4 and the CTLH Complex
The Glucose-Induced Degradation Protein 4 (GID4) is a key substrate receptor subunit of the evolutionarily conserved CTLH E3 ubiquitin ligase complex.[1][2] In humans, this complex is implicated in a variety of cellular processes, including cell cycle progression, metabolism, and the regulation of oncoproteins.[3][4] The CTLH complex, through GID4, recognizes specific protein substrates, tags them with ubiquitin, and targets them for degradation by the proteasome.[1] GID4 primarily recognizes substrates containing a Pro/N-degron, a specific amino acid sequence at the N-terminus of a protein.[1][2]
The development of small molecule inhibitors targeting GID4, such as the chemical probe PFI-7, allows for the acute modulation of CTLH E3 ligase activity.[1][2][5] This provides a powerful tool to probe the biological functions of GID4 and to identify cellular pathways that are dependent on its activity.
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, particularly in the context of genome-wide or focused library screens, offers a systematic approach to identify genes that, when perturbed, result in a specific phenotype.[6][7][8] Combining a GID4 inhibitor with CRISPR screening can uncover synthetic lethal interactions, where the simultaneous inhibition of GID4 and the knockout of another gene leads to cell death, or can help to identify novel substrates and regulators of the GID4 pathway. A genome-wide CRISPR-Cas9 screen has already identified the GID/CTLH complex as a negative regulator of the oncoprotein TRIM24, highlighting the potential of this approach.[3][9][10]
Applications in CRISPR Screening
The primary application of a GID4 inhibitor in CRISPR screening is to identify genetic dependencies that are revealed upon the inhibition of the CTLH complex's function.
2.1. Identification of Synthetic Lethal Interactions:
A key application is in performing CRISPR-based synthetic lethality screens. By treating a population of cells expressing a genome-scale CRISPR library with a GID4 inhibitor, researchers can identify gene knockouts that are selectively lethal in the presence of the inhibitor. This can reveal novel therapeutic targets for cancers or other diseases where the GID4 pathway is dysregulated.
2.2. Elucidation of GID4 Substrate Scope and Regulatory Networks:
CRISPR screens can also be designed to identify novel substrates or regulators of the GID4 pathway. For instance, a CRISPR activation (CRISPRa) screen could identify genes that, when overexpressed, confer resistance to GID4 inhibition, potentially by stabilizing a key GID4 substrate. Conversely, a CRISPR knockout screen could identify components of the ubiquitin-proteasome system or other pathways that are essential for GID4-mediated degradation.
2.3. Understanding Mechanisms of Drug Resistance:
For cancer cells that are sensitive to a GID4 inhibitor, a CRISPR screen can be employed to identify genes that, when knocked out, lead to drug resistance. This provides valuable insights into potential mechanisms of acquired resistance and can inform the development of combination therapies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a CRISPR screen using a GID4 inhibitor.
Table 1: Top Synthetic Lethal Hits with GID4 Inhibitor Treatment
| Gene | Description | Log2 Fold Change (Inhibitor vs. DMSO) | p-value |
| GENE-A | Kinase involved in cell cycle | -4.2 | 1.5e-8 |
| GENE-B | Transcription factor | -3.8 | 3.2e-7 |
| GENE-C | Deubiquitinating enzyme | -3.5 | 8.1e-7 |
| GENE-D | Component of DNA repair pathway | -3.1 | 2.5e-6 |
Table 2: Top Resistance Hits to GID4 Inhibitor Treatment (CRISPR Knockout Screen)
| Gene | Description | Log2 Fold Change (Inhibitor vs. DMSO) | p-value |
| GENE-X | E3 ligase component | 5.1 | 7.9e-9 |
| GENE-Y | Protein chaperone | 4.6 | 1.2e-7 |
| GENE-Z | Metabolic enzyme | 4.2 | 5.4e-7 |
Experimental Protocols
4.1. Protocol 1: Genome-Scale CRISPR Knockout Screen for Synthetic Lethality
This protocol outlines a typical workflow for a pooled, genome-scale CRISPR knockout screen to identify genes that are synthetic lethal with GID4 inhibition.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
This compound (or PFI-7 as a validated tool compound)
-
DMSO (vehicle control)
-
Cell culture reagents
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.
-
Harvest viral supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
CRISPR Screen:
-
Split the transduced cell population into two arms: treatment (this compound) and control (DMSO).
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA).
-
Treat the cells with a pre-determined concentration of this compound (e.g., the IC20 to minimize general toxicity while still engaging the target).
-
Culture the cells for a sufficient number of population doublings (e.g., 10-14) to allow for the depletion of cells with synthetic lethal knockouts.
-
Harvest cells from both arms at the end of the screen.
-
-
Sample Processing and Analysis:
-
Extract genomic DNA from the harvested cells.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform NGS to determine the abundance of each sgRNA in both the treatment and control populations.
-
Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound treated population compared to the DMSO control. This indicates a synthetic lethal interaction.
-
4.2. Protocol 2: Western Blotting to Confirm GID4 Target Engagement
This protocol is used to confirm that the GID4 inhibitor is engaging its target and leading to the stabilization of a known GID4 substrate.
Materials:
-
Cell line expressing a known GID4 substrate (e.g., HMGCS1, ARHGAP11A)[4][5]
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132) as a positive control for substrate stabilization
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibodies (anti-GID4 substrate, anti-GAPDH or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of this compound, DMSO, and the proteasome inhibitor for a defined period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the GID4 substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of the GID4 substrate in each condition. An increase in the substrate level upon this compound treatment indicates successful target engagement.
-
Visualizations
Caption: GID4-mediated protein degradation pathway and the point of inhibition by this compound.
Caption: Workflow for a CRISPR knockout screen to identify synthetic lethal interactions with a GID4 inhibitor.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR-Cas9 screen analyzed by SLIDER identifies network of repressor complexes that regulate TRIM24 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of CRISPR screening to lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing CRISPR screens in non-conventional microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Genome-Wide CRISPR-Cas9 Screen Analyzed by SLIDER Identifies Network o" by Lalit R Patel, Sabrina A Stratton et al. [digitalcommons.library.tmc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes: Mass Spectrometry-Based Target Identification of Gid4-IN-1
Introduction
The human Glucose-induced degradation protein 4 (Gid4), a subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, plays a crucial role in protein degradation by recognizing substrates with specific N-terminal signals called Pro/N-degrons.[1][2] The ability to modulate the activity of E3 ligases and their substrate receptors is of significant interest for developing novel therapeutics, particularly in the field of targeted protein degradation (TPD). Gid4-IN-1, exemplified by the chemical probe PFI-7, is a potent and selective small molecule antagonist that binds to the substrate recognition pocket of human Gid4, thereby inhibiting its interaction with Pro/N-degron-containing proteins.[2][3] Understanding the cellular targets and pathways affected by this compound is essential for elucidating the biological functions of the CTLH complex and for the development of Gid4-based protein degraders.
This document provides detailed protocols for the identification and characterization of this compound targets using two complementary mass spectrometry-based proteomics approaches: Proximity-Dependent Biotinylation (BioID) for identifying Gid4 interactors and label-free quantitative proteomics to assess global protein abundance changes upon inhibitor treatment.
Principle of the Methods
-
Proximity-Dependent Biotinylation (BioID-MS): This method identifies proteins that interact with Gid4 in a cellular context. A Gid4 fusion protein with a promiscuous biotin ligase (BioID2) is expressed in cells. In the presence of biotin, the ligase biotinylates proteins in close proximity to Gid4. These biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry. By comparing the identified proteins in the presence and absence of this compound (PFI-7), one can identify interactors that are displaced by the inhibitor, confirming they bind to the substrate recognition pocket.[4]
-
Label-Free Quantitative (LFQ) Proteomics: This approach is used to determine how this compound affects the abundance of the entire proteome. Cells are treated with either the inhibitor or a vehicle control. The proteomes of the different treatment groups are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the signal intensities of peptides across different runs, changes in the abundance of thousands of proteins can be quantified, revealing proteins whose degradation or expression levels are regulated by Gid4 activity.[4]
Signaling Pathway and Experimental Workflows
Figure 1: Gid4-mediated protein ubiquitination and inhibition by this compound.
Figure 2: Experimental workflow for Gid4 interactor identification using BioID-MS.
Figure 3: Experimental workflow for quantitative proteomics analysis.
Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from the mass spectrometry experiments. Table 1 lists high-confidence protein interactors of Gid4 identified by BioID-MS, which are displaced by this compound (PFI-7). Table 2 shows proteins whose cellular abundance is significantly altered upon treatment with this compound, as determined by label-free quantitative proteomics.
Table 1: High-Confidence Gid4 Interactors Displaced by this compound (PFI-7)
| Protein | Gene | Description | Spectral Counts (DMSO) | Spectral Counts (PFI-7) | SAINT Probability |
| DDX21 | DDX21 | Nucleolar RNA helicase | 72 | < 5 | > 0.95 |
| DDX50 | DDX50 | Probable ATP-dependent RNA helicase | 45 | < 5 | > 0.95 |
| NOLC1 | NOLC1 | Nucleolar and coiled-body phosphoprotein 1 | 38 | < 5 | > 0.90 |
| NOP56 | NOP56 | NOP56 ribonucleoprotein | 35 | < 5 | > 0.90 |
| WDR43 | WDR43 | WD repeat-containing protein 43 | 29 | < 5 | > 0.90 |
Data are representative based on published findings.[4][5] Spectral counts and SAINT probability are common metrics for confidence in BioID experiments.
Table 2: Proteins Regulated by this compound (PFI-7) Treatment
| Protein | Gene | Function | Log2 Fold Change (PFI-7/DMSO) | Adjusted p-value | Regulation |
| HMGCS1 | HMGCS1 | Hydroxymethylglutaryl-CoA synthase | 1.58 | < 0.01 | Upregulated |
| DHX30 | DHX30 | DEAH-box helicase 30 | 1.25 | < 0.05 | Upregulated |
| DICER1 | DICER1 | Dicer | 1.10 | < 0.05 | Upregulated |
| C1QBP | C1QBP | Complement component 1 Q subcomponent-binding protein | -1.32 | < 0.05 | Downregulated |
Data are representative based on published findings.[4] Positive Log2 Fold Change indicates protein accumulation upon Gid4 inhibition, suggesting Gid4 mediates its degradation. Negative values indicate the opposite.
Experimental Protocols
Protocol 1: Proximity-Dependent Biotinylation (BioID-MS) for Gid4 Interactor Identification
1. Cell Line Generation and Culture 1.1. Clone the human Gid4 cDNA into a suitable expression vector containing an N-terminal HA-myc-BioID2 tag and a doxycycline-inducible promoter. 1.2. Generate a stable cell line (e.g., in HEK293T cells) using standard transfection and selection methods. 1.3. Culture the stable BioID2-Gid4 cell line in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator.
2. Biotin Labeling and Inhibitor Treatment 2.1. Seed cells in 10 cm dishes and grow to ~70% confluency. 2.2. Induce the expression of the BioID2-Gid4 fusion protein by adding 1 µg/mL doxycycline to the culture medium for 24 hours. 2.3. Add 50 µM biotin to the medium to initiate biotinylation. 2.4. Simultaneously, treat the cells with either 1 µM this compound (PFI-7) or an equivalent volume of DMSO (vehicle control). 2.5. Incubate for 18-24 hours.
3. Cell Lysis and Protein Extraction 3.1. Wash the cells three times with ice-cold PBS. 3.2. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. 3.3. Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors. 3.4. Sonicate the lysate briefly to shear DNA and reduce viscosity. 3.5. Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Collect the supernatant.
4. Streptavidin Affinity Purification 4.1. Equilibrate streptavidin-conjugated magnetic beads by washing three times with lysis buffer. 4.2. Incubate the clarified protein lysate with the equilibrated streptavidin beads overnight at 4°C on a rotator. 4.3. Wash the beads extensively: twice with lysis buffer, once with 1 M KCl, once with 0.1 M Na2CO3, once with 2 M urea in 10 mM Tris-HCl pH 8.0, and twice with lysis buffer.
5. On-Bead Digestion 5.1. Wash the beads twice with 50 mM ammonium bicarbonate (pH 8.0). 5.2. Resuspend the beads in 50 mM ammonium bicarbonate containing 1 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds. 5.3. Cool to room temperature and add 5.5 mM iodoacetamide. Incubate for 20 minutes in the dark to alkylate cysteine residues. 5.4. Add 1 µg of mass spectrometry-grade trypsin and incubate overnight at 37°C with shaking. 5.5. Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%.
6. LC-MS/MS Analysis 6.1. Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-LC system. 6.2. LC Parameters: Use a C18 reverse-phase column with a 120-minute gradient of 2-40% acetonitrile in 0.1% formic acid. 6.3. MS Parameters:
- MS1 Scan: 400-1500 m/z range, 70,000 resolution, AGC target 3e6, max injection time 250 ms.
- MS2 Scan (Top 12): HCD fragmentation, 17,500 resolution, AGC target 2e5, max injection time 64 ms, isolation width 1.2 m/z.
7. Data Analysis 7.1. Process the raw data using a software suite like MaxQuant or Proteome Discoverer. 7.2. Search the MS/MS spectra against a human protein database (e.g., UniProt). 7.3. Use the SAINT (Significance Analysis of INTeractome) algorithm to score high-confidence interactors by comparing spectral counts from BioID2-Gid4 samples against negative controls. 7.4. Compare the SAINT scores and spectral counts between DMSO and this compound treated samples to identify interactors displaced by the inhibitor.
Protocol 2: Label-Free Quantitative (LFQ) Proteomics
1. Cell Culture and Treatment 1.1. Culture HEK293T cells in 10 cm dishes in DMEM with 10% FBS to ~80% confluency. 1.2. Treat cells in quadruplicate with 1 µM this compound (PFI-7) or DMSO for 24 hours.
2. Cell Lysis and Protein Digestion 2.1. Harvest and wash cells as described in step 3.1-3.2 of Protocol 1. 2.2. Lyse cells in a buffer containing 8 M urea in 50 mM ammonium bicarbonate. 2.3. Measure protein concentration using a BCA assay. 2.4. Take 25 µg of protein from each sample. Reduce with 10 mM DTT for 30 minutes at 37°C and alkylate with 20 mM iodoacetamide for 30 minutes at room temperature in the dark. 2.5. Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. 2.6. Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. 2.7. Stop the digestion by adding formic acid to 1% final concentration. Desalt the peptides using C18 StageTips.
3. LC-MS/MS Analysis 3.1. Analyze the desalted peptides using the same LC-MS/MS system as in Protocol 1 (steps 6.1-6.3).
4. Data Analysis 4.1. Process the raw data using MaxQuant with the LFQ algorithm enabled. 4.2. Perform statistical analysis using a platform like Perseus or an R package. 4.3. Filter for proteins quantified in at least 3 out of 4 replicates in one condition. 4.4. Impute missing values from a normal distribution. 4.5. Perform a two-sample t-test to identify proteins with statistically significant changes in abundance between the this compound and DMSO treated groups. Apply a multiple testing correction (e.g., Benjamini-Hochberg). 4.6. Generate a volcano plot to visualize proteins that are both statistically significant (e.g., p-value < 0.05) and show a substantial fold change (e.g., > 1.5-fold).[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Crossmark [crossmark.crossref.org]
Troubleshooting & Optimization
Troubleshooting Gid4-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Gid4-IN-1 and other small molecule inhibitors of the Gid4 protein.
Frequently Asked Questions (FAQs)
Q1: What is Gid4 and why is it a target in drug discovery?
A1: Gid4, or Glucose-induced degradation protein 4, is a key component of the GID/CTLH E3 ubiquitin ligase complex.[1][2][3] This complex acts as a cellular recycling system by tagging specific proteins for degradation.[4] Gid4 is the substrate-recognition subunit, meaning it identifies and binds to proteins that are destined to be broken down.[5][6] In yeast, the GID complex is crucial for regulating carbohydrate metabolism by degrading enzymes involved in gluconeogenesis.[1][2] In humans, the GID/CTLH complex is involved in fundamental processes like cell proliferation by targeting tumor suppressors such as Hbp1 for degradation.[7][8] Due to its role in these critical cellular pathways, inhibiting Gid4 is a promising strategy for therapeutic intervention in various diseases, including cancer.[4][9]
Q2: I've received this compound, and it is not dissolving in my aqueous buffer. What should I do first?
A2: When a new small molecule inhibitor like this compound fails to dissolve in an aqueous buffer, the immediate first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[10] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its excellent ability to dissolve a wide variety of organic molecules.[11] From this concentrated stock, you can then make serial dilutions into your final experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid any adverse effects on your biological system.[10][11]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What are my options?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. Here are several strategies to address this:
-
Optimize the Co-solvent System: While DMSO is a good starting point, other organic solvents or co-solvent mixtures might be more suitable. Consider testing ethanol, methanol, or dimethylformamide (DMF).[10][11]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your final aqueous buffer can significantly enhance its solubility.[10][11]
-
Use of Excipients: Excipients are additives that can improve the solubility of a compound. Common examples include detergents like Tween® 80 or cyclodextrins such as HP-β-cyclodextrin.[10] It is essential to test the compatibility of any excipient with your specific assay.
Q4: How can I determine the best solvent for my this compound stock solution?
A4: A systematic approach is best for identifying the optimal solvent. This involves preparing small, trial amounts of your compound in a panel of common, water-miscible organic solvents. A suggested workflow is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Problem: this compound Insolubility in Aqueous Buffers
This guide provides a step-by-step approach to resolving solubility issues with this compound.
Gid4 Signaling Pathway and Experimental Workflows
Gid4-Mediated Protein Degradation Pathway
The following diagram illustrates the role of Gid4 in the ubiquitin-proteasome system.
References
- 1. The Yeast GID Complex, a Novel Ubiquitin Ligase (E3) Involved in the Regulation of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. GID/CTLH E3 Ligase Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. uniprot.org [uniprot.org]
- 6. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 8. elifesciences.org [elifesciences.org]
- 9. genecards.org [genecards.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing Gid4-IN-1 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gid4-IN-1 (PFI-7), a chemical probe for the Gid4 subunit of the CTLH E3 ligase complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PFI-7)?
A1: this compound, also known as PFI-7, is a potent and selective antagonist of the Gid4 substrate receptor.[1][2] It functions by binding to the substrate recognition pocket of Gid4, thereby inhibiting the interaction between Gid4 and proteins containing a Pro/N-degron sequence.[1][3] This prevents the recruitment of these substrate proteins to the CTLH E3 ubiquitin ligase complex for subsequent ubiquitination and degradation.
Q2: What is the recommended starting concentration for this compound (PFI-7) in cell-based assays?
A2: A common concentration used in cellular studies is 10 μM.[1][4] However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Q3: What is the solubility of this compound (PFI-7)?
A3: While specific solubility data is not detailed in the provided search results, it is a small molecule inhibitor designed for cell-based assays, suggesting good cell permeability. For stock solutions, it is common practice to dissolve such compounds in DMSO. Always refer to the manufacturer's datasheet for specific solubility information.
Q4: What are the known downstream effects of Gid4 inhibition by PFI-7?
A4: Inhibition of Gid4 with PFI-7 leads to the accumulation of Gid4 substrates. For example, it has been shown to cause an accumulation of ARHGAP11A, which in turn inactivates RhoA and inhibits cell motility.[5] PFI-7 has also been used to identify Gid4-interacting proteins, which are enriched in nuclear and nucleolar proteins, including RNA helicases.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound (PFI-7) treatment. | Suboptimal Concentration: The concentration of PFI-7 may be too low for your specific cell line or experimental setup. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration. The IC50 for PFI-7 inhibiting Pro/N-degron binding in HEK293T cells was determined to be 0.57 ± 0.04 μM in a NanoBRET assay.[1] |
| Cell Line Insensitivity: The targeted Gid4 pathway may not be active or critical in your chosen cell line. | Confirm the expression of Gid4 and its target proteins in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to Gid4 inhibition. | |
| Incorrect Experimental Endpoint: The chosen readout may not be sensitive to Gid4 inhibition. | Ensure your assay is designed to measure a known downstream effect of Gid4 inhibition, such as changes in cell migration or the protein levels of a known Gid4 substrate.[5] | |
| High cellular toxicity observed. | Concentration Too High: Although PFI-7 has been shown to have minimal cytotoxic effects up to 10 μM in several cell lines over 3 days, very high concentrations could be toxic.[1] | Reduce the concentration of PFI-7 and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cells. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve PFI-7 can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments. | Reagent Instability: Improper storage of this compound (PFI-7) may lead to its degradation. | Store the compound as recommended by the manufacturer, typically as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall cell health can lead to inconsistent results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| Assay Variability: Inherent variability in the experimental assay. | Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility. |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| IC50 (in-cell) | 0.57 ± 0.04 μM | NanoBRET protein-protein interaction assay (HEK293T cells) | [1] |
| Binding Affinity (Kd) | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | [1] |
| Peptide Displacement (Kdisp) | 4.1 ± 0.2 μM | Fluorescence Polarization (FP)-based peptide displacement assay | [1] |
| Cellular Target Engagement (EC50) | 558 nM | Cellular Thermal Shift Assay (CETSA) | [6] |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal this compound (PFI-7) Concentration
-
Objective: To determine the effective concentration range of PFI-7 for a specific cellular phenotype.
-
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound (PFI-7) in culture medium. A suggested range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of PFI-7 or vehicle control.
-
Incubation: Incubate the cells for a duration relevant to the biological process being studied (e.g., 24-72 hours).
-
Assay: Perform the desired assay to measure the endpoint (e.g., cell migration assay, Western blot for a target protein).
-
Data Analysis: Plot the response as a function of the PFI-7 concentration to determine the optimal concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound (PFI-7) engages with its target, Gid4, in intact cells.
-
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of PFI-7 or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble Gid4 in the supernatant using Western blotting or a HiBiT-based assay.[7] A shift in the melting curve to a higher temperature in the presence of PFI-7 indicates target engagement.
-
Visualizations
Caption: Gid4 signaling pathway and the inhibitory action of PFI-7.
Caption: Workflow for optimizing this compound (PFI-7) concentration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
How to reduce Gid4-IN-1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gid4-IN-1 (also known as PFI-7), a potent and selective chemical probe for the GID4 subunit of the CTLH E3 ubiquitin ligase complex. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PFI-7, is a high-affinity, cell-active chemical probe that selectively binds to the GID4 (Glucose-Induced Degradation protein 4) subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] Its primary mechanism of action is to antagonize the binding of proteins containing a Pro/N-degron motif to the GID4 substrate recognition pocket.[3][4] By occupying this pocket, this compound prevents the recruitment of GID4 substrates to the CTLH complex, thereby inhibiting their subsequent ubiquitination and degradation.
Q2: What are the known on-target effects of this compound in cells?
The primary on-target effect of this compound is the inhibition of the GID4-substrate interaction. This has been demonstrated in cellular assays to disrupt the interaction between GID4 and peptides containing the Pro/N-degron, such as the model peptide MPGLWKS.[2] Functionally, this can lead to the stabilization and accumulation of endogenous GID4 substrates. For example, this compound treatment has been shown to alter the protein levels of RNA helicases and the metabolic enzyme HMGCS1, which are known to be regulated by GID4.[3][5]
Q3: What is the selectivity profile of this compound and what are the known off-target effects?
This compound is reported to be a highly selective inhibitor for GID4. However, to date, a broad, quantitative selectivity panel screening against a wide range of kinases, GPCRs, and other enzymes has not been publicly reported.[6] While one study mentioned that PFI-7 (this compound) showed no evident cytotoxicity or off-target activity against a panel of proteins including kinases and GPCRs, specific quantitative data from such a screen is not available in the cited literature. Therefore, as with any chemical probe, it is crucial for researchers to perform appropriate control experiments to rule out potential compound-specific, off-target effects in their system of interest.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound (PFI-7) and its negative control, PFI-7N.
Table 1: In Vitro and Cellular Potency of this compound (PFI-7)
| Parameter | Assay | Value | Reference |
| In Vitro Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 80 nM | [6][7] |
| In Vitro Displacement (Kdisp) | Fluorescence Polarization (FP) | 4.1 µM | [6] |
| Cellular Target Engagement (EC50) | NanoBRET™ PPI Assay (HEK293T cells) | 0.6 µM | [2][7] |
Table 2: Negative Control (PFI-7N) Data
| Parameter | Assay | Value | Reference |
| In Vitro Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 5 µM | [2] |
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
Issue: You observe a cellular phenotype upon this compound treatment that is inconsistent with the known function of GID4 or does not replicate with genetic knockdown of GID4.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Troubleshooting Steps:
-
Dose-Response Experiment:
-
Rationale: Off-target effects often occur at higher concentrations. Establishing a clear dose-response relationship can help differentiate between on-target and off-target pharmacology.
-
Action: Perform a dose-titration of this compound in your cellular assay. Compare the effective concentration for your observed phenotype with the known cellular EC50 for GID4 engagement (~0.6 µM).
-
-
Use of a Negative Control:
-
Rationale: A structurally similar but inactive compound is the best control to ensure the observed phenotype is not due to the chemical scaffold itself. PFI-7N is the recommended negative control for this compound.
-
Action: Test PFI-7N in your assay at the same concentrations as this compound. If PFI-7N recapitulates the phenotype, it is likely an off-target effect.
-
-
Confirm On-Target Engagement:
-
Rationale: It is crucial to confirm that this compound is engaging its target, GID4, in your specific cell system at the concentrations where the phenotype is observed.
-
Action: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to measure the binding of this compound to GID4 in your cells.
-
-
Orthogonal Validation:
-
Rationale: Genetic approaches can provide an independent method to validate that the observed phenotype is due to the inhibition of GID4 function.
-
Action: Use siRNA or CRISPR/Cas9 to knock down or knock out GID4. If the phenotype is replicated, it is likely an on-target effect. A rescue experiment, where GID4 expression is restored in the knockout cells, should reverse the phenotype.
-
Guide 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Issue: You are not observing a thermal shift or the results are inconsistent when performing a CETSA experiment with this compound.
Experimental Workflow for HiBiT-based CETSA
Caption: A simplified workflow for performing a HiBiT-based CETSA to measure this compound target engagement.
Troubleshooting CETSA:
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | 1. This compound is not cell-permeable in your system. 2. The GID4 protein is highly stable or unstable, and the temperature range is not optimal. 3. The antibody for detection (in traditional CETSA) is not working post-heating. | 1. Confirm cell permeability using a different assay or perform CETSA on cell lysates. 2. Optimize the temperature range for the heat challenge. 3. For traditional Western blot-based CETSA, screen multiple antibodies. Consider using a tag-based system like HiBiT for detection.[8] |
| High variability between replicates | 1. Inconsistent heating or cooling of samples. 2. Incomplete cell lysis. 3. Uneven cell plating. | 1. Use a thermal cycler for precise temperature control. Ensure consistent cooling steps. 2. Optimize lysis buffer and procedure. 3. Ensure a homogenous cell suspension before plating. |
| Unexpected destabilization of GID4 | 1. The compound may induce a conformational change that makes GID4 more susceptible to thermal denaturation. 2. Off-target effects of the compound are indirectly affecting GID4 stability. | 1. This can still be an indication of target engagement. Validate with an orthogonal assay like NanoBRET™. 2. Refer to the troubleshooting guide for off-target effects. |
Experimental Protocol: HiBiT-based CETSA for GID4 Target Engagement (Adapted from[8])
-
Cell Culture and Transfection: Plate HeLa cells and transfect with a plasmid encoding N-terminally HiBiT-tagged GID4.
-
Compound Treatment: The following day, resuspend the cells and treat with various concentrations of this compound or DMSO as a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Transfer the cell suspensions to a 96-well PCR plate and heat at a range of temperatures (e.g., 42°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Lysis and Detection: Add a lysis solution containing LgBiT protein and incubate for 10 minutes at room temperature. Add Nano-Glo® substrate and transfer to a 384-well white plate.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the lowest temperature point for each treatment. Plot the normalized signal against temperature to generate melting curves and determine the temperature of aggregation (Tagg). The difference in Tagg between this compound treated and control samples (ΔTagg) indicates target engagement.
Guide 3: NanoBRET™ Protein-Protein Interaction (PPI) Assay
Issue: Low signal-to-background or inconsistent IC50 values in your this compound NanoBRET™ assay.
Experimental Workflow for NanoBRET™ PPI Assay
Caption: A streamlined workflow for the NanoBRET™ PPI assay to measure the inhibitory effect of this compound.
Troubleshooting NanoBRET™ Assays:
| Problem | Possible Cause | Suggested Solution |
| Low NanoBRET™ signal | 1. Suboptimal orientation of NanoLuc® and HaloTag® fusions. 2. Inefficient protein-protein interaction. 3. Incorrect filter sets in the plate reader. | 1. Test both N- and C-terminal fusions for both proteins to find the optimal orientation that maximizes the BRET signal.[9] 2. Confirm the interaction using an orthogonal method like co-immunoprecipitation. 3. Ensure your instrument is equipped with a 460nm bandpass filter and a >600nm long-pass filter. |
| High background signal | 1. Overexpression of the NanoLuc® donor protein. 2. Spectral overlap between donor emission and acceptor filter. | 1. Optimize the ratio of donor to acceptor plasmid DNA during transfection. Often, a lower donor:acceptor ratio (e.g., 1:10 or 1:100) is optimal.[9] 2. Use the recommended filter sets to minimize spectral overlap. |
| Inconsistent IC50 values | 1. Cell density variability. 2. Compound incubation time is not sufficient to reach equilibrium. 3. Issues with compound solubility or stability. | 1. Ensure consistent cell plating density. 2. Optimize the compound incubation time. 3. Check the solubility of this compound in your assay medium and prepare fresh dilutions for each experiment. |
Experimental Protocol: GID4/Pro-N-degron NanoBRET™ PPI Assay (Adapted from[6][10])
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for the GID4-HaloTag® fusion protein (acceptor) and a Pro/N-degron peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (donor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand (acceptor fluorophore) to the cells and incubate to allow for covalent labeling of the GID4-HaloTag® protein.
-
Compound Treatment: Reseed the labeled cells into a 384-well white plate and treat with a serial dilution of this compound.
-
Substrate Addition and Measurement: Add the Nano-Glo® substrate and immediately measure the donor emission (at ~460 nm) and acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
GID4/CTLH Signaling Pathway
The GID4 protein is a substrate receptor subunit of the larger CTLH (C-terminal to LisH) E3 ubiquitin ligase complex. This complex recognizes specific protein substrates and targets them for ubiquitination and subsequent degradation by the proteasome.
Caption: The GID4/CTLH E3 ligase pathway for substrate ubiquitination and the inhibitory action of this compound.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 3. PFI 7 Supplier | PFI7 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 7. eubopen.org [eubopen.org]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
Gid4-IN-1 degradation and stability in cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Gid4-IN-1 in cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a potent inhibitor of Gid4, a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex, with a reported IC₅₀ value of less than 500 nM[1]. For long-term storage, it is recommended to store this compound as a solid (powder) at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation. It is advisable to use fresh stock solutions or those that have been stored for no longer than one to three months, and to avoid repeated freeze-thaw cycles.[2][3]
Q2: My this compound is precipitating when I dilute it into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO concentration: While minimizing DMSO is important, a final concentration up to 0.5% is often tolerated by many cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any effects on your cells.[4]
-
Use a different solvent system: For highly insoluble compounds, a co-solvent system might be necessary, though this requires careful validation to ensure it does not affect the experimental outcome.[4]
-
Adjust the pH of the buffer: The solubility of some compounds is pH-dependent. Experimenting with different pH values of your media, if permissible for your cell line, could improve solubility.[4]
Q3: How can I determine the stability of this compound in my specific cell culture media?
A3: The most reliable method to determine the stability of this compound in your cell culture medium is to perform an experimental stability assay. This typically involves incubating the compound in the medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours) using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][5] A detailed protocol is provided below.
Q4: What factors can contribute to the degradation of this compound in cell culture media?
A4: Several factors can lead to the degradation of a small molecule inhibitor in cell culture media:
-
Inherent aqueous instability: The compound may be prone to hydrolysis or other reactions in an aqueous environment at 37°C.
-
Reaction with media components: Certain amino acids, vitamins, or other components in the media could react with and degrade the compound.[2] Some compounds have been shown to be unstable in cell culture media, with substantial degradation observed in as little as 30 minutes.[6]
-
pH of the media: The pH of the cell culture medium can influence the chemical stability of the compound.[2]
-
Presence of serum: Serum proteins can sometimes bind to and stabilize compounds, but can also contain enzymes that may metabolize them.[2][5]
-
Cellular metabolism: If cells are present, they may take up and metabolize the compound.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity in a time-course experiment. | The compound may be unstable in the cell culture medium at 37°C. | Perform a stability check in your specific medium with and without serum to determine the degradation rate. Consider adding the compound fresh at different time points if it is found to be unstable.[2] |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. Issues with the analytical method (if applicable). | Ensure precise and consistent timing for all experimental steps. Confirm complete dissolution of the stock solution and its dilution in the media. Validate any analytical methods for linearity, precision, and accuracy.[2] |
| Observed cellular effects do not correlate with the known IC₅₀ of this compound. | The compound may be binding non-specifically to proteins in the serum or to plasticware. Cellular uptake may be low. | Include a control without cells to assess non-specific binding. Test a range of concentrations and consider using serum-free media for a portion of the experiment if your cells can tolerate it. Analyze cell lysates to determine the intracellular concentration of the compound.[2][5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (with and without 10% FBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
-
Acetonitrile or methanol (for quenching)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% Fetal Bovine Serum (FBS).
-
Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and stop degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated by comparing the peak area of the compound at that time point to the peak area at time 0.
-
Signaling Pathways and Workflows
Caption: Gid4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell media.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gid4 Inhibition
Disclaimer: The compound "Gid4-IN-1" is not found in publicly available scientific literature. This guide provides general strategies for overcoming resistance to Gid4 inhibitors, using data from known Gid4-targeting chemical probes and compounds. The principles and troubleshooting steps outlined here are intended to be broadly applicable to research involving the inhibition of the Gid4 substrate receptor.
Frequently Asked Questions (FAQs)
Q1: What is Gid4 and what is its function?
A1: Gid4, or Glucose-induced degradation protein 4 homolog, is a substrate-recognition subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, also known as the GID complex in yeast.[1][2][3] Its primary role is to bind to specific proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[1][4][5] In yeast, the GID complex is crucial for regulating glucose metabolism by degrading gluconeogenic enzymes.[3][6] In humans, the hGID complex is involved in a wider range of cellular processes, including cell cycle progression, proliferation, and cell migration.[3][4][7][8]
Q2: How do Gid4 inhibitors work?
A2: Gid4 inhibitors are small molecules designed to bind to the substrate-binding pocket of the Gid4 protein.[5][9][10] By occupying this pocket, they prevent Gid4 from recognizing and binding to its natural substrates. This inhibition blocks the ubiquitination and subsequent degradation of these target proteins, leading to their accumulation in the cell.[4][5] This can, in turn, affect downstream cellular processes that are regulated by the levels of Gid4 substrates.
Q3: What are the known substrates of Gid4?
A3: In yeast, Gid4 recognizes substrates with a "Pro/N-degron," which is a proline residue at the N-terminus of the protein.[1][11] Well-known yeast substrates include the gluconeogenic enzymes Fbp1 and Mdh2.[6][12] In humans, the substrate repertoire of Gid4 is still being explored. While some substrates may have the classic Pro/N-degron, recent studies have identified substrates that lack this motif, suggesting more diverse recognition mechanisms.[5][7] Known human substrates or interacting proteins include ZMYND19, ARHGAP11A, and the RNA helicases DDX21 and DDX50.[4][5][7][11] It is important to note that not all substrates of the larger hGID complex are recognized by Gid4; for instance, HBP1 is a substrate of the WDR26 module of the hGID complex.[6][7]
Q4: What is PFI-7 and how is it related to Gid4 inhibition?
A4: PFI-7 is a potent and selective chemical probe that binds to the substrate-binding pocket of Gid4.[2][5][10] It is a valuable research tool used to study the cellular functions of Gid4.[2][10] By inhibiting Gid4's ability to bind its substrates, PFI-7 helps researchers identify Gid4-dependent cellular pathways and potential new therapeutic targets.[2][5] For the purpose of this guide, we will use PFI-7 as a representative example of a Gid4 inhibitor.
Troubleshooting Guides
Problem 1: My Gid4 inhibitor shows no effect on my target protein or cellular phenotype.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | 1. Verify Compound Integrity: Ensure the inhibitor has been stored correctly (temperature, light, humidity) and is within its expiration date. Prepare fresh stock solutions. 2. Confirm Compound Identity and Purity: If possible, verify the identity and purity of your compound using analytical methods like LC-MS or NMR. |
| Incorrect Inhibitor Concentration | 1. Perform a Dose-Response Curve: Treat cells with a wide range of inhibitor concentrations to determine the optimal effective concentration (e.g., EC50 or IC50). 2. Consult Literature: Check published data for effective concentrations of similar Gid4 inhibitors. For example, PFI-7 has been shown to be effective in the low micromolar range in cellular assays.[10] |
| Low Gid4 Expression in Cell Line | 1. Assess Gid4 Protein Levels: Use Western blotting to confirm that your cell line expresses detectable levels of Gid4 protein. 2. Choose an Appropriate Cell Line: If Gid4 expression is low or absent, consider using a different cell line with higher endogenous Gid4 expression. |
| Target Protein is Not a Gid4 Substrate | 1. Verify Gid4-Substrate Interaction: Perform co-immunoprecipitation (Co-IP) experiments to determine if your protein of interest physically interacts with Gid4. 2. Review Literature: Confirm if your target protein has been previously identified as a Gid4 substrate. Remember that the hGID complex has other substrate receptors like WDR26.[7] |
| Cellular Permeability Issues | 1. Use Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is entering the cells and binding to Gid4.[13] |
Problem 2: I am observing high variability in my experimental results with the Gid4 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth media conditions. 2. Monitor Cell Health: Regularly check for signs of contamination or cellular stress. |
| Variable Inhibitor Potency | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your inhibitor stock solution to minimize freeze-thaw cycles. 2. Protect from Light and Heat: Some compounds are sensitive to light and temperature. |
| Experimental Timing | 1. Optimize Treatment Duration: Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing the desired effect. |
| Assay-Specific Variability | 1. Include Appropriate Controls: Always include positive and negative controls in your experiments. For Gid4 inhibitors, a negative control compound (like PFI-7N for PFI-7) that is structurally similar but inactive is highly recommended.[10] 2. Increase Replicates: Use technical and biological replicates to ensure the statistical significance of your results. |
Problem 3: My cells appear to have developed resistance to the Gid4 inhibitor over time.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Gid4 Expression | 1. Monitor Gid4 Levels: Use Western blotting or qPCR to check if Gid4 protein or mRNA levels increase in inhibitor-treated cells over time. |
| Mutations in the Gid4 Binding Pocket | 1. Sequence Gid4 Gene: In long-term resistant cell lines, sequence the Gid4 gene to identify potential mutations in the inhibitor's binding site. |
| Activation of Compensatory Pathways | 1. Perform "Omics" Analysis: Use proteomics or transcriptomics to identify upregulated proteins or pathways that may be compensating for the inhibition of Gid4-mediated degradation. 2. Combination Therapy: Consider co-treating cells with the Gid4 inhibitor and an inhibitor of the identified compensatory pathway. |
| Increased Drug Efflux | 1. Use Efflux Pump Inhibitors: Test if co-treatment with known inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) restores sensitivity to the Gid4 inhibitor. |
Quantitative Data
The following table summarizes the binding affinities and cellular potencies of some reported Gid4 inhibitors.
| Compound | Binding Affinity (Kd) | Cellular Potency (IC50) | Assay Method | Reference |
| PFI-7 | Sub-100 nM | ~2.5 µM | SPR, NanoBRET | [10] |
| Compound 67 | 17 µM | 18.9 µM | ITC, FP Competition | [9][14] |
| Compound 15 | Not Determined | 264.0 µM | FP Competition | [9] |
| Compound 88 | 5.6 µM | 558 nM | DEL, Cellular Assay | [15] |
Key Experimental Protocols
1. Western Blotting for Gid4 and Substrate Levels
-
Objective: To determine the protein levels of Gid4 and its putative substrates in response to inhibitor treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the Gid4 inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Gid4, the target substrate, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
2. Co-Immunoprecipitation (Co-IP) to Verify Gid4-Substrate Interaction
-
Objective: To determine if a protein of interest physically interacts with Gid4 in a cellular context.
-
Methodology:
-
Transfect cells with expression vectors for tagged versions of Gid4 (e.g., FLAG-Gid4) and/or the putative substrate (e.g., HA-Substrate).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the tag (e.g., anti-FLAG) or the endogenous protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both Gid4 and the putative substrate.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the Gid4 inhibitor binds to Gid4 inside the cell.
-
Methodology:
-
Treat intact cells with the Gid4 inhibitor or vehicle control for a specified time.
-
Harvest and resuspend the cells in a buffer.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Gid4 in each sample by Western blotting.
-
A successful inhibitor will increase the thermal stability of Gid4, resulting in more soluble Gid4 at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: The hGID/CTLH E3 ligase complex signaling pathway.
Caption: Experimental workflow for validating a Gid4 substrate.
Caption: Logical flowchart for troubleshooting Gid4 inhibitor resistance.
References
- 1. uniprot.org [uniprot.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. elifesciences.org [elifesciences.org]
- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. mdpi.com [mdpi.com]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of Gid4-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Gid4-IN-1, a novel small molecule inhibitor of the Gid4 subunit of the CTLH E3 ubiquitin ligase complex.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor designed to target the substrate-recognition domain of Glucose-induced degradation protein 4 (Gid4). Gid4 is a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which is involved in recognizing proteins with N-terminal proline degrons (Pro/N-degrons) for ubiquitination and subsequent proteasomal degradation. By binding to Gid4, this compound blocks the recognition of substrate proteins, thereby inhibiting their degradation. This mechanism allows for the investigation of the roles of Gid4-targeted proteins in various cellular processes, including cell cycle regulation and metabolism.
Q2: What are the main challenges in delivering this compound in vivo?
Like many small molecule inhibitors, the primary challenges in the in vivo delivery of this compound are related to its physicochemical properties. These challenges often include:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, leading to difficulties in preparing formulations for administration, which can result in precipitation and variable bioavailability.
-
Limited Bioavailability: Due to its low solubility and potential for first-pass metabolism, achieving therapeutic concentrations of this compound in target tissues can be challenging.
-
Off-Target Effects: While designed to be selective, high concentrations of this compound required to overcome delivery challenges may lead to off-target effects.
-
Rapid Clearance: The metabolic stability of this compound in vivo may be low, leading to rapid clearance from the body and a short duration of action.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
For initial in vivo studies, it is crucial to select a formulation that can solubilize this compound and maintain its stability. A common approach for poorly soluble compounds is the use of a vehicle system composed of co-solvents and/or surfactants. See the table below for a comparison of common vehicle components.
Q4: Which route of administration is best for this compound?
The optimal route of administration depends on the experimental goals and the formulation.
-
Intraperitoneal (IP) injection: Often a good starting point for preclinical studies in rodents as it bypasses the gastrointestinal tract and first-pass metabolism, leading to higher bioavailability than oral administration.
-
Intravenous (IV) injection: Provides 100% bioavailability and rapid distribution. However, the poor solubility of this compound can make formulating for IV administration challenging, with a risk of precipitation.
-
Oral (PO) gavage: While convenient, the bioavailability of this compound is expected to be low due to its poor solubility and potential for first-pass metabolism. Formulation optimization is critical for this route.
-
Subcutaneous (SC) injection: Can provide a slower, more sustained release of the compound, which may be beneficial for maintaining therapeutic concentrations over a longer period.
Q5: How can I confirm that this compound is reaching its target and having a biological effect in vivo?
To confirm target engagement and biological effect, a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is recommended.
-
Pharmacokinetics (PK): Measure the concentration of this compound in plasma and target tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics (PD): Assess the biological effect of this compound by measuring the levels of known Gid4 substrate proteins in target tissues. An accumulation of these substrates would indicate successful target engagement.
II. Troubleshooting Guides
Problem 1: this compound precipitates out of solution during formulation or upon injection.
-
Possible Cause: The aqueous solubility of this compound is exceeded in the final formulation or upon contact with physiological fluids.
-
Solutions:
-
Optimize Vehicle Composition: Increase the percentage of organic co-solvents like DMSO or PEG400 in your vehicle. However, be mindful of potential toxicity associated with high concentrations of these solvents.
-
Use a Surfactant: Incorporate a non-ionic surfactant such as Tween 80 or Cremophor EL to improve and maintain solubility.
-
Particle Size Reduction: For oral or subcutaneous administration, consider micronization or nanocrystal formulations to increase the surface area and dissolution rate.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Warm the Vehicle: Gently warming the vehicle during preparation can help dissolve the compound, but ensure the final solution is at an appropriate temperature for administration.
-
Problem 2: Inconsistent or no observable efficacy in in vivo experiments.
-
Possible Causes:
-
Insufficient bioavailability or target tissue exposure.
-
Rapid metabolism and clearance of the compound.
-
Suboptimal dosing regimen.
-
-
Solutions:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Determine the concentration of this compound in plasma and the target tissue at various time points after administration. This will help you understand if the compound is reaching its target at sufficient concentrations.
-
Perform a Dose-Response Study: Test a range of doses to identify the optimal dose that produces the desired biological effect without causing toxicity.
-
Adjust the Dosing Frequency: Based on the PK data, you may need to administer this compound more frequently to maintain therapeutic concentrations.
-
Change the Route of Administration: If oral bioavailability is low, consider switching to intraperitoneal or intravenous administration.
-
Re-evaluate the Formulation: An improved formulation may be needed to enhance bioavailability.
-
Problem 3: Observed toxicity or adverse effects in animal models.
-
Possible Causes:
-
Toxicity of the vehicle (e.g., high concentration of DMSO).
-
Off-target effects of this compound at high concentrations.
-
On-target toxicity due to the inhibition of essential cellular processes.
-
-
Solutions:
-
Reduce Vehicle Toxicity: Lower the concentration of potentially toxic excipients in your formulation. Always run a vehicle-only control group to assess the toxicity of the formulation itself.
-
Lower the Dose: If toxicity is observed, reduce the dose of this compound. A dose-response study will help identify a therapeutic window with minimal toxicity.
-
Assess Off-Target Effects: If possible, use a structurally related but inactive control compound to determine if the observed toxicity is due to off-target effects.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
III. Data Presentation
Table 1: Physicochemical and In Vitro Properties of Gid4 Inhibitor (PFI-7 as a surrogate for this compound)
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 401.5 g/mol | Relatively small, favoring cell permeability. |
| Predicted LogP | > 3 | High lipophilicity, indicating poor aqueous solubility. |
| In Vitro Potency (Kd) | ~80 nM | High potency allows for lower effective concentrations if bioavailability is sufficient. |
| Cellular Potency (EC50) | ~0.6 µM | Demonstrates cell permeability and target engagement in a cellular context. |
Data for PFI-7, a known Gid4 inhibitor.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) and an aqueous buffer. | Simple to prepare, suitable for early-stage studies. | Potential for toxicity at high organic solvent concentrations; risk of precipitation upon dilution. |
| Surfactant-based Systems | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility and stability. | Potential for in vivo toxicity and alteration of physiological processes. |
| Lipid-based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles. | Can enhance oral bioavailability by improving solubility and lymphatic uptake. | More complex to formulate and characterize. |
| Nanosuspensions | Crystalline drug particles reduced to the nanometer size range, stabilized by surfactants or polymers. | Increased surface area leads to a higher dissolution rate. | Requires specialized equipment for production; potential for particle aggregation. |
IV. Experimental Protocols
General Protocol for In Vivo Administration of this compound (Example for IP Injection)
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of 100% DMSO.
-
In a separate tube, prepare the final vehicle by mixing PEG400 and sterile saline (e.g., a 40:60 ratio).
-
Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing to create the final formulation. The final DMSO concentration should be kept as low as possible (ideally <10%).
-
Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming or sonication may be used.
-
-
Animal Dosing:
-
Acclimate animals to the experimental conditions.
-
Calculate the required injection volume based on the animal's body weight and the desired dose.
-
Administer the this compound formulation via intraperitoneal injection using an appropriate gauge needle.
-
Include a vehicle-only control group to account for any effects of the formulation.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor animals for any signs of adverse effects.
-
At predetermined time points, collect blood samples (for PK analysis) and target tissues (for PK and PD analysis).
-
Process and store samples appropriately for subsequent analysis (e.g., LC-MS/MS for drug concentration, Western blot for protein levels).
-
V. Mandatory Visualizations
Caption: Gid4 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting decision tree for improving this compound in vivo delivery.
Gid4-IN-1 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing assays involving inhibitors of Gid4, a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. Given the critical role of reproducibility in drug discovery, this guide emphasizes robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Gid4 and why is it a target in drug discovery?
A1: Gid4, or Glucose-induced degradation protein 4 homolog, is a substrate-recognition subunit of the CTLH E3 ubiquitin-protein ligase complex.[1] This complex is involved in targeting proteins for degradation through the ubiquitin-proteasome system.[2][3] In yeast, the Gid complex plays a crucial role in regulating glucose metabolism by targeting gluconeogenic enzymes for degradation.[2][4] The human ortholog, GID4, is part of the CTLH complex and recognizes proteins with a specific N-terminal sequence known as a Pro/N-degron.[1][5][6] By developing inhibitors that target Gid4, researchers aim to modulate the degradation of specific proteins, which has potential therapeutic applications in various diseases, including cancer and metabolic disorders.[3][7]
Q2: I am observing high variability between my replicate wells in a Gid4 inhibitor screening assay. What are the potential causes?
A2: High variability in screening assays is a common issue that can stem from several sources.[8][9] These can be broadly categorized as biological variability and technical variability.[10][11][12]
-
Biological Variability:
-
Cell-based assays: Inconsistent cell seeding density, variations in cell health or passage number, and cell line heterogeneity can all contribute to variability.
-
Biochemical assays: Differences in protein batch purity, enzyme activity, or substrate concentration can lead to inconsistent results.
-
-
Technical Variability:
-
Pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells is a major source of error.[13]
-
Plate effects: Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, can introduce systematic bias.
-
Incubation conditions: Fluctuations in temperature or humidity during incubation can affect reaction rates and cell health.
-
Reagent preparation: Inconsistent mixing or degradation of stock solutions can lead to variable assay performance.
-
Q3: My positive control, a known Gid4 inhibitor like PFI-7, is showing a weaker than expected effect. What should I check?
A3: A weak positive control signal can indicate several problems with the assay setup:
-
Compound Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution.
-
Reagent Concentration: Verify the concentrations of all assay components, including the Gid4 protein, substrate peptide, and detection reagents. An incorrect concentration of a key reagent can shift the IC50 of the inhibitor.
-
Assay Conditions: Check that the buffer composition (pH, salt concentration) and temperature are optimal for the inhibitor's binding activity.
-
Detection System: Ensure that the plate reader settings are appropriate for the assay signal and that the detector is functioning correctly.
Q4: How can I confirm that my hit compound is specifically targeting Gid4?
A4: Confirming target engagement is a critical step in inhibitor validation. Several orthogonal assays can be used:
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of direct engagement.[14][15]
-
NanoBRET Target Engagement Assay: This live-cell assay can quantify the binding of a compound to a target protein by measuring bioluminescence resonance energy transfer (BRET).[4][6]
-
Surface Plasmon Resonance (SPR): This biophysical technique provides quantitative data on the binding affinity and kinetics of the inhibitor to purified Gid4 protein.[4][6]
-
Counter-screening: Test your compound against other related E3 ligase substrate receptors to assess its selectivity.
Troubleshooting Guides
Guide 1: High Background Signal in Fluorescence Polarization (FP) Assay
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Compound | Pre-read the plate after compound addition but before adding the fluorescent probe to check for intrinsic fluorescence. If high, consider a different assay format. |
| Light Scattering | Centrifuge the plate briefly before reading to pellet any precipitated compound. |
| Non-specific Binding of Fluorescent Probe | Optimize the concentration of the fluorescently labeled peptide. Include a control with a non-labeled peptide to compete for binding and determine the specific signal window. |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths and the G-factor are correctly set for your specific fluorophore and plate type. |
Guide 2: Poor Z'-factor in a High-Throughput Screen (HTS)
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Background Ratio | Optimize reagent concentrations (e.g., enzyme, substrate) to maximize the assay window. |
| High Data Variability | Review pipetting techniques and ensure proper mixing.[13] Use automated liquid handlers for better precision. Implement a plate map that distributes controls across the plate to identify and correct for spatial effects. |
| Assay Drift | Monitor the signal over time. If there is significant drift, reduce the plate processing time or run smaller batches. |
| Reagent Instability | Prepare fresh reagents for each run and avoid repeated freeze-thaw cycles of sensitive components like proteins. |
Quantitative Data Summary
The following table summarizes binding affinity data for some reported GID4 binders. This data can serve as a reference for expected potencies in your own assays.
| Compound | Assay Type | Affinity (IC50 / Kd) | Reference |
| PFI-7 | NanoBRET | 0.57 ± 0.04 µM (IC50) | [6] |
| PFI-7 | SPR | 500 nM (Kd) | [4] |
| Fragment 67 | FP Competition | 18.9 µM (IC50) | [14] |
| Fragment 67 | ITC | 17 µM (Kd) | [14] |
| Compound 2 | FP Assay | 38 µM (IC50) | [4] |
| Compound 2 | SPR | 15 µM (Kd) | [4] |
| PGLWKS peptide | FP | 4.0 µM (Kd) | [16] |
Experimental Protocols
Protocol 1: Gid4 Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide (e.g., FITC-PGLWKS) from the Gid4 substrate-binding pocket.
Materials:
-
Purified human GID4 protein
-
Fluorescently labeled GID4 substrate peptide (e.g., PGLWKS-FITC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds and positive control (e.g., PFI-7)
-
384-well, low-volume, black microplates
Method:
-
Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Add a fixed concentration of GID4 protein to each well of the microplate.
-
Add the serially diluted compounds to the wells containing Gid4 and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of the fluorescently labeled peptide to all wells.
-
Incubate for another defined period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) using HiBiT Tag
This protocol describes a method to measure the target engagement of a Gid4 inhibitor in living cells.[15][17]
Materials:
-
HeLa cells transfected with a vector expressing HiBiT-tagged GID4
-
Cell culture medium (e.g., OptiMEM)
-
Test compounds and DMSO control
-
LgBiT protein and Nano-Glo Luciferase Assay Substrate
-
PCR plates and a thermocycler
-
Luminometer-capable plate reader
Method:
-
Culture HiBiT-GID4 expressing HeLa cells and treat with various concentrations of the test compound or DMSO for 1 hour at 37°C.[17]
-
Transfer the cell suspensions to a 96-well PCR plate.[17]
-
Heat the plate in a thermocycler for 3 minutes across a temperature gradient to denature the protein.[17]
-
After heating, lyse the cells and add LgBiT protein and the luciferase substrate.[17]
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizations
Caption: The GID/CTLH E3 ligase pathway and the inhibitory action of a Gid4 ligand.
Caption: A typical workflow for the discovery and validation of Gid4 inhibitors.
References
- 1. uniprot.org [uniprot.org]
- 2. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 8. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 9. wewillcure.com [wewillcure.com]
- 10. Publishers Panel [diagnostykalaboratoryjna.eu]
- 11. researchgate.net [researchgate.net]
- 12. Publishers Panel [diagnostykalaboratoryjna.eu]
- 13. Identify Easily Controlled Sources of Variability in Assays | Technology Networks [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 16. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
Gid4-IN-1 Experiments: Technical Support Center
Welcome to the technical support center for Gid4-IN-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Gid4 inhibitors in various experimental setups.
Frequently Asked Questions (FAQs)
General
Q1: What is Gid4 and what is its function?
A1: Gid4 (Glucose-Induced Degradation Protein 4) is the substrate recognition subunit of the CTLH (C-terminal to LisH) E3 ubiquitin-protein ligase complex.[1] Its primary role is to bind to proteins that have a specific degradation signal, known as a Pro/N-degron, which consists of an unmodified N-terminal Proline residue.[1] By recruiting these substrates, Gid4 facilitates their ubiquitination and subsequent degradation by the proteasome.[2][3]
Q2: What are this compound and PFI-7?
A2: this compound (also known as compound 169) and PFI-7 are small molecule inhibitors of Gid4. They function by binding to the substrate recognition pocket of Gid4, thereby preventing it from interacting with its natural substrates. PFI-7 is a well-characterized chemical probe that potently and selectively antagonizes Pro/N-degron binding to human Gid4.[4][5][6][7]
Experimental Design
Q3: Which assays are commonly used to study the interaction between Gid4 and its inhibitors?
A3: Several biophysical and cellular assays are routinely used to characterize the binding of inhibitors like this compound and PFI-7 to Gid4. These include:
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): To measure target engagement and protein-protein interactions in live cells.[5][6][7]
-
Cellular Thermal Shift Assay (CETSA®): To verify target engagement in a cellular environment by assessing the thermal stabilization of Gid4 upon inhibitor binding.[1]
-
Fluorescence Polarization (FP): An in vitro assay to determine binding affinity and for high-throughput screening of inhibitors.[3][8][9]
-
Surface Plasmon Resonance (SPR): To measure the kinetics and affinity of the inhibitor-Gid4 interaction in real-time.[4][5][6]
-
Differential Scanning Fluorimetry (DSF): To assess the thermal stabilization of purified Gid4 protein upon ligand binding.[8][10][11]
Troubleshooting Guides
NanoBRET™ Assay
Q4: I am not observing a significant BRET signal in my Gid4 NanoBRET™ assay. What could be the issue?
A4: A low or absent BRET signal can be due to several factors:
-
Suboptimal Donor-Acceptor Ratio: The relative expression levels of the NanoLuc®-Gid4 (donor) and HaloTag®-substrate (acceptor) fusion proteins are critical. Titrate the amounts of each plasmid during transfection to find the optimal ratio that yields the best assay window.
-
Poor Protein Expression or Stability: Confirm the expression and stability of both fusion proteins by Western blot. Gid4 is part of a larger complex, and its stability might be compromised when expressed as a fusion protein in isolation.
-
Incorrect Filter Set: Ensure you are using the correct filter set for NanoBRET™ measurements (450 nm BP filter for donor and 610 nm LP filter for acceptor).[6]
-
Cell Health: Poor cell health can lead to reduced protein expression and assay performance. Ensure cells are healthy and not overgrown.
-
Inactive HaloTag® Ligand: The fluorescent ligand for the HaloTag® can degrade over time. Use a fresh, validated batch of the ligand.
Q5: My NanoBRET™ assay shows a high background signal. How can I reduce it?
A5: High background can be addressed by:
-
Optimizing Protein Expression: Overexpression of the NanoLuc®-fusion protein can lead to high background. Reduce the amount of donor plasmid used in transfections.
-
Using an Extracellular NanoLuc® Inhibitor: Promega recommends using an extracellular inhibitor to quench any signal from donor proteins released from dead cells.[6]
-
Washing Steps: Ensure thorough washing of cells after incubation with the HaloTag® ligand to remove any unbound fluorophore.
CETSA®
Q6: I am not seeing a thermal shift for Gid4 in my CETSA® experiment after treating with an inhibitor. What should I check?
A6: A lack of thermal shift can be due to several reasons:
-
Insufficient Compound Concentration or Permeability: The inhibitor may not be reaching its target in the cell at a high enough concentration. For cellular CETSA®, ensure the compound is cell-permeable. You can perform a lysis-based CETSA to rule out permeability issues.[12]
-
Incorrect Temperature Range: The chosen temperature range may not be optimal for observing the Gid4 melt curve. Determine the melting temperature (Tagg) of Gid4 in your cell line first, and then select a temperature for isothermal dose-response experiments that gives a partial denaturation (around 50-80%).[13]
-
Poor Antibody Quality: If using a Western blot readout, the antibody against Gid4 may not be specific or sensitive enough. Validate your antibody with positive and negative controls. A HiBiT-tagged Gid4 can be used as an alternative to antibody-based detection.[1]
-
Short Incubation Time: Ensure sufficient incubation time with the inhibitor to allow for target engagement. A one-hour incubation at 37°C is a common starting point.[14]
Q7: The results of my Gid4 CETSA® are not reproducible. What are the common sources of variability?
A7: Reproducibility issues in CETSA® can arise from:
-
Inconsistent Heating and Cooling: Ensure uniform and rapid heating and cooling of all samples. Using a PCR cycler is recommended for precise temperature control.[14]
-
Variable Cell Density: Inconsistent cell numbers between samples can lead to variability. Ensure accurate cell counting and plating.
-
Incomplete Lysis: Inefficient cell lysis can result in incomplete protein extraction. Optimize your lysis buffer and procedure.
-
Pipetting Errors: CETSA® involves multiple steps with small volumes, making it prone to pipetting errors. Use calibrated pipettes and careful technique.
Fluorescence Polarization (FP) Assay
Q8: I am observing a low dynamic range (small change in mP values) in my Gid4 FP assay. How can I improve it?
A8: A small dynamic range can be improved by:
-
Optimizing Tracer Concentration: The concentration of the fluorescently labeled peptide (e.g., PGLWKS-FITC) should be at or below the Kd of its interaction with Gid4. A common starting point is a low nanomolar concentration.[15]
-
Using a High-Quality Tracer: Ensure the fluorescent tracer is pure and has a high labeling efficiency. Free fluorophore in the solution will not bind to Gid4 and will decrease the dynamic range.
-
Maximizing the Size Difference: The change in polarization is dependent on the change in the molecular tumbling rate upon binding. Ensure there is a significant size difference between the fluorescent peptide and the Gid4 protein.
-
Checking for Quenching: The fluorescence intensity of the tracer may be quenched upon binding to the protein. This can be checked by comparing the fluorescence intensity of the free and bound tracer.
Q9: My FP assay data is noisy and has a high standard deviation. What are the potential causes?
A9: Noisy FP data can be caused by:
-
Light Scattering: High concentrations of protein or the presence of aggregated protein can cause light scattering, leading to noisy data. Centrifuge your protein stock before use to remove any aggregates.
-
Compound Interference: Some test compounds can be fluorescent or can quench the fluorescence of the tracer. Always run control experiments with the compound alone to check for interference.
-
Low Fluorescence Signal: If the fluorescence intensity is too low, the signal-to-noise ratio will be poor. You may need to increase the tracer concentration or use a brighter fluorophore.
-
Instrument Settings: Optimize the gain and other settings on your plate reader for your specific assay.
Quantitative Data
The following tables summarize key quantitative data for Gid4 inhibitors and related reagents.
Table 1: Binding Affinities and Potencies of Gid4 Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 79 nM | [4][7] |
| PFI-7 | NanoBRET™ (cellular) | EC50 | 0.6 µM (600 nM) | [5][12] |
| PFI-7 | Fluorescence Polarization (FP) | IC50 | 4.1 µM | [8][10] |
| This compound (cpd 169) | Not Specified | IC50 | <500 nM | |
| Compound 16 | Isothermal Titration Calorimetry (ITC) | Kd | 110 µM | [10] |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | Kd | 17 µM | [10] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | Kd | 5.6 µM | [10] |
| Compound 88 | Cellular Target Engagement | EC50 | 558 nM | [10] |
Table 2: Key Reagents and Peptides in Gid4 Assays
| Reagent/Peptide | Description | Typical Use | Assay | Reference |
| PGLWKS | A peptide mimic of a Gid4 Pro/N-degron substrate. | Used as a fluorescently labeled tracer in FP assays or as a competitor. | FP, SPR | [8][9][10] |
| PGLWKS-FITC | Fluorescein isothiocyanate labeled PGLWKS peptide. | Fluorescent tracer for FP assays. | FP | [9] |
| Gid4 (124-289) | Truncated construct of Gid4 containing the substrate-binding domain. | Used for in vitro binding assays and structural studies. | NMR, DSF | [11] |
Experimental Protocols
Detailed Methodology: Gid4 NanoBRET™ Protein-Protein Interaction Assay
This protocol is adapted from methodologies used to study Gid4-substrate and Gid4-inhibitor interactions in live cells.[3][6]
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding for NanoLuc®-Gid4 (donor) and HaloTag®-Substrate (e.g., a Pro/N-degron peptide fusion) (acceptor). The optimal ratio of donor to acceptor plasmid should be determined empirically.
-
Cell Plating for Assay: 24 hours post-transfection, trypsinize and resuspend the cells in Opti-MEM. Plate the cells into a 96-well white assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate for the recommended time at 37°C in a CO2 incubator.
-
Compound Treatment: Add the Gid4 inhibitor (e.g., this compound or PFI-7) at various concentrations to the appropriate wells. Include a DMSO vehicle control. Incubate for the desired time (e.g., 2-4 hours).
-
Lysis and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well. Normalize the data to the DMSO control and plot the results to determine the IC50 value of the inhibitor.
Visualizations
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. zenodo.org [zenodo.org]
- 15. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gid4-IN-1 and Targeted Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Gid4-IN-1-mediated protein degradation.
Troubleshooting Guide: this compound Not Showing Expected Protein Degradation
This guide is designed to help you identify and resolve common issues when your this compound bifunctional degrader is not leading to the expected degradation of your protein of interest (POI).
Question: My target protein levels are not decreasing after treatment with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of protein degradation. We recommend a systematic approach to pinpoint the issue, starting from verifying the compound and the biological system to dissecting the molecular mechanism.
Phase 1: Initial Checks of Reagents and Experimental Setup
Before delving into complex mechanistic studies, it's crucial to rule out basic experimental errors.
1.1. Compound Integrity and Activity:
-
Is your this compound compound what you think it is?
-
Action: Verify the identity and purity of your this compound stock using techniques like LC-MS and NMR.
-
Action: Confirm the stability of your compound in the cell culture medium over the time course of your experiment.[1]
-
-
Is the compound cell-permeable?
-
Action: Assess cellular uptake. While direct measurement can be complex, indirect evidence can be gathered from target engagement assays (see Phase 2). Poor permeability is a common issue for large PROTAC molecules.[1]
-
1.2. Cell System Verification:
-
Is the GID4 E3 ligase complex expressed in your cell line?
-
Is your target protein expressed and stable?
-
Action: Confirm the expression of your POI in the untreated cells.
-
Action: Determine the basal turnover rate (half-life) of your POI using a cycloheximide (CHX) chase experiment. Very short-lived proteins can be challenging to degrade further.[4]
-
Phase 2: Verifying Target Engagement and Ternary Complex Formation
Successful degradation requires the formation of a stable ternary complex between your POI, this compound, and the GID4 E3 ligase.
2.1. Target Engagement:
-
Is this compound binding to both GID4 and your POI in cells?
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement for both GID4 and the POI.[5][6] An increase in the thermal stability of the proteins in the presence of the compound indicates binding.
-
Action: NanoBRET assays can also be used to quantify intracellular target engagement.[1][7]
-
2.2. Ternary Complex Formation:
-
Is a productive ternary complex forming? The geometry of this complex is critical for ubiquitination.[8]
-
Action: Use biophysical techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex in vitro.[1][9]
-
Action: Co-immunoprecipitation (Co-IP) experiments can be performed from cell lysates. Pull down your POI and blot for GID4, or vice-versa, in the presence and absence of this compound.
-
Phase 3: Investigating Downstream Steps of the Degradation Pathway
If target engagement and ternary complex formation are confirmed, the issue may lie in the ubiquitination or proteasomal degradation steps.
3.1. Ubiquitination of the Target Protein:
-
Is the POI being ubiquitinated?
-
Action: Perform an in-cell ubiquitination assay. Immunoprecipitate the POI from cells treated with this compound and a proteasome inhibitor (e.g., MG132) and blot for ubiquitin. An increase in polyubiquitin chains on your POI indicates successful E3 ligase activity.
-
3.2. Proteasome Activity:
-
Is the proteasome functional?
-
Action: As a control for your degradation experiment, include a proteasome inhibitor (e.g., MG132, Bortezomib). If this compound is working, you should see a "rescue" of your POI from degradation in the presence of the inhibitor.[10]
-
3.3. The "Hook Effect":
-
Are you using an optimal concentration of this compound?
-
Action: Perform a wide dose-response experiment. The "hook effect" is a known phenomenon where high concentrations of a degrader can lead to the formation of non-productive binary complexes (this compound with either POI or GID4 alone) instead of the productive ternary complex, resulting in decreased degradation.[1][8]
-
Troubleshooting Summary Table
| Potential Issue | Key Question | Recommended Action(s) |
| Compound Issues | Is the compound correct, pure, and stable? | LC-MS, NMR, stability assay in media. |
| Cellular Context | Are GID4 and the POI expressed? | Western Blot, qPCR, Cycloheximide Chase. |
| Target Engagement | Is the degrader binding to its targets in cells? | CETSA, NanoBRET. |
| Ternary Complex | Is a stable ternary complex forming? | Co-IP, TR-FRET, SPR, ITC. |
| Ubiquitination | Is the POI being ubiquitinated? | In-cell ubiquitination assay. |
| Proteasomal Degradation | Is the proteasome involved? | Co-treatment with proteasome inhibitors. |
| Concentration Effects | Is the degrader concentration optimal? | Wide dose-response curve to check for the "hook effect". |
Experimental Workflow & Logic Diagram
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Frequently Asked Questions (FAQs)
Q1: Is GID4 recruitment always sufficient to induce protein degradation?
A1: Not necessarily. Recent studies have highlighted that interactions with GID4 can lead to non-degradative functions.[11][12] The recruitment of a protein to the GID4/CTLH complex does not guarantee it will be a substrate for ubiquitination and subsequent proteasomal degradation. The geometry of the ternary complex and the accessibility of lysine residues on the target protein are critical factors. If you confirm ternary complex formation but see no ubiquitination, it's possible the complex is not in a productive conformation for ubiquitin transfer.
Q2: My this compound degrader works in one cell line but not another. Why?
A2: This is a common observation and can be due to several reasons:
-
Differential Expression of GID Complex: The expression levels of GID4 and other essential subunits of the CTLH complex can vary significantly between cell lines.[2] Verify expression levels in both cell lines via Western blot.
-
Target Accessibility/Competition: The localization of your POI or the presence of strongly interacting endogenous proteins in one cell line might prevent efficient ternary complex formation.
-
Off-Target Effects: In the non-responsive cell line, your degrader might be engaging with off-targets that sequester it from your intended POI.
Q3: What is the Pro/N-degron pathway and is it relevant for my this compound degrader?
A3: The Pro/N-degron pathway is a specific recognition mechanism where GID4 binds to proteins that have an unmodified proline at their N-terminus.[5][11] This is the canonical substrate recognition mechanism for GID4 in yeast and is conserved in humans.[3][13] While your this compound degrader works by artificially bringing your POI to GID4, understanding this pathway is relevant because:
-
It confirms the substrate-binding pocket of GID4 that your molecule is targeting.
-
High-affinity endogenous Pro/N-degron substrates could potentially compete with your degrader for GID4 binding.
Q4: Could this compound be causing degradation of proteins other than my intended target?
A4: Yes, off-target degradation is a possibility with any PROTAC. To assess the selectivity of your this compound, it is highly recommended to perform unbiased quantitative proteomics (e.g., TMT-MS).[14] This will allow you to see global changes in protein abundance upon treatment and identify any unintended targets. Shorter treatment times are recommended to distinguish direct degradation targets from downstream effects.[15]
Signaling and Degradation Pathway Diagram
Caption: Mechanism of this compound mediated targeted protein degradation.
Detailed Experimental Protocols
Protocol 1: In-Cell Ubiquitination Assay
Objective: To determine if the POI is ubiquitinated upon treatment with this compound.
Materials:
-
Cells expressing the POI and GID4.
-
This compound compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like PR-619 or NEM).
-
Antibody against the POI for immunoprecipitation (IP).
-
Protein A/G magnetic beads.
-
Antibody against Ubiquitin for Western blotting (e.g., P4D1 or FK2).
-
Secondary antibodies.
Procedure:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the following conditions for 4-6 hours:
-
Vehicle (DMSO)
-
This compound (at optimal concentration)
-
MG132 (10 µM)
-
This compound + MG132 (10 µM)
-
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Normalize total protein concentration for all samples using a BCA assay.
-
Pre-clear lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-POI antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-Ubiquitin antibody.
-
Visualize the results. An increase in a high-molecular-weight smear in the this compound + MG132 lane compared to controls indicates polyubiquitination of the POI.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to GID4 and the POI in a cellular environment.
Materials:
-
Cells expressing the POI and GID4.
-
This compound compound.
-
PBS with protease inhibitors.
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Antibodies against GID4 and the POI for Western blotting.
Procedure:
-
Treat two separate flasks of cells (at ~80% confluency) with either Vehicle (DMSO) or this compound at the desired concentration for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble GID4 and POI in each sample by Western blot.
-
Interpretation: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. Plot the band intensity against temperature to visualize the melting curve.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Gid4-IN-1 Target Engagement Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of Gid4-IN-1 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is Gid4 and what is the mechanism of action of this compound?
Gid4 (Glucose-induced degradation protein 4) is a substrate-recognition subunit of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2][3] This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome.[4][5] Gid4 recognizes proteins that have a specific N-terminal sequence known as a Pro/N-degron.[1][6] this compound is a small molecule inhibitor designed to bind to the substrate recognition pocket of Gid4, thereby preventing it from binding to its natural substrates and inhibiting their subsequent degradation.[4][6][7]
Q2: Why is it important to validate this compound target engagement in cells?
Validating target engagement is a critical step in drug discovery and development for several reasons:
-
Confirmation of Mechanism of Action: It confirms that the compound interacts with its intended target in a complex cellular environment.
-
Cellular Potency: It allows for the determination of the compound's potency within a living cell, which can differ from its potency in biochemical assays.
-
Off-Target Effects: Helps to distinguish between on-target and off-target effects of the compound.
-
Translational Confidence: Provides confidence that the observed cellular phenotype is a direct result of the compound's interaction with the target.
Q3: What are the primary methods to validate this compound target engagement in cells?
Several robust methods can be employed to confirm that this compound is engaging Gid4 within a cellular context. These include:
-
Cellular Thermal Shift Assay (CETSA®): Measures the thermal stabilization of Gid4 upon ligand binding.[1][8]
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a tracer from the target protein by the compound.[2][6][9]
-
Proximity-Dependent Biotinylation (BioID): Identifies proteins that interact with Gid4 and how this interactome is altered by this compound.[6][7]
-
Western Blotting for Substrate Accumulation: Measures the increase in the levels of known Gid4 substrates, such as ARHGAP11A, upon inhibitor treatment.[7]
-
Global Proteomics: Provides an unbiased view of changes in the proteome upon Gid4 inhibition.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No thermal stabilization observed in CETSA® | This compound is not cell-permeable. | Confirm cell permeability using an orthogonal assay or modify the compound structure to improve permeability. |
| This compound does not bind to Gid4 in the cellular environment. | Validate binding using an in vitro assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). | |
| Incorrect CETSA® protocol. | Optimize heating time and temperature. Ensure the antibody used for Western blotting is specific and sensitive. | |
| High background signal in NanoBRET™ assay | Non-specific binding of the tracer or compound. | Titrate the tracer and compound concentrations to find an optimal window. Use a negative control cell line that does not express the NanoBRET™ constructs. |
| Sub-optimal expression of fusion proteins. | Optimize transfection conditions and confirm the expression of both the NanoLuc® fusion and HaloTag® fusion proteins. | |
| No accumulation of Gid4 substrates observed | The chosen cell line does not express the substrate of interest at a detectable level. | Screen different cell lines to find one with robust expression of the Gid4 substrate. |
| The turnover of the substrate is slow. | Increase the treatment time with this compound. | |
| The antibody for the substrate is not working. | Validate the antibody using a positive control (e.g., cells overexpressing the substrate). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted from published methods for assessing Gid4 target engagement.[1][8]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HEK293T) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and quantify the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Gid4 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for Gid4 at each temperature.
-
Plot the percentage of soluble Gid4 relative to the non-heated control against the temperature for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
This protocol is based on established methods for Gid4 target engagement.[2][6][9]
-
Plasmid Constructs:
-
Clone Gid4 into a HaloTag® vector.
-
Clone a known Gid4-binding peptide or a tracer-binding peptide into a NanoLuc® vector.
-
-
Cell Transfection:
-
Co-transfect HEK293T cells with the Gid4-HaloTag® and peptide-NanoLuc® plasmids.
-
Plate the transfected cells in a white, 96-well plate.
-
-
Compound Treatment and Tracer Addition:
-
24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (the tracer) to the cells.
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate for a specified period (e.g., 2 hours).
-
-
Luminescence and Fluorescence Measurement:
-
Add the Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (tracer) emission at 618 nm using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
A decrease in the NanoBRET™ ratio with increasing concentrations of this compound indicates that the compound is displacing the tracer from Gid4, thus confirming target engagement.
-
Quantitative Data Summary
| Assay | Compound | Cell Line | EC50/IC50 | Reference |
| NanoBRET™ Target Engagement | PFI-7 | HEK293T | 600 nM (EC50) | [2][8] |
| NanoBRET™ Peptide Displacement | PFI-7 | HEK293T | 0.57 µM (IC50) | [6] |
| NanoBRET™ Peptide Displacement | Compound 7 | HEK293T | 2.5 µM (IC50) | [9] |
| CETSA® | Compound 88 | Live cells | 3.8 °C stabilization | [2][8] |
| Fluorescence Polarization | PFI-7 | In vitro | 4.1 µM (IC50) | [2][8] |
Signaling Pathways and Experimental Workflows
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Gid4-IN-1 cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gid4-IN-1. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their experiments.
FAQs and Troubleshooting Guide
This section addresses common issues that may arise when working with this compound, a novel inhibitor of Gid4, the substrate-recognition subunit of the CTLH E3 ubiquitin ligase complex.
Question 1: We are observing significant cytotoxicity in our cell line upon treatment with this compound, even at low concentrations. What is the potential mechanism of this toxicity?
Answer:
Observed cytotoxicity with this compound could stem from several factors related to the inhibition of the Gid4 protein and the broader CTLH E3 ligase complex. The Gid4 complex is involved in various cellular processes, and its inhibition can lead to unintended consequences.[1][2][3][4] Potential mechanisms for cytotoxicity include:
-
On-Target Toxicity: Gid4 is a crucial component of the GID E3 ubiquitin ligase, which in yeast, regulates glucose metabolism by degrading gluconeogenic enzymes.[5][6] While the full range of human Gid4 substrates is still being explored, it is known to be involved in cell cycle progression and cell migration.[1][2][3][7] Inhibition of Gid4 can lead to the accumulation of its substrates, which may disrupt cellular homeostasis and trigger cell death pathways. For instance, the human GID complex has been shown to target the transcription factor Hbp1 for degradation, a protein that inhibits the expression of pro-proliferative cell cycle regulators.[6][8]
-
Off-Target Effects: this compound, like any small molecule inhibitor, may bind to other proteins in the cell, leading to off-target toxicity. This is a common challenge in drug development and can induce a wide range of cytotoxic responses.
-
Compound-Specific Toxicity: The chemical scaffold of this compound itself might possess inherent cytotoxic properties, independent of its Gid4 inhibitory activity. This can be due to factors like poor solubility, metabolic byproducts, or reactivity with cellular components.
-
Cell Line Specificity: The cytotoxic effects of this compound can be highly dependent on the specific cell line being used. Different cell lines have varying expression levels of Gid4, its substrates, and off-target proteins, as well as different sensitivities to cellular stress.
Question 2: How can we mitigate the cytotoxicity observed with this compound in our experiments?
Answer:
Mitigating cytotoxicity is crucial for obtaining meaningful experimental results. Here are several strategies to consider:
-
Dose-Response and Time-Course Experiments: Conduct a thorough dose-response study to determine the optimal concentration of this compound that inhibits Gid4 activity without causing excessive cell death. Similarly, a time-course experiment can help identify the shortest incubation time required to observe the desired effect, minimizing long-term toxicities.
-
Use of a Negative Control: Synthesize or obtain an inactive analog of this compound. This control molecule should be structurally similar to this compound but lack the ability to bind to and inhibit Gid4. If the cytotoxicity is still observed with the negative control, it suggests that the toxicity is likely due to off-target effects or the chemical scaffold itself.
-
Rescue Experiments: If the cytotoxicity is on-target and due to the accumulation of a specific Gid4 substrate, overexpressing a downstream effector or using a small molecule to counteract the effect of the accumulated substrate might rescue the phenotype.
-
Cell Line Optimization: Test this compound in a panel of different cell lines to identify one that is less sensitive to its cytotoxic effects while still showing the desired on-target activity.
-
Serum Concentration: The concentration of serum in the cell culture medium can sometimes influence the cytotoxicity of a compound. Experiment with different serum concentrations to see if it impacts the observed toxicity.
Question 3: We are not observing any degradation of our target protein, which we hypothesize is a Gid4 substrate, after treating with this compound. What could be the issue?
Answer:
If you are using this compound as a tool to induce the degradation of a target protein via a PROTAC (Proteolysis-Targeting Chimera) mechanism, where this compound is linked to a target-binding moiety, a lack of degradation can be due to several factors. It is important to remember that this compound is an inhibitor of the Gid4 substrate recognition subunit, and therefore would not be used to induce degradation in a PROTAC-like manner. Instead, inhibiting Gid4 would be expected to stabilize its substrates.
However, if your hypothesis is that inhibiting Gid4 should lead to a downstream effect that results in the degradation of your target by another mechanism, or if you are troubleshooting a Gid4-based PROTAC where this compound is the E3 ligase binder, here are some common troubleshooting steps based on general PROTAC principles:
-
Inefficient Ternary Complex Formation: For a PROTAC to be effective, it must form a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[9][10][11] The linker length and composition of the PROTAC are critical for the geometry of this complex.[9][10]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[9][12]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can lead to a bell-shaped dose-response curve.[9][10][12]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase must be expressed in the cell type of interest and be capable of ubiquitinating the target protein.[10]
-
Lack of Ubiquitination: Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target.[9]
Quantitative Data Summary
Since "this compound" is a hypothetical compound, there is no published quantitative data on its cytotoxicity. However, for a related research tool, the Gid4 inhibitor PFI-7, it has been reported to show no evident cytotoxicity in HCT116, HEK293T, and U2OS cell lines at concentrations up to 10 µM over 3 days.[13]
For general comparison, here is a template table that can be used to summarize cytotoxicity data for a novel compound like this compound.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Dmax (%) | Reference |
| e.g., HeLa | MTT | 72 | 5.2 | 95 | [Hypothetical Data] |
| e.g., RPE1 | CellTiter-Glo | 48 | 8.1 | 92 | [Hypothetical Data] |
| e.g., HEK293T | Resazurin | 72 | > 20 | < 10 | [Hypothetical Data] |
Table 1: Example Cytotoxicity Profile of a Gid4 Inhibitor. IC50 represents the concentration at which 50% of cell viability is inhibited. Dmax represents the maximum observed effect.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a method for determining the cytotoxicity of this compound by measuring ATP levels, which are indicative of metabolically active cells.[11][14]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add an equal volume of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Gid4 Signaling Pathway
The Gid4 protein is a substrate receptor for the CTLH E3 ubiquitin ligase complex.[15][16][17] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome.[15][18] The inhibition of Gid4 by this compound would block the recognition of specific substrates, leading to their accumulation and potential downstream cellular effects.
Caption: this compound inhibits the Gid4 subunit of the CTLH E3 ligase complex.
Experimental Workflow for Investigating this compound Cytotoxicity
This workflow outlines the logical steps to characterize and mitigate the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 2. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 3. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. elifesciences.org [elifesciences.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 16. uniprot.org [uniprot.org]
- 17. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 18. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Gid4-IN-1
Welcome to the technical support center for Gid4-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Question: Why am I observing low or no degradation of my target protein after treatment with a this compound-based PROTAC?
Possible Causes and Solutions:
-
Low Intrinsic E3 Ligase Activity: The GID4-CTLH E3 ligase complex may exhibit lower intrinsic activity compared to more commonly used E3 ligases like VHL or CRBN.[1] Consider optimizing your PROTAC linker length and composition to ensure an optimal ternary complex formation.
-
Suboptimal Assay Parameters: Several factors can influence the outcome of your degradation assay.[1]
-
Effector-Target Fusion Geometry: The geometry of your reporter fusion (N- vs. C-terminal tagging) can impact the accessibility of lysine residues for ubiquitination.[1] We recommend testing both tagging orientations.
-
Expression Levels: Ensure that the expression levels of your target protein and the GID4 ligase are within an optimal range. Overexpression or very low expression of the target can affect the stoichiometry required for efficient degradation.
-
-
Non-degradative Ubiquitination: Recruitment to GID4 does not guarantee proteasomal degradation for all substrates. The CTLH complex is involved in both degradative and non-degradative functions.[2] Your protein of interest might be ubiquitinated but not targeted for degradation. Consider performing tandem mass spectrometry analysis to identify the type of ubiquitin chains (e.g., K48-linked for degradation vs. K63-linked for signaling).
-
Cellular Localization: GID4 is localized in both the cytosol and the nucleus.[1] Ensure that your target protein and the this compound PROTAC are present in the same cellular compartment. Subcellular fractionation followed by Western blotting can confirm localization.
Question: My in vitro binding assay (e.g., FP, SPR) shows good affinity, but the compound is not active in cells. What could be the reason?
Possible Causes and Solutions:
-
Cell Permeability: this compound may have poor cell membrane permeability.
-
Compound Stability and Solubility: The compound might be unstable or insoluble in your cell culture medium.
-
Recommendation: Assess the stability of this compound in your experimental conditions using techniques like HPLC over time. Ensure complete solubilization of the compound before adding it to your cells.
-
Question: I am seeing off-target effects or cytotoxicity at higher concentrations of this compound. How can I mitigate this?
Possible Causes and Solutions:
-
Non-specific Binding: At high concentrations, small molecules can exhibit off-target binding.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration with the best therapeutic window. A thermal proteome profiling experiment can help identify off-target interactors at a proteome-wide scale.[1]
-
-
Negative Control: Always include a negative control compound that is structurally similar to this compound but does not bind to GID4 to ensure the observed effects are specific to GID4 engagement.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the substrate receptor GID4, a component of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][5] GID4 recognizes proteins containing a Pro/N-end degron, which is a proline at the N-terminus.[2][6] By binding to the substrate recognition pocket of GID4, this compound can be used to either block the binding of endogenous substrates or, when incorporated into a PROTAC, to recruit a target protein for ubiquitination and subsequent degradation.[1][7]
Q2: What are the key quantitative parameters I should be aware of for a typical GID4 binder?
The binding affinity and cellular engagement of GID4 binders can vary. Below is a table summarizing typical values for well-characterized GID4 ligands.
| Parameter | Typical Range | Method | Reference |
| Dissociation Constant (Kd) | 5.6 µM - 110 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 | 18.9 µM - 264.0 µM | Fluorescence Polarization (FP) | [1] |
| Cellular EC50 | 558 nM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Thermal Shift (ΔTm) | 4.5 °C - 16.0 °C | Differential Scanning Fluorimetry (DSF) | [1] |
Q3: Does this compound only target proteins with a Pro/N-end degron?
While GID4 is known to recognize Pro/N-end degrons, studies have shown that it can also interact with proteins that do not have this canonical motif, suggesting a broader substrate scope.[2][6] Therefore, when using a this compound-based PROTAC, it is not an absolute requirement for the target protein to possess a Pro/N-end degron.
Q4: How does the human GID (hGID) complex function?
The hGID complex is a multi-subunit E3 ubiquitin ligase that regulates diverse cellular processes, including cell cycle progression and glucose metabolism.[6][8] It uses distinct substrate recruitment modules, including GID4/ARMC8 and WDR26/RanBP9, to target different substrates for ubiquitination.[6]
Experimental Protocols
1. Differential Scanning Fluorimetry (DSF) for Target Engagement
This protocol assesses the binding of this compound to GID4 by measuring the change in the protein's melting temperature (Tm).
-
Prepare a solution of purified GID4 protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96-well PCR plate.
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25 °C to 95 °C) and measure the fluorescence at each step.
-
The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant increase in Tm in the presence of this compound indicates binding and stabilization.[1][3]
2. Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of this compound to displace a fluorescently labeled peptide probe from the GID4 binding pocket.
-
Synthesize a fluorescently labeled peptide known to bind GID4 (e.g., fluorescein-PGLWKS).
-
In a black microplate, mix the purified GID4 protein with the fluorescent peptide at concentrations that result in a stable polarization signal.
-
Add this compound at a range of concentrations.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization. The displacement of the fluorescent peptide by this compound will cause a decrease in the polarization signal.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[1][2]
Visualizations
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
Gid4-IN-1 activity in different buffer conditions
Welcome to the technical support center for Gid4-IN-1, a potent and selective antagonist for the Gid4 substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in various experimental settings, with a focus on optimizing its activity under different buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to function as a competitive antagonist of the Gid4 substrate receptor. Gid4 is a component of the CTLH E3 ubiquitin ligase complex that recognizes proteins containing a specific N-terminal sequence known as a Pro/N-degron.[1][2] this compound binds to a deep, hydrophobic cavity within the β-barrel structure of Gid4, the same pocket that recognizes Pro/N-degron peptides.[1][3] By occupying this site, this compound prevents the recruitment of substrate proteins to the CTLH complex, thereby inhibiting their subsequent ubiquitination and degradation.
Q2: How does pH affect the binding of this compound to Gid4?
A2: The pH of the assay buffer is a critical factor that can significantly influence the binding affinity. Enzymes and their binding partners have optimal pH ranges for activity and stability.[4][5] Extreme pH values can alter the ionization state of amino acid residues in the Gid4 binding pocket and on the this compound molecule itself. This can disrupt key hydrogen bonds and electrostatic interactions necessary for high-affinity binding, potentially leading to a complete loss of activity.[6] For most in vitro assays, maintaining a physiological pH between 7.2 and 7.6 is recommended unless empirical data suggests otherwise.
Q3: What is the role of salt concentration in my assay buffer?
A3: Salt concentration, or ionic strength, primarily affects electrostatic interactions.[7] The Gid4 binding pocket is largely hydrophobic, but ionic interactions can still play a role in protein stability and ligand binding.[1][8] High salt concentrations (e.g., >250 mM NaCl) can shield charges and weaken non-specific electrostatic interactions, which can be beneficial for reducing background binding in some assays.[9] However, excessively high salt can also disrupt crucial salt bridges or alter protein conformation, potentially reducing the binding affinity of this compound.[10][11] The effect of salt can be system-dependent and may require empirical optimization.[10]
Q4: Should I include a detergent in my buffer? What kind and at what concentration?
A4: Yes, for many biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP), a non-ionic detergent is recommended. Detergents like Tween-20 or Triton X-100 are used at low concentrations (typically 0.01% to 0.05%) to prevent non-specific binding of the analyte to surfaces and to reduce protein aggregation.[9][12][13] It is important to use detergents above their critical micelle concentration (CMC) to ensure they are effective.[14] However, be aware that high concentrations of some detergents can denature proteins, so it is crucial to stay within the recommended range.[15][16]
Data Summary: Buffer Condition Effects
The following tables summarize the expected impact of common buffer variables on the apparent activity of this compound in various assays. These are general guidelines, and optimal conditions should be determined empirically.
Table 1: Effect of pH on this compound Activity
| pH Range | Expected Effect on this compound Binding | Rationale |
| < 6.0 | Significant decrease in affinity | Potential protonation of key residues (e.g., histidine, glutamate) in the binding pocket, leading to conformational changes and loss of critical interactions.[5][6] |
| 6.5 - 8.0 | Optimal or near-optimal affinity | Mimics physiological conditions where protein structure and charge distribution are most stable for binding. |
| > 8.5 | Moderate to significant decrease in affinity | Potential deprotonation of key residues (e.g., tyrosine, lysine), disrupting hydrogen bonding networks essential for ligand recognition.[6] |
Table 2: Effect of NaCl Concentration on this compound Activity
| NaCl (mM) | Assay Type | Expected Effect on this compound Binding | Rationale |
| 0 - 50 | SPR, FP | Possible increase in non-specific binding | Low ionic strength may promote undesirable electrostatic interactions between proteins and surfaces.[9] |
| 100 - 200 | All | Generally optimal | Balances physiological relevance with sufficient ionic strength to minimize non-specific interactions. A common concentration is 150 mM.[17] |
| > 250 | All | Potential decrease in affinity | High ionic strength can screen electrostatic interactions that may contribute to binding and can destabilize protein structure.[10][18] |
Table 3: Effect of Non-Ionic Detergents (e.g., Tween-20) on this compound Activity
| Detergent (%) | Assay Type | Expected Effect | Rationale |
| 0 | SPR, FP | High background, poor data quality | Proteins and inhibitors may adsorb non-specifically to surfaces or aggregate, causing artifacts.[9][12] |
| 0.01 - 0.05 | SPR, FP | Improved signal-to-noise, reduced non-specific binding | Disrupts non-specific hydrophobic interactions, improving data quality without typically affecting the specific protein-ligand interaction.[9][19] |
| > 0.1 | All | Potential for protein denaturation | High detergent concentrations can disrupt the native protein structure, leading to loss of activity.[15] |
Visualizations
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unsw.edu.au [unsw.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GID4 Inhibitors: Gid4-IN-1 vs. PFI-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the GID4 subunit of the E3 ubiquitin ligase complex: Gid4-IN-1 and the well-characterized chemical probe PFI-7. The objective is to present available experimental data to aid researchers in selecting the appropriate tool compound for their studies of the GID/CTLH complex and the Pro/N-end rule pathway.
Introduction to GID4 and the Pro/N-end Rule Pathway
The Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the larger GID/CTLH E3 ubiquitin ligase complex, plays a crucial role in a specialized cellular protein degradation system known as the Pro/N-end rule pathway.[1][2][3] This pathway identifies proteins with a proline at their N-terminus (a "Pro/N-degron") for ubiquitination and subsequent degradation by the proteasome.[1][3][4] The GID complex, through GID4, is essential for various cellular processes, including the regulation of gluconeogenic enzymes.[1][3] Dysregulation of this pathway has been implicated in various diseases, making GID4 an attractive target for therapeutic intervention and for the development of novel targeted protein degradation (TPD) strategies.[2] Small molecule inhibitors of GID4 are therefore valuable tools for elucidating the biological functions of the GID/CTLH complex.
GID4 Signaling Pathway
The following diagram illustrates the role of GID4 in the Pro/N-end rule pathway, leading to the ubiquitination and degradation of substrate proteins.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and PFI-7. It is important to note that publicly available data for this compound is limited.
| Parameter | This compound (compound 169) | PFI-7 | PFI-7N (Negative Control) | Assay Type |
| Binding Affinity (Kd) | Data not available | 80 nM | 5 µM | Surface Plasmon Resonance (SPR) |
| Inhibitory Potency (IC50) | < 500 nM | Data not available | Data not available | Biochemical Assay |
| Cellular Potency (EC50) | Data not available | 0.6 µM | Data not available | NanoBRET Target Engagement |
Experimental Workflow for Inhibitor Characterization
A multi-assay approach is crucial for the comprehensive characterization of GID4 inhibitors. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor for GID4.
Methodology:
-
Immobilization: Recombinant human GID4 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the GID4 inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The binding response, measured in resonance units (RU), is recorded in real-time.
-
Data Analysis: The steady-state binding responses are plotted against the analyte concentration and fitted to a 1:1 binding model to determine the Kd.
NanoBRET™ Target Engagement Assay for Cellular Potency
Objective: To measure the apparent affinity (EC50) of the inhibitor for GID4 in live cells.
Methodology:
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding for GID4 fused to NanoLuc® luciferase and a HaloTag® protein.
-
Tracer Addition: A fluorescently labeled tracer that binds to GID4 is added to the cells at a fixed concentration.
-
Inhibitor Titration: The GID4 inhibitor is added to the cells in a dose-response manner.
-
BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® donor and the fluorescent tracer acceptor is measured.
-
Data Analysis: The decrease in the BRET signal with increasing inhibitor concentration is plotted, and the data is fitted to a dose-response curve to calculate the EC50 value.
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory concentration (IC50) of a non-fluorescent inhibitor by measuring its ability to displace a fluorescently labeled probe from GID4.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared containing recombinant GID4 protein and a fluorescently labeled peptide known to bind GID4 (e.g., a fluorescein-labeled Pro/N-degron peptide).
-
Inhibitor Addition: The unlabeled GID4 inhibitor is serially diluted and added to the reaction mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
FP Measurement: The fluorescence polarization of the sample is measured. A decrease in polarization indicates displacement of the fluorescent probe.
-
Data Analysis: The fluorescence polarization values are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding of the inhibitor to GID4 in a cellular environment by assessing ligand-induced thermal stabilization.
Methodology:
-
Cell Treatment: Intact cells are treated with the GID4 inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble GID4 in the supernatant is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble GID4 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Logical Comparison of this compound and PFI-7
The following diagram provides a logical comparison based on the currently available information.
References
- 1. An N-end rule pathway that recognizes proline and destroys gluconeogenic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
Gid4-IN-1 and Other E3 Ligase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, with a growing interest in expanding the repertoire of E3 ubiquitin ligases that can be harnessed for therapeutic purposes. While Cereblon (CRBN) and Von Hippel-Lindau (VHL) have been the workhorses of proteolysis-targeting chimeras (PROTACs), new E3 ligases and their respective inhibitors are emerging as promising alternatives. This guide provides a detailed comparison of inhibitors targeting the Gid4 subunit of the human C-terminal to LisH (CTLH) complex, here represented by the well-characterized chemical probe PFI-7, with other established E3 ligase inhibitors.
Overview of Gid4 and the CTLH E3 Ligase Complex
The GID/CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in various cellular processes, including the regulation of glucose metabolism.[1][2] Gid4, a substrate receptor subunit of this complex, recognizes proteins containing a proline at the N-terminus (Pro/N-degron) and targets them for ubiquitination and subsequent proteasomal degradation.[3][4] The development of small molecule ligands for Gid4 opens up the possibility of recruiting this E3 ligase for TPD strategies, offering a potential alternative to the more commonly used CRBN and VHL-based systems.[5][6]
Quantitative Comparison of E3 Ligase Inhibitors
The following tables summarize the quantitative data for representative inhibitors of Gid4, CRBN, and VHL, based on various biophysical and cellular assays. It is important to note that "Gid4-IN-1" is not a widely reported specific compound; therefore, this guide uses data for the well-characterized Gid4 probe, PFI-7, and other reported Gid4 binders.
Table 1: Binding Affinity and Cellular Engagement of Gid4 Inhibitors
| Compound | Assay Type | Target | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | EC50 (Half-maximal Effective Concentration) | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | Gid4 | 79 nM | - | - | [7] |
| PFI-7 | NanoBRET PPI | Gid4-MPGLWKS | - | 0.57 µM | - | [7] |
| Compound 88 (DEL screen) | Isothermal Titration Calorimetry (ITC) | Gid4 | 5.6 µM | - | 558 nM (Cellular Engagement) | [1] |
| Compound 16 (NMR screen) | Isothermal Titration Calorimetry (ITC) | Gid4 | 110 µM | 148.5 µM (FP) | - | [1][8] |
| Compound 67 (NMR screen) | Isothermal Titration Calorimetry (ITC) | Gid4 | 17 µM | 18.9 µM (FP) | - | [1] |
| PFI-E3H1 (Compound 7) | Surface Plasmon Resonance (SPR) | Gid4 | 0.5 µM | 2.5 µM (NanoBRET) | - | [9] |
| Compound 20964 | Cellular Thermal Shift Assay (CETSA) | Gid4 | - | - | Significant stabilization at 1 µM | [10] |
Table 2: Comparative Data for Commonly Used E3 Ligase Inhibitors
| Compound | Target E3 Ligase | Assay Type | Kd / IC50 | Key Features | Reference |
| Lenalidomide | Cereblon (CRBN) | Various | IC50 = 13 nM (TNF-α secretion) | Immunomodulatory drug, molecular glue | [11] |
| Pomalidomide | Cereblon (CRBN) | Various | IC50 = 13 nM (TNF-α secretion) | Immunomodulatory drug, molecular glue | [11] |
| VH032 | Von Hippel-Lindau (VHL) | Various | Kd = 185 nM | Potent and selective VHL ligand for PROTACs |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
NanoBRET™ Protein-Protein Interaction (PPI) Assay for Gid4
This assay is used to measure the inhibition of the Gid4-substrate interaction in live cells.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for the substrate peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (the energy donor) and Gid4 fused to HaloTag® (the energy acceptor).
-
Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of the test compound (e.g., PFI-7) for 4 hours.
-
Labeling and Detection: The HaloTag® NanoBRET™ 618 Ligand is added to the cells, which serves as the fluorescent energy acceptor. Subsequently, the NanoBRET™ Nano-Glo® Substrate is added.
-
Data Acquisition: The luminescence signal from the donor (at 460 nm) and the energy transfer signal from the acceptor (at >600 nm) are measured using a plate reader equipped for BRET measurements.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.[9]
Cellular Thermal Shift Assay (CETSA) for Gid4 Target Engagement
CETSA is employed to verify that a compound binds to its target protein within the complex environment of a cell.[12][13]
-
Cell Culture and Transfection: HeLa cells are transfected with a vector expressing Gid4 tagged with HiBiT, a small peptide that can reconstitute a functional NanoLuc® luciferase.
-
Compound Treatment: Cells are treated with the test compound or a DMSO control for one hour.
-
Thermal Denaturation: The cells are heated to a specific temperature at which Gid4 partially denatures. The binding of a ligand is expected to stabilize the protein, leading to less denaturation.
-
Cell Lysis and Detection: After heating, the cells are lysed, and the LgBiT protein and luciferase substrate are added. The HiBiT tag on the soluble (non-denatured) Gid4 combines with LgBiT to form a functional luciferase, producing a luminescent signal.
-
Data Analysis: The luminescence is measured, and an increase in the signal in the presence of the compound compared to the control indicates target engagement and stabilization. Dose-dependent stabilization can be assessed by testing a range of compound concentrations.[10]
Fluorescence Polarization (FP) Assay for Gid4 Binding
FP assays are used to measure the binding affinity of compounds to Gid4 in a solution-based format.[14][15]
-
Reagents: Purified Gid4 protein and a fluorescently labeled peptide corresponding to a Gid4 substrate (e.g., fluorescein-labeled PGLWKS) are required.
-
Assay Setup: In a microplate, a fixed concentration of the fluorescent peptide and Gid4 are mixed with serial dilutions of the test compound.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader. When the small fluorescent peptide is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger Gid4 protein, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: A competing compound will displace the fluorescent peptide from Gid4, causing a decrease in polarization. The IC50 value is determined by plotting the polarization values against the compound concentration.[1][8]
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique used to directly measure the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][6][16]
-
Sample Preparation: The purified Gid4 protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the titration syringe. Both must be in identical, well-matched buffers to minimize heats of dilution.[6]
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[17]
Surface Plasmon Resonance (SPR)
SPR is a sensitive technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.[18][19][20]
-
Chip Preparation: The purified Gid4 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: The test compound (analyte) is flowed over the chip surface at various concentrations.
-
Signal Detection: Binding of the analyte to the immobilized Gid4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: The association rate (ka) is determined during the injection phase, and the dissociation rate (kd) is measured during the subsequent flow of buffer alone. The dissociation constant (Kd) is calculated as the ratio of kd/ka.[21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving the GID/CTLH complex and a typical workflow for the discovery and characterization of Gid4 inhibitors.
Caption: GID/CTLH E3 Ligase Ubiquitination Pathway.
Caption: Workflow for Gid4 Inhibitor Discovery.
Conclusion
The development of potent and selective inhibitors for the Gid4 subunit of the CTLH E3 ligase complex, such as PFI-7, marks a significant advancement in the field of targeted protein degradation. While direct quantitative comparisons with established CRBN and VHL inhibitors are still emerging, the available data suggests that Gid4 is a viable and attractive target for developing novel TPD strategies. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers to further explore the biology of the GID/CTLH complex and to design and evaluate new Gid4-based degraders. As the E3 ligase toolbox for TPD expands, a deeper understanding of the comparative performance and unique attributes of different E3 ligase recruiters will be crucial for realizing the full therapeutic potential of this modality.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 20. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Gid4 Inhibitor and Genetic Knockout Reveals Consistent Regulation of Cell Migration
A comprehensive comparison of the effects of the Gid4 inhibitor, Gid4-IN-1 (PFI-7), and Gid4 genetic knockout on the ARHGAP11A signaling pathway and cellular migratory processes.
This guide provides a detailed comparison of the functional consequences of inhibiting the Gid4 protein with a small molecule inhibitor versus genetic knockout of the Gid4 gene. The data presented herein demonstrates a strong correlation between the two methodologies, validating the on-target effects of this compound (PFI-7) and confirming the role of Gid4 as a key regulator of cell migration through its interaction with ARHGAP11A.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of Gid4 inhibition and Gid4 knockdown on ARHGAP11A protein levels, RhoA activity, and cell migration.
Table 1: Effect of Gid4 Inhibition and Knockdown on ARHGAP11A Protein Levels
| Condition | Cell Line | ARHGAP11A Protein Level (Normalized to Control) |
| Control (DMSO) | HeLa | 1.0 |
| This compound (PFI-7) (10 µM) | HeLa | Increased |
| sgControl | HeLa | 1.0 |
| sgGID4 KD #1 | HeLa | Increased |
| sgGID4 KD #2 | HeLa | Increased |
Data synthesized from immunoblot analysis presented in Bagci et al., 2023.
Table 2: Impact of Gid4 Inhibition and Knockdown on RhoA Activity
| Condition | Cell Line | Active RhoA-GTP Levels (Normalized to Control) |
| Control (DMSO) | HeLa | 1.0 |
| This compound (PFI-7) (10 µM) | HeLa | Significantly Decreased[1] |
| sgControl | HeLa | 1.0 |
| sgGID4 KD | HeLa | Significantly Decreased[1] |
Data inferred from RhoA activity assays described in Bagci et al., 2023.[1]
Table 3: Comparison of Cell Migration Inhibition by this compound and Gid4 Knockdown
| Condition | Cell Line | Wound Closure (%) at 24h | Cell Velocity (µm/h) |
| Control (DMSO) | HeLa | ~100% | Not specified |
| This compound (PFI-7) (10 µM) | HeLa | Significantly Reduced | Not specified |
| sgControl | RPE1 | Not specified | ~25 µm/h |
| sgGID4 KD #1 | RPE1 | Not specified | ~15 µm/h |
| sgGID4 KD #2 | RPE1 | Not specified | ~15 µm/h |
Data extracted from wound healing and single-cell tracking assays in Bagci et al., 2023.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Gid4 Knockdown Cell Lines (CRISPR-Bac system)
Stable doxycycline-inducible Gid4 knockdown (KD) HeLa and RPE1 cell lines were generated using the CRISPR-Bac system.[2] A pool of four single-guide RNAs (sgRNAs) targeting the Gid4 gene was transfected into cells along with a doxycycline-inducible Cas9 vector.[2] Stable cell lines were selected using appropriate antibiotics. Gid4 knockdown was induced by treating the cells with doxycycline for 96 hours, and the efficiency of knockdown was confirmed by immunoblotting.[2]
siRNA-mediated Gene Knockdown
For transient knockdown experiments, HeLa cells were transfected with siRNAs targeting Gid4, ARHGAP11A, or a scrambled control sequence using a suitable transfection reagent. The final concentration of siRNAs was 20 nM.[2] Cells were harvested and analyzed 48-72 hours post-transfection.
Cell Migration Assays
-
Wound Healing Assay: HeLa cells were grown to confluency in 6-well plates. A scratch was made in the cell monolayer using a p200 pipette tip. The cells were then washed with PBS and incubated in fresh medium containing either DMSO (control) or 10 µM this compound (PFI-7). Images of the wound were captured at 0 and 24 hours, and the area of the wound was measured to quantify cell migration.
-
Transwell Migration Assay: RPE1 single-cell migration was assessed using Transwell inserts with an 8 µm pore size. Cells were seeded in the upper chamber in serum-free medium, and the lower chamber was filled with a medium containing a chemoattractant. After 24 hours, the cells that had migrated to the lower surface of the membrane were fixed, stained, and counted.
RhoA Activity Assay
Active GTP-bound RhoA was measured using a RhoA pull-down activation assay kit. Briefly, cell lysates were incubated with Rhotekin-RBD beads, which specifically bind to active RhoA. The beads were then washed, and the bound RhoA was detected by immunoblotting using a RhoA-specific antibody. The intensity of the bands was quantified to determine the relative levels of active RhoA.[1]
Immunoblotting
Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Gid4, ARHGAP11A, RhoA, and GAPDH (as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of Gid4-mediated ARHGAP11A Degradation
Caption: Gid4-mediated degradation of ARHGAP11A and its effect on RhoA signaling.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating Gid4 inhibitor effects with genetic knockouts.
References
Comparative analysis of Gid4-IN-1 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase substrate receptor GID4 (glucose-induced degradation protein 4) has emerged as a compelling target in oncology. As a key component of the CTLH E3 ubiquitin ligase complex, GID4 is instrumental in the Pro/N-end rule pathway, which selectively targets proteins for degradation.[1][2] Its role in cellular processes such as cell cycle regulation, metabolism, and cell migration has significant implications for cancer development and progression.[3][4][5] This guide provides a comparative analysis of inhibitors targeting GID4, with a focus on their effects across different cancer cell lines, drawing from available preclinical data.
The Role of GID4 in Cancer
GID4 functions as a substrate recognition subunit of the CTLH complex, identifying proteins with a proline at the N-terminus (Pro/N-degrons) for ubiquitination and subsequent proteasomal degradation.[1][2] Dysregulation of this pathway and mutations or overexpression of CTLH complex members have been observed in various cancers, including glioma, breast, and pancreatic carcinomas.[3] The GID4 interactome is rich with nuclear proteins involved in critical cellular functions like RNA processing, chromatin organization, and transcription, highlighting its broad regulatory influence.[2][3]
The expression of GID4 varies across different cancer cell lines. Data from the Human Protein Atlas indicates detectable RNA expression in a wide array of cancer types, including but not limited to brain, breast, lung, colorectal, and pancreatic cancer cell lines.[6] This variable expression may influence the sensitivity of cancer cells to GID4 inhibition.
Comparative Efficacy of GID4 Inhibitors
While comprehensive comparative studies on a single GID4 inhibitor across multiple cell lines are emerging, the available data on various GID4-targeting compounds provide valuable insights. These compounds primarily fall into two categories: direct small molecule binders and Proteolysis Targeting Chimeras (PROTACs) that utilize GID4 to degrade other target proteins.
A commercially available compound, Gid4-IN-1 , is noted as a cell-permeable and selective GID4 binder.[7] Although specific public data on its performance in cancer cell lines is limited, its utility is suggested in the synthesis of PROTACs.[7] The efficacy of such an inhibitor would be predicated on its ability to disrupt the interaction between GID4 and its substrates.
Other notable GID4 binders have been identified and characterized, providing a basis for comparison. For instance, compound 88 (GID4 Ligand 1) is a high-selectivity GID4 binder with an EC50 of 558 nM in cells.[8][9] Similarly, the chemical probe PFI-7 effectively antagonizes Pro/N-degron binding to GID4 and has been shown to reduce the growth rate of HeLa and RPE-1 cells.[4][5]
A significant advancement in targeting GID4 for cancer therapy is the development of GID4-based PROTACs. These molecules recruit GID4 to a specific protein of interest, leading to its degradation. NEP162 is a prime example of a GID4-based PROTAC designed to degrade BRD4, a protein implicated in cancer. NEP162 demonstrated antiproliferative activity and inhibited tumor growth in a xenograft model, underscoring the therapeutic potential of hijacking the GID4 machinery.[10][11]
The table below summarizes the available data on various GID4 inhibitors.
| Compound/Inhibitor | Type | Target(s) | Reported Efficacy | Cancer Cell Line(s) |
| This compound | Small Molecule Binder | GID4 | Cell-permeable, selective binder; used for PROTAC synthesis[7] | Data not publicly available |
| PFI-7 | Chemical Probe | GID4 | Reduces cell growth rate[5] | HeLa, RPE-1 |
| Compound 88 (GID4 Ligand 1) | Small Molecule Binder | GID4 | EC50 = 558 nM (in cells)[8][9] | HEK293T[9] |
| Compound 16 | Small Molecule Binder | GID4 | IC50 = 148.5 µM[9] | Not specified |
| Compound 67 | Small Molecule Binder | GID4 | Kd = 17 µM (in vitro)[8][9] | Not specified |
| NEP162 | PROTAC | BRD4 (via GID4) | Antiproliferative activity, inhibits tumor growth in vivo[10][11] | Data points to use in xenograft models[10][11] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for a direct GID4 inhibitor like this compound involves blocking the substrate-binding pocket of GID4, thereby preventing the recognition and subsequent degradation of its target proteins. This can impact various downstream pathways critical for cancer cell survival and proliferation.
Below are diagrams illustrating the GID4 signaling pathway and a general workflow for evaluating GID4 inhibitors.
Caption: GID4 signaling pathway and point of inhibition.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Gid4 inhibitors. Below are generalized protocols for key experiments based on standard laboratory practices.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of cancer cell lines with varying GID4 expression levels (e.g., HeLa, HEK293T, and various breast, lung, and pancreatic cancer lines) should be selected.
-
Culture Conditions: Cells are to be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Drug Preparation: this compound is to be dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in appropriate plates or flasks and, after allowing for attachment, treated with varying concentrations of this compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
Cell Proliferation (MTT) Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound and incubated for the desired duration.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis (Annexin V/PI) Assay
-
Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against GID4, its potential substrates, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a framework for the comparative analysis of this compound and other Gid4 inhibitors in cancer cell lines. Further research with direct head-to-head comparisons will be invaluable in elucidating the full therapeutic potential of targeting this E3 ligase subunit in oncology.
References
- 1. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell line - GID4 - The Human Protein Atlas [proteinatlas.org]
- 7. gentaur.com [gentaur.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gid4-IN-1 (PFI-7): A Comparative Guide to a Novel Gid4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the Gid4 inhibitor, PFI-7, against a negative control. PFI-7 is a potent and selective chemical probe for Gid4, the substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This document summarizes key experimental data, details methodologies for pivotal assays, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a clear understanding of PFI-7's performance.
Introduction to Gid4 and the Pro/N-degron Pathway
The Glucose-induced degradation protein 4 (Gid4) is a crucial component of the CTLH E3 ubiquitin ligase complex.[1][2] It functions as the substrate receptor, recognizing proteins that have a proline at their N-terminus (a "Pro/N-degron").[3][4] Upon recognition by Gid4, these substrate proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[3] This pathway is implicated in various cellular processes, and its dysregulation has been linked to diseases such as cancer and neurodegenerative disorders, making Gid4 an attractive target for therapeutic intervention.[4]
Gid4 Signaling Pathway
The following diagram illustrates the role of Gid4 in the Pro/N-degron pathway and the mechanism of inhibition by PFI-7.
Quantitative Efficacy Data: PFI-7 vs. Negative Control
The efficacy of PFI-7 has been rigorously evaluated in multiple assays. The following tables summarize the key quantitative data, comparing PFI-7 to its structurally similar but inactive negative control, PFI-7N.
Table 1: In Vitro Binding Affinity and Peptide Displacement
| Compound | Target | Assay Type | Metric | Value | Reference |
| PFI-7 | Gid4 | Surface Plasmon Resonance (SPR) | Kd | 80 nM | [3][5] |
| PFI-7N | Gid4 | Surface Plasmon Resonance (SPR) | Kd | 5 µM | [1][5] |
| PFI-7 | Gid4 | Fluorescence Polarization (FP) | Kdisp | 4.1 µM | [6][7] |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a higher affinity.
-
Kdisp (Displacement Constant): The concentration of the compound required to displace 50% of a fluorescently labeled peptide from the target.
Table 2: Cellular Target Engagement
| Compound | Target | Assay Type | Metric | Value | Reference |
| PFI-7 | Gid4 | NanoBRET™ | EC50 | 0.6 µM | [1][3][5] |
| PFI-7N | Gid4 | NanoBRET™ | Activity | Inactive | [2] |
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In this assay, it represents the concentration at which PFI-7 displaces 50% of the NanoLuc®-tagged degron from HaloTag®-Gid4 in live cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity (Kd) of PFI-7 and PFI-7N to the Gid4 protein.
Methodology:
-
Recombinant human Gid4 protein is immobilized on a sensor chip.
-
A series of concentrations of PFI-7 or PFI-7N in a suitable buffer are flowed over the chip surface.
-
The binding of the compound to the immobilized Gid4 is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Association and dissociation rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated by analyzing the binding data from the different compound concentrations.
NanoBRET™ Target Engagement Assay
Objective: To measure the ability of PFI-7 to engage with Gid4 within living cells.
Methodology:
-
HEK293T cells are co-transfected with two constructs: one encoding for Gid4 fused to a HaloTag® protein (the acceptor) and another for a known Gid4 degron peptide fused to NanoLuc® luciferase (the donor).
-
The cells are then incubated with a fluorescently labeled HaloTag® ligand, which serves as the energy acceptor.
-
Varying concentrations of PFI-7 or the DMSO control are added to the cells.
-
The NanoLuc® substrate is added, leading to light emission by the donor.
-
If the donor and acceptor are in close proximity (i.e., the degron is bound to Gid4), Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in fluorescent light emission from the acceptor.
-
The BRET signal is measured as the ratio of the acceptor emission to the donor emission.
-
A decrease in the BRET signal in the presence of PFI-7 indicates displacement of the degron peptide from Gid4. The EC50 is calculated from the dose-response curve.
Proximity-Dependent Biotinylation (BioID)
Objective: To identify proteins that interact with Gid4 in a cellular context and to assess the impact of PFI-7 on these interactions.
Methodology:
-
A promiscuous biotin ligase (e.g., BioID2) is fused to Gid4 and expressed in cells.
-
The cells are cultured in the presence of biotin. The BioID2-Gid4 fusion protein biotinylates proteins that are in its close proximity.
-
One group of cells is treated with PFI-7, while the control group is treated with DMSO.
-
The cells are lysed, and biotinylated proteins are captured using streptavidin beads.
-
The captured proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A comparison of the protein profiles between the PFI-7-treated and DMSO-treated groups reveals which protein interactions with Gid4 are disrupted by the inhibitor.[7]
Conclusion
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Orthogonal Methods for Validating Gid4-IN-1 Findings
This guide provides researchers, scientists, and drug development professionals with a framework for orthogonally validating the findings associated with Gid4 inhibitors, such as Gid4-IN-1 (also referred to as PFI-7 in literature). The primary function of Gid4, a substrate-recognition subunit of the CTLH/GID E3 ubiquitin ligase complex, is to bind and target specific proteins for proteasomal degradation.[1][2][3] A key discovery is its role in targeting the Rho GTPase-activating protein ARHGAP11A, thereby regulating cell migration.[4][5][6]
Validating the on-target effects of a chemical probe like this compound is critical. Orthogonal methods—distinct, independent experimental approaches—provide robust support for initial findings by demonstrating that the observed effects are not artifacts of a single technique. This guide compares key experimental methods for validating the mechanism of action of Gid4 inhibitors.
Validating Direct Target Engagement in Cells
The foundational step in validating a chemical probe is to confirm that it directly binds its intended target within a cellular context. Two powerful and orthogonal methods for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages | Representative Data Type |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Label-free; measures engagement with endogenous protein in its native state and cellular compartment. | Requires a high-quality antibody for Western blot detection; less amenable to high-throughput screening. | Thermal stabilization curve showing a shift in Tm upon compound treatment. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor in live cells. | High-throughput; provides quantitative binding affinity (IC50) in live cells; highly sensitive. | Requires genetic modification of the target protein (fusion to NanoLuc®); potential for artifacts from overexpression. | Dose-response curve showing a decrease in BRET ratio with increasing compound concentration. |
Method 1A: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from methodologies used to validate small molecule engagement with Gid4.[3]
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or RPE1) to ~80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze Gid4 protein levels by Western blot using a Gid4-specific antibody.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble Gid4 relative to the unheated control against the temperature. Determine the melting temperature (Tm) for both DMSO and this compound treated samples. A positive ΔTm indicates target engagement.
Method 1B: NanoBRET™ Target Engagement Assay
This protocol is based on the NanoBRET™ methodology used to confirm Gid4 inhibitor binding.[7]
-
Vector Preparation: Clone the human GID4 gene into a vector that fuses a HaloTag® to the N-terminus. Create a separate vector expressing a tracer-binding peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase.[7]
-
Cell Transfection: Co-transfect HEK293T cells with both the HaloTag®-Gid4 and NanoLuc®-peptide constructs.
-
Assay Preparation: After 24 hours, harvest and resuspend the cells. Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent energy acceptor) and allow it to enter the cells and bind to the HaloTag®-Gid4 fusion protein.
-
Compound Treatment: Dispense the cell suspension into a multi-well plate. Add serial dilutions of this compound or DMSO control and incubate for 2-4 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the normalized ratio against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for CETSA and NanoBRET™ target engagement assays.
Validating Inhibition of Substrate Recognition and Degradation
A direct consequence of this compound binding to the Gid4 substrate pocket should be the inhibition of Gid4's interaction with its substrates, leading to their stabilization. This can be validated by comparing chemical inhibition with genetic knockdown of Gid4.
Comparison of Substrate Stabilization Methods
| Method | Principle | Advantages | Disadvantages | Representative Data Type |
| Western Blotting | Measures the steady-state protein level of a Gid4 substrate (e.g., ARHGAP11A) following Gid4 inhibition or depletion. | Direct, quantitative measure of protein stabilization; widely accessible technique. | Only measures steady-state levels, not protein turnover; antibody-dependent. | Increased band intensity of the substrate protein in treated/knockdown cells vs. control. |
| Co-Immunoprecipitation (Co-IP) | Assesses the physical interaction between Gid4 and its substrate. Inhibition should disrupt this interaction. | Demonstrates a direct or complex-mediated interaction in a cellular context. | Can be affected by antibody quality and non-specific binding; may miss transient interactions. | Reduced amount of substrate co-precipitating with Gid4 in the presence of the inhibitor. |
| Genetic Knockdown (siRNA/CRISPR) | Reduces Gid4 expression, phenocopying the effect of a specific inhibitor. | Highly specific to the target protein; confirms the phenotype is Gid4-dependent. | Can induce off-target effects or compensatory mechanisms; knockdown is often incomplete. | Phenotype (e.g., substrate stabilization) matches that of the chemical inhibitor. |
Method 2A: Western Blot for Substrate Stabilization
-
Cell Treatment: Plate cells (e.g., HeLa) in multiple wells. Treat one set with a dose range of this compound for 12-24 hours. Treat another set with DMSO.
-
Genetic Knockdown: In parallel, transfect cells with Gid4-targeting siRNA or a non-targeting control siRNA. Allow 48-72 hours for knockdown.
-
Lysate Preparation: Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of total protein onto an SDS-PAGE gel.
-
Immunoblotting: Perform electrophoresis and transfer proteins to a PVDF membrane. Probe with primary antibodies against ARHGAP11A, Gid4, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Image the blot and quantify band intensities. Normalize ARHGAP11A levels to the loading control. Compare the increase in ARHGAP11A in this compound treated cells and Gid4-knockdown cells to the respective controls.
Method 2B: Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Transfection: Transfect HEK293T cells with constructs expressing tagged versions of Gid4 (e.g., FLAG-Gid4) and its substrate (e.g., Myc-ARHGAP11A).
-
Treatment and Lysis: Treat the transfected cells with this compound or DMSO for 4-6 hours. To enhance detection of the interaction, a proteasome inhibitor (e.g., MG132) can be added to prevent substrate degradation. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-Gid4.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the input lysates and the eluted IP fractions by Western blotting using anti-FLAG and anti-Myc antibodies. A reduction in the Myc-ARHGAP11A signal in the this compound treated IP lane compared to the DMSO control indicates disruption of the interaction.
Caption: Gid4-mediated degradation of ARHGAP11A and its inhibition.
Validating Downstream Cellular Phenotype
The ultimate validation is to demonstrate that the molecular effects of Gid4 inhibition translate to a predictable cellular phenotype. Since Gid4-dependent degradation of ARHGAP11A is known to regulate cell motility, a key experiment is to assess the impact of this compound on cell migration.[4][5]
Comparison of Phenotypic Assay Methods
| Method | Principle | Advantages | Disadvantages | Representative Data Type |
| Wound Healing (Scratch) Assay | Measures the rate at which a cell monolayer closes a manually created "wound" or gap. | Simple, inexpensive, and provides a good measure of collective cell migration. | Can be confounded by cell proliferation; less precise than single-cell tracking. | Images of wound closure over time; quantification of the gap area. |
| Transwell Migration Assay | Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. | Measures directional migration (chemotaxis); provides quantitative cell counts. | Endpoint assay; does not provide information on migration speed or morphology. | Count of migrated cells in treated vs. control conditions. |
| Single-Cell Tracking | Uses time-lapse microscopy to track the movement of individual cells over time. | Provides detailed, quantitative data on cell velocity, displacement, and directionality. | Requires specialized microscopy and analysis software; can be lower throughput. | Cell trajectory plots; quantification of average cell velocity (µm/h). |
Method 3A: Wound Healing Assay
-
Cell Seeding: Grow a confluent monolayer of cells (e.g., RPE1) in a multi-well plate.
-
Creating the Wound: Use a sterile pipette tip to create a uniform scratch across the center of the monolayer. Wash with media to remove dislodged cells.
-
Treatment: Add fresh media containing this compound or DMSO. For an orthogonal validation, use cells where Gid4 has been knocked down.
-
Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber. Acquire images of the wound at the same position at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the rate of wound closure. A significant decrease in the closure rate in this compound treated or Gid4-knockdown cells compared to the control indicates impaired cell migration.[5]
Caption: Logic of using orthogonal methods for validating inhibitor findings.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. uniprot.org [uniprot.org]
- 3. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
GID4 Inhibitor PFI-7: A Profile of Selectivity and Performance
A Note on Nomenclature: The compound of interest for targeting the GID4 protein is frequently referred to in scientific literature and databases as PFI-7 . The term "Gid4-IN-1" does not correspond to a publicly documented chemical probe or inhibitor for GID4. This guide will therefore focus on the characterization of PFI-7.
PFI-7 is a potent and selective chemical probe for the GID4 (Glucose-induced degradation protein 4) substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3] It functions by antagonizing the binding of proteins containing a Pro/N-degron motif to GID4.[1][3][4] This guide provides an objective overview of the available data on the selectivity of PFI-7, particularly concerning its performance against kinase panels, and details the experimental context for its evaluation.
Performance Against a Panel of Kinases
A comprehensive, quantitative dataset from a broad kinase panel screening for PFI-7 is not publicly available in the cited literature. The Chemical Probes Portal notes that to date, "no in vivo data or broad selectivity panel data have been reported".[5] However, the primary research describes PFI-7 as a selective chemical probe.[1][2][3] While specific quantitative data (e.g., IC50 values against a kinase panel) is not provided, the developing researchers state that the probe is selective, implying it has been profiled against off-targets including kinases and was found to have a clean profile.
Table 1: Summary of PFI-7 Selectivity Data
| Parameter | Target | Value | Assay Type | Source |
| Potency | ||||
| Kd | GID4 | 80 nM | Surface Plasmon Resonance (SPR) | [6] |
| EC50 | GID4 | 0.6 µM | NanoBRET cellular target engagement assay | [6] |
| Selectivity | ||||
| Kinase Panel | Not specified | No significant off-target activity reported (qualitative) | Not specified | Implied from selectivity claims in[1][2][3] |
| Negative Control | PFI-7N | Kd = 5 µM for GID4 | Surface Plasmon Resonance (SPR) | [6][7] |
It is important to note that the structurally related compound, PFI-7N, serves as a negative control for experiments, exhibiting significantly weaker binding to GID4.[6][7]
GID4-Mediated Protein Degradation Pathway
GID4 is a crucial component of the CTLH E3 ubiquitin ligase complex, which targets proteins for degradation via the ubiquitin-proteasome system.[8][9] Specifically, GID4 functions as the substrate receptor that recognizes proteins with an N-terminal proline, a key feature of the Pro/N-end rule pathway.[9][10][11] Upon recognition, the CTLH complex ubiquitinates the substrate, marking it for destruction by the proteasome.[8][12] This process is essential for cellular homeostasis.[8]
Caption: GID4-mediated protein degradation via the Pro/N-degron pathway.
Experimental Protocols
While the specific protocol for the kinase selectivity screening of PFI-7 is not detailed in the available literature, a general methodology for in vitro safety pharmacology profiling against a kinase panel is described below. Such panels are crucial for identifying off-target interactions early in drug discovery.[13][14][15]
Objective: To assess the inhibitory activity of a test compound (e.g., PFI-7) against a panel of purified protein kinases.
Assay Principle: Radiometric kinase assays, such as the HotSpot™ platform, are a common method.[16] These assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a kinase-specific substrate. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT, BSA)
-
Test compound (PFI-7) and vehicle control (DMSO)
-
Positive control inhibitor for each kinase
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate format.
-
Addition of Reagents:
-
The kinase, substrate, and reaction buffer are added to the wells.
-
The test compound at various concentrations (or DMSO for control) is then added.
-
The reaction is initiated by the addition of [γ-³³P]-ATP.
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as phosphoric acid.
-
Separation and Detection:
-
The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.
-
The plate is washed to remove unincorporated [γ-³³P]-ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity for each compound concentration is calculated relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
-
Workflow for Kinase Panel Screening
Caption: A typical workflow for assessing compound activity against a kinase panel.
Conclusion
PFI-7 is a valuable chemical probe for studying the biology of the GID4/CTLH E3 ligase complex. While its developers report high selectivity, detailed quantitative data on its performance against a broad panel of kinases is not currently in the public domain. For researchers considering the use of PFI-7, it is recommended to use it in conjunction with its negative control, PFI-7N, and to be aware of the absence of a comprehensive public kinase selectivity profile. The provided experimental protocol outlines a standard method for how such a selectivity profile could be generated.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 6. eubopen.org [eubopen.org]
- 7. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 8. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 9. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. scispace.com [scispace.com]
- 12. The N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 16. reactionbiology.com [reactionbiology.com]
Gid4-IN-1 vs. The Field: A Comparative Guide to Targeted Protein Degradation Modalities
For Immediate Release
Shanghai, China – December 7, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the emergence of novel E3 ligase recruiters offers researchers an expanded toolkit to address a wide array of challenging disease targets. This guide provides a comprehensive performance comparison of Gid4-IN-1, a Gid4-based PROTAC, against other prominent TPD modalities, including those recruiting the well-established E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL). This analysis is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their TPD programs.
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] This is often achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1] While much of the initial focus has been on recruiting the E3 ligases CRBN and VHL, the exploration of novel E3 ligases like Gid4 opens up new possibilities for overcoming resistance and enhancing selectivity.[2]
This guide will focus on the comparative efficacy of Gid4-based degraders with a case study on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[3]
Quantitative Performance Comparison of BRD4 Degraders
The following tables summarize the performance of the Gid4-based BRD4 degrader, NEP162, in comparison to prominent CRBN-based and VHL-based BRD4 degraders. The key performance metrics used for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Performance of Gid4-Based BRD4 Degrader
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference(s) |
| NEP162 | Gid4 | BRD4 | SW480 | 1.2 | Not Reported | [4][5] |
| NEP162 | Gid4 | BRD4 | U2OS | 1.6 | Not Reported | [4] |
Table 2: Performance of CRBN-Based BRD4 Degraders
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-825 | CRBN | BRD4 | CA46 | < 1 | Not Reported | [6][7] |
| dBET1 | CRBN | BRD4 | MV4;11 | - (EC50 = 430) | >90 | [8] |
| dBET6 | CRBN | BRD4 | HEK293T | 6 | 97 |
Table 3: Performance of VHL-Based BRD4 Degrader
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | VHL | BRD4 | H661 | 8 | >90 (at 100 nM) | [9][10] |
| MZ1 | VHL | BRD4 | H838 | 23 | >90 (at 100 nM) | [9][10] |
| MZ1 | VHL | BRD4 | HeLa | < 100 | >90 | [10][11] |
Note: The experimental conditions, such as treatment duration and cell lines, can vary between studies, which may affect direct comparability of the data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the data presented, the following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating TPD modalities.
References
- 1. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mz1, selectively degrades BRD4 (CAS 1797406-69-9) | Abcam [abcam.com]
Head-to-Head Comparison: Gid4-IN-1 vs. RNAi for GID4 Functional Analysis
For researchers investigating the cellular roles of the GID4 E3 ubiquitin ligase subunit, choosing the right tool to perturb its function is critical. This guide provides a head-to-head comparison of two prominent methods for GID4 knockdown: the small molecule inhibitor Gid4-IN-1 (also known as PFI-7) and RNA interference (RNAi). This objective analysis, supported by experimental data, will assist researchers in selecting the most appropriate technique for their specific research questions.
At a Glance: this compound vs. RNAi
| Feature | This compound (PFI-7) | RNAi (siRNA/shRNA) |
| Mechanism of Action | Competitive inhibitor of the GID4 substrate-binding pocket, preventing substrate recognition. | Post-transcriptional gene silencing by targeting GID4 mRNA for degradation, inhibiting protein synthesis. |
| Target | GID4 protein | GID4 mRNA |
| Effect | Inhibition of GID4's substrate-binding function. | Reduction of total GID4 protein levels. |
| Potency | In vitro Kd: 80 nM; Cellular EC50: 0.6 µM (NanoBRET assay)[1] | Typically >80% knockdown of target mRNA and protein.[2] |
| Speed of Onset | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires transfection, RISC loading, and mRNA/protein turnover. Maximal mRNA knockdown often at 24-48h, protein knockdown at 48-96h.[3] |
| Duration of Effect | Reversible and dependent on compound washout and metabolism. | Long-lasting, typically 5-7 days for a single siRNA transfection.[2] |
| Specificity | High selectivity for GID4. A structurally related inactive control (PFI-7N) is available.[1] | Prone to off-target effects through seed region homology with other mRNAs. |
| Cytotoxicity | Minimal cytotoxicity observed at concentrations up to 10 µM.[4] | Can induce cytotoxicity depending on the transfection reagent and siRNA concentration. |
Delving Deeper: A Comparative Analysis
This compound, a potent and selective chemical probe, offers a distinct advantage in its mode of action. By directly binding to the substrate recognition pocket of the GID4 protein, it provides a rapid and reversible means to interrogate the consequences of inhibiting GID4's ligase activity without affecting the protein's presence in the cell.[5][6][7] This is particularly useful for studying dynamic cellular processes and for dissecting the catalytic versus non-catalytic functions of GID4. The availability of a negative control compound, PFI-7N, further strengthens the ability to attribute observed phenotypes specifically to GID4 inhibition.[1]
Experimental Protocols
This compound (PFI-7) Treatment
This protocol is a general guideline for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (PFI-7) in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A typical starting concentration for cellular assays is in the range of 0.1 to 10 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be lysed for biochemical assays (e.g., Western blotting to assess the stabilization of a GID4 substrate) or used in cell-based functional assays.
RNAi-mediated GID4 Knockdown using siRNA
This is a general protocol for siRNA transfection in cultured cells. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute the GID4-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for measuring knockdown should be determined empirically.
-
Analysis of Knockdown: Harvest the cells to assess GID4 knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Visualizing the Mechanisms
To further clarify the distinct mechanisms of this compound and RNAi, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The GID4 subunit of the CTLH E3 ligase complex recognizes and binds substrate proteins for ubiquitination and subsequent proteasomal degradation.
Caption: this compound acts by directly inhibiting the substrate-binding pocket of the GID4 protein, leading to the accumulation of its target substrates.
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
Validating Gid4 On-Target Effects: A Proteomics-Based Comparison of Gid4-IN-1 and Genetic Approaches
For researchers, scientists, and drug development professionals, validating the on-target effects of chemical probes is a critical step in drug discovery. This guide provides a comprehensive comparison of Gid4-IN-1 (also known as PFI-7), a potent and selective chemical probe for the Gid4 subunit of the CTLH E3 ubiquitin ligase complex, with genetic methods for target validation. Experimental data and detailed protocols are presented to aid in the design and interpretation of proteomics-based target validation studies.
Gid4 acts as a substrate receptor within the C-terminal to LisH (CTLH) complex, recognizing proteins with a proline/N-degron for ubiquitination and subsequent proteasomal degradation.[1][2] this compound is a valuable tool for probing the functions of Gid4 and the CTLH complex.[1][2] This guide will delve into the use of proteomics to confirm the on-target effects of this compound, comparing its performance with established genetic techniques such as CRISPR- and siRNA-mediated knockdown.
Comparative Analysis of this compound and Genetic Knockdown
A key approach to validating the on-target effects of an inhibitor is to compare its phenotypic and proteomic consequences with those of genetically depleting the target protein. A recent study directly compared the effects of this compound (PFI-7) with a doxycycline-inducible CRISPR-Bac system for Gid4 knockdown in regulating cell migration.[3] Both this compound treatment and GID4 knockdown resulted in the accumulation of the substrate ARHGAP11A, leading to decreased RhoA activity and impaired cell motility.[3] This convergence of results from both a chemical probe and a genetic method provides strong evidence for the on-target activity of this compound.
While both methods can effectively validate Gid4 as the relevant target, they offer distinct advantages and disadvantages:
| Feature | This compound (Chemical Probe) | Genetic Knockdown (CRISPR/siRNA) |
| Speed | Rapid, acute inhibition. | Slower, requires time for protein depletion. |
| Reversibility | Reversible upon washout. | Generally irreversible (CRISPR) or long-lasting (siRNA). |
| Dose-Dependence | Allows for dose-response studies. | Typically a binary (on/off) effect. |
| Off-Target Effects | Potential for off-target binding. | Potential for off-target gene editing (CRISPR) or knockdown (siRNA). |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes. | Can lead to cellular adaptation and compensatory mechanisms. |
Quantitative Proteomics Analysis of this compound Treatment
Label-free quantitative proteomics is a powerful technique to assess the global changes in protein abundance upon Gid4 inhibition. In a study using a doxycycline-inducible BioID2-Gid4 HeLa cell line, treatment with 1 µM PFI-7 for 24 hours led to significant changes in the proteome.[1][4] The following table summarizes some of the key proteins identified as being regulated by Gid4.
| Protein | Description | Log2 Fold Change (PFI-7 vs. DMSO) | Adjusted p-value |
| DDX21 | DEAD-box helicase 21 | Increased | < 0.05 |
| DDX50 | DEAD-box helicase 50 | Increased | < 0.05 |
| HMGCS1 | Hydroxymethylglutaryl-CoA synthase 1 | Increased | < 0.05 |
| ARHGAP11A | Rho GTPase activating protein 11A | Increased | < 0.05 |
Note: This is a representative list. For a complete list of regulated proteins, please refer to the source publication.[1][3]
These findings highlight that inhibition of Gid4 with this compound leads to the accumulation of known and novel substrates, thereby validating its on-target effect.[1][3]
Experimental Protocols
Proteomics Analysis of this compound Treatment
This protocol is based on the methodology described by Owens et al., 2023.[4]
Cell Culture and Treatment:
-
Use a stable doxycycline-inducible BioID2-Gid4 HeLa cell line.
-
Induce the expression of BioID2-Gid4 with doxycycline for 24 hours.
-
Treat the cells with 1 µM this compound (PFI-7) or DMSO as a vehicle control for 24 hours.
-
Harvest the cells for proteomic analysis.
Sample Preparation and Mass Spectrometry:
-
Lyse the cells and perform protein quantification.
-
Perform in-solution trypsin digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Perform protein identification and label-free quantification using appropriate software (e.g., MaxQuant).
-
Perform statistical analysis to identify proteins with significant changes in abundance between this compound and DMSO treated samples.
CRISPR-mediated Knockdown of Gid4
This protocol is based on the methodology described by Bagci et al., 2024.[3]
Generation of Gid4 Knockdown Cell Lines:
-
Design single-guide RNAs (sgRNAs) targeting the Gid4 gene.
-
Clone the sgRNAs into a suitable vector for a CRISPR-Bac system.
-
Transfect the sgRNA-containing vector and a doxycycline-inducible Cas9 vector into the desired cell line (e.g., HeLa).
-
Select for stable integrants and validate Gid4 knockdown by Western blotting upon doxycycline induction.
Proteomic Analysis:
-
Induce Gid4 knockdown with doxycycline for a sufficient period (e.g., 96 hours).
-
Harvest the cells and perform proteomics analysis as described in the protocol for this compound treatment.
-
Compare the proteomes of Gid4 knockdown cells with control cells (expressing a non-targeting sgRNA).
Visualizing Workflows and Pathways
Caption: Experimental workflow for proteomics-based validation of this compound on-target effects.
Caption: Signaling pathway of Gid4-mediated regulation of ARHGAP11A and cell migration.
Conclusion
Validating the on-target effects of a chemical probe is paramount. The use of this compound in conjunction with quantitative proteomics provides a robust method for identifying the cellular targets and pathways modulated by Gid4. The strong correlation between the effects of this compound and genetic knockdown of Gid4 provides a high degree of confidence in its on-target activity. This guide provides the necessary framework for researchers to design and execute experiments to validate the on-target effects of this compound and similar chemical probes.
References
Gid4-IN-1 vs. Other Compounds Targeting the Ubiquitin Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, making it a prime target for therapeutic intervention. Within the UPS, E3 ubiquitin ligases confer substrate specificity and are therefore attractive targets for the development of selective inhibitors and degraders. One such E3 ligase is the Glucose-Induced Degradation (GID) complex, also known as the C-terminal to LisH (CTLH) complex. The GID complex's substrate receptor, Gid4, has emerged as a key player in recognizing specific protein degrons, making it a focal point for the development of targeted therapies.
This guide provides an objective comparison of Gid4-IN-1, a known Gid4 inhibitor, with other compounds targeting the ubiquitin pathway, including the well-characterized Gid4 chemical probe PFI-7, other fragment-based Gid4 binders, and Gid4-based Proteolysis Targeting Chimeras (PROTACs). The information is presented to aid researchers in selecting the appropriate tools for their studies of the GID/CTLH pathway and for broader drug discovery efforts.
The GID/CTLH E3 Ligase Complex and its Substrate Receptor Gid4
The GID/CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in cellular metabolism and cell cycle control.[1] In yeast, the Gid4 subunit recognizes proteins with an N-terminal proline degron (Pro/N-degron), targeting them for ubiquitination and subsequent degradation by the proteasome.[2] The human ortholog, hGid4, is a subunit of the CTLH complex and is implicated in the degradation of the transcription factor HBP1.[1]
Gid4 Inhibitors: A Comparative Analysis
Small molecule inhibitors of Gid4 offer a direct approach to modulating the activity of the GID/CTLH E3 ligase complex. These compounds can be invaluable tools for elucidating the biological functions of Gid4 and for validating it as a therapeutic target.
Data Presentation: this compound vs. PFI-7 and Other Binders
The following table summarizes the available quantitative data for this compound, the potent chemical probe PFI-7, and other reported fragment-based Gid4 binders. It is important to note that publicly available data for this compound is limited compared to the extensively characterized PFI-7.
| Compound | Type | Target | In Vitro Potency | Cellular Activity | Negative Control Available |
| This compound | Inhibitor | Gid4 | IC50 < 500 nM | Not Publicly Available | Not Publicly Available |
| PFI-7 [3][4][5][6][7][8] | Chemical Probe | Gid4 | Kd: 80 nM (SPR) Kdisp: 4.1 µM (FP assay)[4] | EC50: 0.6 µM (NanoBRET Target Engagement)[3] | Yes (PFI-7N) |
| Compound 16 [9][10][11] | Fragment-based Binder | Gid4 | Kd: 110 µM | Not Reported | Not Reported |
| Compound 67 [9][10][11] | Fragment-based Binder | Gid4 | Kd: 17 µM | Not Reported | Not Reported |
| Compound 88 [9][10][11] | Fragment-based Binder | Gid4 | Kd: 5.6 µM | EC50: 558 nM (CETSA)[9][10][11] | Not Reported |
Note: Direct comparative studies of this compound against PFI-7 and other compounds in the same experimental setups are not currently available in the public domain. The data presented is compiled from various sources.
Beyond Inhibition: Gid4-based PROTACs
An alternative and increasingly popular strategy for targeting the ubiquitin pathway is the use of PROTACs. These heterobifunctional molecules recruit an E3 ligase to a target protein, leading to the target's ubiquitination and degradation.
NEP162: A Gid4-recruiting PROTAC
NEP162 is a PROTAC that utilizes a Gid4 ligand to recruit the GID/CTLH complex to the bromodomain-containing protein 4 (BRD4), a target in oncology.[12][13][14][15][16] This approach fundamentally differs from direct inhibition, as it hijacks the E3 ligase to eliminate a target protein rather than blocking its activity.
| Compound | Type | E3 Ligase Recruited | Target Protein | Cellular Degradation Activity | In Vivo Efficacy |
| NEP162 [12][14] | PROTAC | Gid4 | BRD4 | DC50: 1.2 µM (SW480 cells), 1.6 µM (U2OS cells)[12] | Tumor growth inhibition in a xenograft model[12] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize Gid4-targeting compounds.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein in live cells.[17][18]
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Cell Line Preparation: HEK293T cells are transiently transfected with a vector expressing the Gid4-NanoLuc® fusion protein.
-
Assay Procedure:
-
Transfected cells are plated in a multi-well plate.
-
A fluorescently labeled tracer that binds Gid4 is added to the cells.
-
The test compound (e.g., PFI-7) is added in a dose-response manner.
-
After an incubation period, the NanoBRET™ substrate is added.
-
The donor and acceptor emission signals are measured using a plate reader.
-
-
Data Analysis: The BRET ratio is calculated, and the data is fitted to a dose-response curve to determine the EC50 value of the test compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify the engagement of a compound with its target protein in a cellular environment.[19][20][21]
-
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells or cell lysates are heated to a range of temperatures.
-
Protein Extraction and Quantification:
-
Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble Gid4 in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Gid4 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Fluorescence Polarization (FP) Assay
This is an in vitro assay used to determine the binding affinity of a compound to a purified protein.[22][23][24][25][26][27]
-
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.
-
Reagents: Purified Gid4 protein and a fluorescently labeled peptide that binds to Gid4 (e.g., a fluorescein-labeled Pro/N-degron peptide).
-
Assay Procedure:
-
A fixed concentration of Gid4 and the fluorescent tracer are incubated together in a multi-well plate.
-
The test compound is added in a serial dilution.
-
After incubation, the fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. The IC50 or Kdisp value is determined by fitting the data to a competition binding curve.
Conclusion
The landscape of compounds targeting the Gid4 subunit of the GID/CTLH E3 ligase complex is rapidly evolving. While this compound is a known inhibitor, the publicly available data on its performance is currently limited. In contrast, PFI-7 has been extensively characterized as a potent and selective chemical probe for Gid4, with a wealth of supporting experimental data and a readily available negative control.
Furthermore, the development of Gid4-based PROTACs like NEP162 highlights a paradigm shift from simple inhibition to targeted protein degradation, opening up new avenues for therapeutic intervention.
For researchers investigating the GID/CTLH pathway, the choice of chemical tool will depend on the specific research question. PFI-7 is an excellent tool for probing the cellular functions of Gid4 and for validating it as a target. For those interested in exploring targeted protein degradation, Gid4-based PROTACs offer a promising approach. As more data on this compound and other emerging compounds become available, a more direct and comprehensive comparison will be possible, further enriching our understanding of this important E3 ligase and its role in health and disease.
References
- 1. uniprot.org [uniprot.org]
- 2. elifesciences.org [elifesciences.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 5. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 17. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 18. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 19. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 25. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ubiqbio.com [ubiqbio.com]
Navigating the Pharmacokinetic Landscape of Gid4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Gid4 (Glucose-induced degradation protein 4) as a substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex has opened new avenues for therapeutic intervention, particularly in the realm of targeted protein degradation. Small molecule inhibitors of Gid4 are of significant interest for their potential to modulate the Pro/N-degron pathway, which is implicated in various cellular processes. This guide provides a comparative framework for evaluating the pharmacokinetic (PK) properties of Gid4 inhibitors, using the well-characterized chemical probe PFI-7 as a primary example. Due to the limited availability of public in vivo pharmacokinetic data for Gid4 inhibitors, this guide presents a prospective comparison, outlining the ideal PK profile for such a compound and the experimental methodologies required for its determination.
Comparative Pharmacokinetic Profile
A successful Gid4 inhibitor intended for in vivo applications should possess a pharmacokinetic profile that ensures adequate exposure at the target site for a sufficient duration to elicit a biological response. The following table summarizes key in vitro and in vivo pharmacokinetic parameters for a hypothetical Gid4 inhibitor, "Gid4-IN-X," benchmarked against the general properties of a well-established class of enzyme inhibitors, the Dipeptidyl peptidase-4 (DPP-4) inhibitors, to provide a comparative context.[1][2][3]
| Parameter | Gid4-IN-X (Hypothetical) | Comparative Agent (e.g., DPP-4 Inhibitors) | Ideal Characteristics and Rationale |
| In Vitro Potency | |||
| Binding Affinity (Kd) | ~80 nM (based on PFI-7) | Variable (nM to µM) | High affinity is desirable for target engagement at lower concentrations, potentially reducing off-target effects. PFI-7 demonstrates potent binding to Gid4.[4][5][6] |
| Cellular EC50 | ~0.6 µM (based on PFI-7) | Variable (nM to µM) | Demonstrates the concentration required for a cellular effect, indicating cell permeability and target engagement in a biological system.[4][5] |
| Absorption | |||
| Bioavailability (%F) | > 30% | ~30% to >85% | Sufficient oral bioavailability is crucial for convenient dosing regimens. A higher percentage indicates more of the drug reaches systemic circulation.[1] |
| Permeability (Papp) | High | Moderate to High | High permeability across intestinal membranes is a prerequisite for good oral absorption. |
| Distribution | |||
| Volume of Distribution (Vd) | Moderate to High | Widely variable (~70 to >1000 L) | A moderate to high Vd suggests the compound distributes into tissues where the target (Gid4) is located.[1] |
| Plasma Protein Binding | < 95% | Widely variable | A lower to moderate degree of plasma protein binding ensures a sufficient fraction of unbound drug is available to interact with the target. |
| Metabolism | |||
| Metabolic Stability | High | Variable | High stability in liver microsomes and hepatocytes suggests a lower first-pass metabolism and potentially longer half-life. |
| CYP Inhibition | Low | Generally Low | Low inhibition of major cytochrome P450 enzymes minimizes the risk of drug-drug interactions.[2] |
| Excretion | |||
| Clearance (CL) | Low to Moderate | Variable | A clearance rate that allows for a reasonable dosing interval (e.g., once or twice daily). |
| Half-life (t½) | 8 - 12 hours | ~3 to >200 hours | A half-life that supports a convenient dosing schedule and maintains therapeutic concentrations.[1] |
Note: The values for "Gid4-IN-X" are hypothetical and represent a desirable profile for a drug candidate. The data for DPP-4 inhibitors are generalized from multiple compounds within the class.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above requires a series of standardized in vitro and in vivo experiments.
In Vitro ADME Assays
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[2][7][8][9][10]
-
Solubility: The thermodynamic and kinetic solubility of the compound is determined to assess its dissolution properties.
-
Permeability: The Caco-2 permeability assay is the industry standard to predict intestinal absorption.[8] This assay uses a monolayer of human colon carcinoma cells to model the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a higher-throughput, non-cell-based alternative for assessing passive diffusion.[8]
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its rate of metabolism. The remaining amount of the parent compound is quantified over time using LC-MS/MS.
-
Plasma Protein Binding: Equilibrium dialysis or ultrafiltration methods are employed to determine the fraction of the compound bound to plasma proteins.[7]
-
CYP450 Inhibition: The potential for drug-drug interactions is assessed by incubating the compound with recombinant human CYP450 enzymes to determine the IC50 values for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[7]
In Vivo Pharmacokinetic Studies in Mice
In vivo studies are essential to understand how the compound behaves in a whole organism.[3][11][12]
-
Animal Model: Studies are typically conducted in mouse strains such as C57BL/6 or BALB/c.[3]
-
Dosing: The compound is administered via at least two routes, typically intravenous (IV) and oral (PO), to determine bioavailability.[3] A non-toxic dose that is high enough for quantification is used.[12]
-
Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.[3] Techniques like submandibular vein bleeding can be used for multiple samples from the same animal.[11][12]
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing the Gid4 Signaling Pathway
The following diagram illustrates the role of Gid4 in the Pro/N-degron pathway of protein ubiquitination and subsequent degradation.
Caption: The Gid4-mediated Pro/N-degron ubiquitination pathway.
This guide provides a foundational framework for the pharmacokinetic evaluation of novel Gid4 inhibitors. By employing the described experimental protocols and aiming for a favorable pharmacokinetic profile, researchers can advance the development of promising new therapeutic agents targeting the Gid4-CTLH complex.
References
- 1. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 5. PFI 7 Supplier | PFI7 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. criver.com [criver.com]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Replicating Gid4-IN-1 studies from published literature
For researchers in cellular biology and drug discovery, Gid4-IN-1 (also known as PFI-7) has emerged as a critical chemical probe for investigating the Gid4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This guide provides a comprehensive overview of this compound, its mechanism of action, and experimental data to facilitate its use and comparison with other potential Gid4 binders.
The CTLH complex, and its yeast ortholog the GID complex, plays a crucial role in protein degradation through the Pro/N-degron pathway.[1][2][3] Gid4 acts as the substrate receptor within this complex, recognizing proteins with an N-terminal proline residue for ubiquitination and subsequent proteasomal degradation.[3][4][5] The development of potent and selective inhibitors for Gid4 is therefore of significant interest for modulating these cellular processes and for the development of novel therapeutics, including targeted protein degradation (TPD) strategies.[6][7]
Comparative Analysis of Gid4 Binders
This compound (PFI-7) is a well-characterized, potent antagonist of Gid4.[1][7] It was developed through a structure-based drug design approach and serves as a valuable tool for studying Gid4-mediated biological processes.[7][8][9] While a wide range of directly competing inhibitors with extensive published data is not yet available, several other small molecules that bind to Gid4 have been identified through fragment-based and DNA-encoded library screening.[6][10] The following table summarizes the available quantitative data for this compound and other notable Gid4 binders.
| Compound | Type | Binding Affinity (Kd) | Cellular Activity (IC50/EC50) | Selectivity | Notes |
| This compound (PFI-7) | Chemical Probe | 79 ± 7 nM (SPR)[1] | 0.57 ± 0.04 µM (NanoBRET)[1] | High selectivity; no off-target activity against a panel of kinases, GPCRs, and other drug safety targets.[1] | A potent Gid4 antagonist suitable for cellular studies to probe Gid4-mediated recruitment.[1][7] |
| PFI-E3H1 | Chemical Handle | Not reported | Not reported | Not reported | Designed as a chemical handle with a vector for linker attachment for chimeric molecule design.[8][9] |
| Compound 88 | DEL Screen Hit | 5.6 µM (in vitro)[6][10] | 558 nM (in cells)[6][10] | Strong selectivity for Gid4.[6][10] | Identified from a DNA-encoded library screen and shows good cellular engagement.[6][10] |
| Fragment 1 | Fragment Binder | Kd < 110 µM (estimated)[6][10] | Not reported | Binds to Gid4 substrate pocket.[6][10] | A bridged bicyclic piperazine identified from fragment-based screening.[6][10] |
| Fragment 4 | Fragment Binder | Not reported | Not reported | Binds to Gid4 substrate pocket.[6][10] | A tetrahydrothienopyridine derivative identified from fragment-based screening.[6][10] |
Gid4 Signaling Pathway and Inhibition
The Gid4 protein is a key component of the CTLH E3 ubiquitin ligase complex. It functions by recognizing proteins that have a proline at their N-terminus (a Pro/N-degron).[1][4] This recognition leads to the ubiquitination of the substrate protein, marking it for degradation by the proteasome.[2] This pathway is involved in various cellular processes, including the regulation of gluconeogenic enzymes in yeast.[11][12] this compound acts by binding to the substrate recognition pocket of Gid4, thereby preventing the recruitment of Pro/N-degron-containing substrates to the CTLH complex and inhibiting their subsequent degradation.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gid4-IN-1: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Gid4-IN-1, a potent GID4 inhibitor. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Protective Clothing: A lab coat or other protective garment should be worn.
Engineering Controls:
-
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Crucially, halogenated organic waste must be segregated from non-halogenated waste. [1][2][3][4] This is because the disposal methods for these two types of waste are different, and mixing them can increase disposal costs and environmental impact.[2]
-
Create a designated hazardous waste container specifically for halogenated organic compounds.
2. Waste Collection:
-
Collect all waste containing this compound, including:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., from experiments).
-
Contaminated disposable labware (e.g., pipette tips, vials, gloves).[5]
-
-
Solid waste, such as contaminated gloves and vials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, compatible container.
3. Container Requirements:
-
Use containers that are chemically compatible with the waste.[5][6] For this compound, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure containers are in good condition, with secure, tight-fitting lids to prevent leaks and spills.[5][6][7]
-
Do not overfill waste containers; it is recommended to fill them to no more than 80% capacity.
4. Labeling:
-
All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[8]
-
The label must include:
5. Storage:
-
Store hazardous waste in a designated and secure satellite accumulation area (SAA) within the laboratory.[9][10][11]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure that the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Use secondary containment (e.g., a larger, chemically resistant tray) for liquid waste containers to contain any potential leaks.[6][7]
6. Disposal of Empty Containers:
-
The original this compound container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The first rinseate is considered hazardous and must be collected and disposed of as halogenated liquid waste.[12] Subsequent rinses may also need to be collected depending on institutional policies.
-
After thorough rinsing and air-drying, the original label on the container should be defaced or removed before disposing of it as non-hazardous glass or plastic waste, in accordance with your institution's guidelines.[12]
7. Request for Pickup:
-
Once a waste container is full or has reached its accumulation time limit as per your institution's policy, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5][12]
-
Complete a hazardous waste pickup request form as required by your institution.
This compound Disposal Workflow
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling Gid4-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Gid4-IN-1 is not publicly available. The following guidance is based on best practices for handling potent, small-molecule research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines recommended personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is necessary to determine the specific PPE required for handling this compound.[1] The following table summarizes the minimum recommended PPE for various laboratory tasks involving this and similar research compounds.
| Task | Minimum Recommended PPE | Additional Precautions |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator or a combination of safety goggles and a face shield- Lab coat- Disposable nitrile gloves (double-gloving recommended)- Closed-toe shoes | - Perform in a ventilated enclosure such as a fume hood or glove box to minimize inhalation risk.[2] |
| Solution Preparation and Handling | - Safety goggles or glasses with side shields[3]- Lab coat- Disposable nitrile gloves[3][4]- Closed-toe shoes | - A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3][5] |
| Cell Culture and In Vitro Assays | - Safety glasses- Lab coat- Disposable nitrile gloves- Closed-toe shoes | - Work should be conducted in a certified biological safety cabinet (BSC). |
| General Laboratory Operations | - Lab coat- Safety glasses- Closed-toe shoes | - Long pants and a lab coat that extends below the knee are recommended.[5] |
It is crucial to select PPE that offers protection greater than the minimum requirement and to ensure it is maintained in a sanitary and reliable condition.[1] All eye and face protection should meet ANSI Z87.1 standards.[3][5]
Operational and Handling Plan
Safe handling of potent compounds like this compound requires a combination of engineering controls, administrative procedures, and proper training.
Engineering Controls:
-
Ventilation: Always handle solid this compound and prepare concentrated solutions in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment workstation.[2]
Standard Operating Procedures (SOPs):
-
Preparation: Before handling, review the available safety information and have a clear understanding of the potential hazards. Ensure that a spill kit is readily available and that you are trained in its use.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Transport: When transporting this compound, use sealed, shatter-resistant secondary containers.
-
Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately according to the established spill response procedure.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[7] All waste generated from work with this compound should be considered hazardous unless determined otherwise by your institution's EHS department.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, leak-proof hazardous waste container.[9] Do not mix incompatible waste streams.[9]
-
Sharps: Contaminated needles and other sharps must be disposed of in an appropriate sharps container.
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical constituents.[9]
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
Chemical Spill Response Workflow
In the event of a chemical spill, a prompt and informed response is crucial to minimize exposure and environmental contamination. The following diagram outlines a general workflow for responding to a minor chemical spill in a laboratory setting. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team immediately.[6][10]
Caption: Workflow for responding to a laboratory chemical spill.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. danielshealth.com [danielshealth.com]
- 8. westlab.com [westlab.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
